molecular formula C7H8N2O4 B108875 2,6-Dimethoxypyrimidine-4-carboxylic acid CAS No. 59864-30-1

2,6-Dimethoxypyrimidine-4-carboxylic acid

Cat. No.: B108875
CAS No.: 59864-30-1
M. Wt: 184.15 g/mol
InChI Key: APCAETLUMQRTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxypyrimidine-4-carboxylic acid is a valuable chemical building block in scientific research, particularly in medicinal and agrochemistry. Its structure allows for selective functionalization, making it a key intermediate in the synthesis of pyrimidine-based drug candidates . Researchers utilize this compound in the development of pharmaceuticals, especially in the discovery of antiviral and anticancer agents . In agrochemical research, it is employed for designing novel herbicides and plant growth regulators, as its structure can mimic biological molecules involved in critical metabolic pathways in plants . The pyrimidine core is a privileged scaffold in crystal engineering and supramolecular chemistry, often used to generate novel organic salts and co-crystals through robust, directional non-covalent interactions with various carboxylic acids . These studies help understand molecular recognition patterns, which are fundamental in designing new solid forms with tailored properties. This versatility makes this compound a crucial intermediate for constructing complex molecules in both academia and industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCAETLUMQRTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371204
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59864-30-1
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyrimidine-4-carboxylic acid, a key heterocyclic organic compound. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information on its fundamental properties, predicted spectroscopic data, and general synthetic strategies for pyrimidine carboxylic acids. It also explores the known biological significance of closely related pyrimidine derivatives to infer potential areas of application for the title compound in drug discovery and development. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound and its analogues.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in determining the pharmacological profile of these molecules. This compound is a member of this important class of compounds, featuring two methoxy groups and a carboxylic acid moiety, which provide multiple sites for chemical modification and interaction with biological targets. This guide summarizes the available information on this compound and provides context through related structures to facilitate further research and application.

Chemical and Physical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 59864-30-1PubChem[1]
Molecular Formula C₇H₈N₂O₄PubChem[1]
Molecular Weight 184.15 g/mol PubChem[1]
Canonical SMILES COC1=NC(=NC(=C1)C(=O)O)OCPubChem[1]
InChI Key APCAETLUMQRTDK-UHFFFAOYSA-NPubChem[1]
Appearance Solid (predicted)
Solubility >27.6 µg/mL (at pH 7.4)PubChem[1]
Density 1.349 g/cm³ (predicted)MySkinRecipes[2]
Boiling Point Not available
Melting Point Not available
pKa Not available
LogP Not available

Synthesis and Experimental Protocols

A plausible synthetic route could start from a substituted pyrimidine, such as 2,6-dimethoxy-4-chloropyrimidine, which can then be converted to the corresponding carboxylic acid. Another potential strategy involves the direct construction of the pyrimidine ring with the carboxylic acid functionality already in place.

Below is a generalized experimental protocol for the synthesis of a pyrimidine carboxylic acid derivative, which could be adapted for the target molecule.

General Experimental Protocol: Synthesis of a Pyrimidine Carboxylic Acid Derivative

  • Step 1: Synthesis of a Halogenated Pyrimidine Intermediate. A dihydroxypyrimidine precursor can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures, and the excess POCl₃ is removed under reduced pressure. The crude product is then purified.

  • Step 2: Introduction of Methoxy Groups. The chlorinated pyrimidine is then reacted with sodium methoxide in methanol. This nucleophilic substitution reaction replaces the chlorine atoms with methoxy groups. The reaction is usually performed at room temperature or with gentle heating.

  • Step 3: Conversion to Carboxylic Acid. The 4-substituted-2,6-dimethoxypyrimidine can be converted to the carboxylic acid via several methods. If the substituent is a methyl group, it could be oxidized. If it is a cyano group, it can be hydrolyzed. Alternatively, a Grignard reaction with carbon dioxide can be employed if a halogen is present at the 4-position.

Experimental Workflow for a Generalized Pyrimidine Carboxylic Acid Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not currently available in public databases. However, a GC-MS spectrum is available on PubChem.[1]

Mass Spectrometry:

  • GC-MS: A spectrum is available in the PubChem database, which can be used for identification purposes.[1]

For the purpose of this guide, predicted NMR and IR data are provided based on the chemical structure and data from similar compounds. Researchers should obtain experimental data for confirmation.

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • One singlet for the pyrimidine ring proton (C5-H).

    • Two singlets for the two methoxy group protons (-OCH₃).

    • One broad singlet for the carboxylic acid proton (-COOH).

  • ¹³C NMR (in CDCl₃):

    • Signals for the four distinct pyrimidine ring carbons.

    • A signal for the carboxylic acid carbon.

    • Signals for the two methoxy group carbons.

  • IR (KBr, cm⁻¹):

    • Broad O-H stretch from the carboxylic acid.

    • C=O stretch from the carboxylic acid.

    • C-O stretches from the methoxy groups.

    • Characteristic pyrimidine ring vibrations.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, the pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidine exhibit a wide range of biological activities. For instance, the related compound 2-Amino-4,6-dimethoxypyrimidine is a key intermediate in the synthesis of sulfonylurea herbicides.[3][4]

The presence of the carboxylic acid group in this compound makes it a valuable building block for creating libraries of derivatives, such as amides and esters, for screening in various biological assays. The methoxy groups can also be modified to explore structure-activity relationships.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in cell signaling pathways related to cancer or inflammation.

Signaling_Pathway cluster_0 Generic Kinase Signaling Pathway Receptor Receptor Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Pyrimidine_Derivative Pyrimidine_Derivative Pyrimidine_Derivative->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase cascade by a pyrimidine derivative.

Safety and Handling

Based on available safety data, this compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrimidine derivative with potential as a versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a summary of its known properties and outlines general synthetic and analytical approaches based on related compounds. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities. The information presented here serves as a starting point for researchers and drug development professionals interested in harnessing the potential of this and other substituted pyrimidine carboxylic acids.

References

An In-depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,6-Dimethoxypyrimidine-4-carboxylic acid. The information is curated for professionals in chemical research and drug development, presenting key data in a structured and accessible format.

Chemical Structure and Identification

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring with methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₇H₈N₂O₄[1]
CAS Number 59864-30-1[1]
Molecular Weight 184.15 g/mol [1]
InChI InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)[1]
InChIKey APCAETLUMQRTDK-UHFFFAOYSA-N[1]
Canonical SMILES COC1=NC(=NC(=C1)C(=O)O)OC[1]

Physicochemical and Spectroscopic Properties

While experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from similar compounds.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 184.15 g/mol PubChem[1]
Density 1.349 g/cm³MySkinRecipes[2]
Solubility >27.6 µg/mL (at pH 7.4)PubChem[1]
Storage Condition Room temperatureMySkinRecipes[2]

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, two singlets for the two methoxy groups, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating effect of the methoxy groups. For comparison, the related compound 2-amino-4,6-dimethoxypyrimidine shows signals for the methoxy protons and the pyrimidine ring proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear at the downfield region (typically 160-180 ppm). The carbons of the pyrimidine ring would have their chemical shifts influenced by the attached functional groups. Methoxy carbons would resonate in the typical range of 50-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching bands for the methoxy and carboxylic acid groups. The aromatic C-H and C=N stretching vibrations of the pyrimidine ring would also be present.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established pyrimidine chemistry. A potential starting material is orotic acid (2,6-dihydroxypyrimidine-4-carboxylic acid), which is commercially available.

Proposed Synthetic Pathway:

synthesis_pathway orotic_acid Orotic Acid dichloro_intermediate 2,6-Dichloro-4-pyrimidinecarboxylic acid orotic_acid->dichloro_intermediate  POCl3, Heat   target_compound This compound dichloro_intermediate->target_compound  Sodium Methoxide  

Caption: Proposed synthesis of this compound.

Experimental Workflow (Hypothetical):

experimental_workflow start Start: Orotic Acid chlorination Chlorination with POCl3 start->chlorination workup1 Reaction Quench & Work-up chlorination->workup1 isolation1 Isolation of Dichloro Intermediate workup1->isolation1 methoxylation Methoxylation with Sodium Methoxide isolation1->methoxylation workup2 Reaction Quench & Acidification methoxylation->workup2 extraction Extraction with Organic Solvent workup2->extraction purification Purification (e.g., Recrystallization) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

References

Technical Guide: (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS Number: 59864-30-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical compound (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, corresponding to CAS number 59864-30-1. This chiral molecule is a crucial synthetic intermediate, primarily recognized for its role in the industrial production of Dextromethorphan, a widely used over-the-counter antitussive agent.[1] Its stereochemistry is of significant importance as it dictates the pharmacological activity of the final product. This guide summarizes its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes key chemical workflows.

Chemical Information and Properties

(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a bicyclic compound featuring an octahydroisoquinoline core with a 4-methoxybenzyl substituent at the chiral center.[2]

Compound Identification
IdentifierValue
CAS Number 59864-30-1 (Incorrectly assigned in some databases, 30356-07-1 is the correct CAS for the (S)-enantiomer)[2][3][4][5][6][7]
IUPAC Name (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline[2]
Molecular Formula C₁₇H₂₃NO[2][4]
Synonyms (1S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline, (-)-1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline[2]
Physicochemical Properties
PropertyValueSource
Molecular Weight 257.37 g/mol [1]
Appearance Light yellow viscous liquid[7]
Boiling Point 394.8 ± 27.0 °C (Predicted)[1]
Density 1.07 ± 0.1 g/cm³ (Predicted)[3]
Optical Rotation [α]20/D -152° (c=1 in chloroform)[2]
Spectral Data

Experimental Protocols

Synthesis of Racemic 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

The synthesis of the racemic mixture is typically achieved through a Bischler-Napieralski reaction followed by reduction.

Workflow for Racemic Synthesis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Reduction A 2-(1-Cyclohexenyl)ethylamine C Condensation A->C B 4-Methoxyphenylacetic acid B->C D N-[2-(1-Cyclohexenyl)ethyl]-2-(4-methoxyphenyl)acetamide C->D E N-[2-(1-Cyclohexenyl)ethyl]-2- (4-methoxyphenyl)acetamide D->E G Cyclization E->G F POCl₃ F->G H 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline G->H I 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline H->I J Reduction (e.g., NaBH₄ or Catalytic Hydrogenation) I->J K Racemic 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline J->K

Caption: Synthesis workflow for racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Protocol:

  • Amide Formation: Condense 2-(1-cyclohexenyl)ethylamine with 4-methoxyphenylacetic acid to form N-[2-(1-cyclohexenyl)ethyl]-2-(4-methoxyphenyl)acetamide.

  • Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to induce cyclization, yielding 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline.

  • Reduction: Reduce the hexahydroisoquinoline intermediate to the final racemic octahydroisoquinoline product. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.

Chiral Resolution of Racemic 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

The separation of the (S) and (R) enantiomers is crucial for the synthesis of dextromethorphan. This is often achieved by classical resolution using a chiral resolving agent.

Workflow for Chiral Resolution

G Racemate Racemic Octabase DiastereomericSalts Diastereomeric Salts ((S)-Octabase-(R)-Mandelate and (R)-Octabase-(R)-Mandelate) Racemate->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts Liberation Liberation of Free Base (e.g., with NaOH) SeparatedSalts->Liberation Enantiomers (S)-Octabase and (R)-Octabase Liberation->Enantiomers

Caption: Workflow for the chiral resolution of racemic octabase.

Protocol using (R)-(-)-Mandelic Acid:

  • Dissolve the racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in a suitable solvent (e.g., ethanol).

  • Add a solution of (R)-(-)-mandelic acid in the same solvent.

  • Allow the diastereomeric salts to form and crystallize. The salt of the (S)-enantiomer with (R)-mandelic acid will have different solubility compared to the salt of the (R)-enantiomer.

  • Separate the crystallized diastereomeric salt by filtration.

  • Liberate the free base of the desired (S)-enantiomer from the salt by treatment with a base (e.g., sodium hydroxide solution) and extraction with an organic solvent.

  • Purify the resulting (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common method to determine the enantiomeric purity of the final product.

Protocol:

  • Column: A chiral stationary phase column, such as Chiralpak ID-3, is effective for separating the enantiomers.

  • Mobile Phase: A mixture of solvents is used, for example, a gradient of acetonitrile and methanol, both containing a small amount of an amine like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm is suitable for this compound.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 40°C, is important for reproducible results.

Biological Activity and Applications

The primary application of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is as a key starting material in the synthesis of dextromethorphan. The stereochemistry at the C1 position of the octahydroisoquinoline ring is critical as it determines the final stereochemistry and pharmacological activity of dextromethorphan. While dextromethorphan has antitussive properties, its enantiomer, levomethorphan, is a potent opioid analgesic.

Some research has suggested potential biological activities for the racemic mixture and the (R)-enantiomer, including antinociceptive, antidepressant, and neuroprotective effects, though these are not its primary use.[1]

Safety and Handling

Detailed toxicological data for (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is not extensively documented. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to work in a well-ventilated area and use personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a fundamentally important chiral intermediate in pharmaceutical manufacturing. Understanding its chemical properties, synthesis, and analysis is essential for professionals involved in the development and production of dextromethorphan and related compounds. The protocols and data presented in this guide provide a solid foundation for further research and application of this molecule.

References

physical and chemical properties of 2,6-Dimethoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical, chemical, and safety properties of this compound, a heterocyclic compound of interest in synthetic chemistry. The information is compiled from various chemical databases and safety data sheets to serve as a foundational resource for laboratory professionals.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine, a class of compounds widely utilized as building blocks in the development of pharmaceuticals and agrochemicals. Its structure features a pyrimidine core with two methoxy groups and one carboxylic acid group, which confer specific reactivity and physical characteristics.

Physical and Chemical Data

The known physical and chemical properties of the compound are summarized below. This data is essential for handling, storage, and experimental design.

PropertyValueCitation(s)
CAS Number 59864-30-1[1][2]
Molecular Formula C₇H₈N₂O₄[1][2]
Molecular Weight 184.15 g/mol [1][2]
IUPAC Name This compound[1]
Appearance White to off-white crystalline solid (inferred from related compounds)
Melting Point 162 °C[2]
Solubility >27.6 µg/mL (in aqueous solution at pH 7.4)[1]
SMILES COC1=NC(=NC(=C1)C(=O)O)OC[1]
InChIKey APCAETLUMQRTDK-UHFFFAOYSA-N[1]
Spectral Information

Detailed spectral data is crucial for the identification and characterization of the compound. While specific spectra for this exact molecule are not widely published, related data exists.

Spectral Data TypeInformationCitation(s)
Mass Spectrometry GC-MS data is available, indicating a method for its detection and analysis.[1]
NMR, IR Specific ¹H NMR, ¹³C NMR, or IR spectra are not available in the cited public databases. Researchers would need to perform these analyses upon synthesis or acquisition.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

Hazard TypeGHS Classification & Precautionary StatementsCitation(s)
Skin Irritation H315: Causes skin irritation. P264: Wash skin thoroughly after handling.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P317: If skin irritation occurs: Get medical help.[1]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P317: If eye irritation persists: Get medical help.[1]
Respiratory Tract Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P319: Get medical help if you feel unwell.[1]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.[1]

Experimental Protocols and Synthesis

A plausible synthetic route for the target molecule could involve the hydrolysis of a corresponding ester (e.g., ethyl 2,6-dimethoxypyrimidine-4-carboxylate), which in turn could be synthesized via the cyclocondensation of diethyl 1,3-acetonedicarboxylate with a suitable amidine, followed by methylation.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized, plausible workflow for the synthesis and purification of the target compound. This represents a common strategy for this class of molecules.

G Hypothetical Synthesis Workflow A Step 1: Cyclocondensation (e.g., Diethyl 1,3-acetonedicarboxylate + S-Methylisothiourea) D Intermediate: Pyrimidine-4-carboxylate Ester A->D Forms pyrimidine core B Step 2: Methylation (e.g., Using Dimethyl Sulfate) C Step 3: Saponification/Hydrolysis (e.g., NaOH followed by acid workup) B->C Converts ester to acid F Purification (Recrystallization or Chromatography) C->F Isolates crude product D->B Adds methoxy groups E Final Product: This compound F->E Yields pure compound

Caption: A plausible, generalized workflow for the synthesis of the target acid.

Biological Activity and Context

There is currently no specific information in public databases regarding the biological activity or involvement in signaling pathways for this compound. However, the pyrimidine scaffold is a well-known pharmacophore. Related amino-derivatives, such as 2-amino-4,6-dimethoxypyrimidine, are significant as key intermediates in the synthesis of sulfonylurea herbicides.[3][4] This suggests that the carboxylic acid derivative could serve as a valuable synthetic precursor for creating libraries of novel compounds for screening in drug discovery or agrochemical research.

Logical Relationship of Pyrimidine Derivatives

The following diagram illustrates the structural relationship between the core pyrimidine ring, the target carboxylic acid, and related amino-pyrimidine intermediates mentioned in the literature.

G Structural Relationships of Pyrimidine Derivatives Core Pyrimidine Core Target Target Compound: 2,6-Dimethoxy- pyrimidine-4-carboxylic acid Core->Target Functionalized with -OCH3 & -COOH groups Amino Known Intermediates: Amino-dimethoxypyrimidines (e.g., 2-amino or 4-amino) Core->Amino Functionalized with -OCH3 & -NH2 groups Agro Application: Sulfonylurea Herbicides Amino->Agro Used as a precursor for

Caption: Relationship between the pyrimidine core and key functionalized derivatives.

References

An In-depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyrimidine-4-carboxylic acid (C7H8N2O4), a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides insights into its synthesis, and explores its known biological activities and applications. The information is presented to support and guide researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The presence of two methoxy groups and a carboxylic acid function on the pyrimidine ring imparts specific chemical reactivity and physical characteristics to the molecule.

Molecular and Structural Data

A summary of the key molecular and structural identifiers for this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 59864-30-1[1]
Molecular Formula C7H8N2O4[1]
Molecular Weight 184.15 g/mol [1]
SMILES COC1=NC(=NC(=C1)C(=O)O)OC[1]
InChI InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)[1]
Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Melting Point 162°C (for 2,4-dimethoxy-6-carboxylic acid isomer)[2]
Boiling Point Not available
Solubility >27.6 µg/mL (at pH 7.4)[1]
pKa Not available
LogP (predicted) 0.7[1]

Note: The provided melting point is for the isomeric compound 2,4-Dimethoxypyrimidine-6-carboxylic acid, which shares the same CAS number in some databases. Caution should be exercised, and further verification is recommended for the exact melting point of the 2,6-dimethoxy isomer.

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. Generally, the construction of the pyrimidine ring involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative.

General Synthesis Approach

A common route to pyrimidine-4-carboxylic acids involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with a suitable N-C-N building block. For 2,6-disubstituted pyrimidine-4-carboxylic acids, a typical synthetic strategy is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 β-ketoester derivative Cyclocondensation Cyclocondensation Reactant1->Cyclocondensation Reactant2 Amidine derivative (e.g., O-methylisourea) Reactant2->Cyclocondensation Hydrolysis Ester Hydrolysis Cyclocondensation->Hydrolysis Intermediate (pyrimidine ester) Product 2,6-disubstituted pyrimidine-4-carboxylic acid Hydrolysis->Product G cluster_start Starting Scaffold cluster_modification Chemical Modification cluster_screening Screening & Optimization cluster_development Drug Development Scaffold 2,6-Dimethoxypyrimidine- 4-carboxylic acid Modification Synthesis of Derivatives Scaffold->Modification HTS High-Throughput Screening Modification->HTS Compound Library SAR Structure-Activity Relationship (SAR) HTS->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical

References

The Untapped Potential of 2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4][5] This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 2,6-Dimethoxypyrimidine-4-carboxylic acid . While direct biological data on this compound is scarce, its chemical architecture presents a compelling starting point for the development of novel therapeutics. This document provides a comprehensive overview of its synthetic accessibility, potential derivatization strategies, and extrapolated biological applications based on the activities of structurally related compounds. Detailed experimental protocols and conceptual workflows are presented to guide researchers in harnessing the potential of this versatile chemical entity.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in drug discovery, owing to its presence in nucleobases and its ability to engage in various biological interactions.[1][4] Its derivatives are known to exhibit a vast range of pharmacological effects, from anti-infective and anti-inflammatory to targeting complex signaling pathways in cancer.[1][2][3][5] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound, possesses three key functional handles for chemical modification: a carboxylic acid at the 4-position and two methoxy groups at the 2- and 6-positions. These features, combined with the inherent biological potential of the pyrimidine core, make it a molecule of significant interest for library synthesis and lead optimization campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on available data.[1]

PropertyValueSource
Molecular FormulaC₇H₈N₂O₄PubChem[1]
Molecular Weight184.15 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number59864-30-1PubChem[1]
Solubility>27.6 µg/mL (at pH 7.4)PubChem[1]

Synthetic Accessibility and Derivatization Potential

While specific literature on the synthesis of this compound is limited, its synthesis can be logically inferred from established pyrimidine chemistry. A plausible synthetic route is outlined below. Furthermore, the presence of the carboxylic acid group opens up a plethora of opportunities for derivatization to generate diverse chemical libraries.

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway to this compound could start from readily available precursors, such as diethyl malonate and urea, to construct the pyrimidine ring, followed by functional group manipulations.

G cluster_synthesis Proposed Synthesis of this compound Diethyl Malonate Diethyl Malonate Barbituric Acid Barbituric Acid Diethyl Malonate->Barbituric Acid Condensation Urea Urea Urea->Barbituric Acid 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric Acid->2,4,6-Trichloropyrimidine Chlorination (e.g., POCl₃) 2,6-Dimethoxy-4-chloropyrimidine 2,6-Dimethoxy-4-chloropyrimidine 2,4,6-Trichloropyrimidine->2,6-Dimethoxy-4-chloropyrimidine Selective Methoxylation 2,6-Dimethoxypyrimidine-4-carbonitrile 2,6-Dimethoxypyrimidine-4-carbonitrile 2,6-Dimethoxy-4-chloropyrimidine->2,6-Dimethoxypyrimidine-4-carbonitrile Cyanation This compound This compound 2,6-Dimethoxypyrimidine-4-carbonitrile->this compound Hydrolysis G cluster_derivatization Derivatization Workflow Core This compound Activated_Ester Activated Ester (e.g., NHS ester) Core->Activated_Ester Activation Amide_Library Library of Amide Derivatives Activated_Ester->Amide_Library Amide Coupling Amine_Library Diverse Amine Library (R-NH₂) Amine_Library->Amide_Library Screening Biological Screening Amide_Library->Screening G cluster_cancer Potential Anticancer Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation Pyrimidine_Derivative 2,6-Dimethoxypyrimidine -4-carboxamide Derivative Pyrimidine_Derivative->Receptor_Tyrosine_Kinase Inhibition

References

2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dimethoxypyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the electron-deficient pyrimidine core and the strategically positioned methoxy and carboxylic acid groups, offer a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.[1]

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
CAS Number 59864-30-1[1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents
Melting Point Not available

Synthesis of this compound

A logical workflow for the synthesis is depicted below:

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Functional Group Modification A Malonic Acid Derivative (e.g., Diethyl Malonate) C 2-Amino-4,6-dihydroxypyrimidine A->C Cyclization B Guanidine Derivative B->C D 2-Amino-4,6-dichloropyrimidine C->D Chlorination (e.g., POCl3) C->D E 2-Amino-4,6-dimethoxypyrimidine D->E Methoxylation (e.g., NaOMe) D->E F This compound E->F Diazotization followed by Hydrolysis or Oxidation E->F G A 2,6-Dimethoxypyrimidine- 4-carboxylic acid Coupling Coupling Reagents (e.g., HATU, EDC/HOBt) A->Coupling B Amine (R-NH2) B->Coupling C 2,6-Dimethoxypyrimidine- 4-carboxamide Coupling->C Amide Bond Formation G cluster_0 Drug Discovery Workflow A 2,6-Dimethoxypyrimidine- 4-carboxylic acid B Functional Group Interconversion (e.g., OMe to NH2) A->B C Amide Coupling with Diverse Amines B->C D Library of Pyrimidine Derivatives C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound E->F

References

The Biological Activity of Substituted Pyrimidine Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The inherent ability of the pyrimidine ring to participate in various biological interactions, coupled with the versatile chemistry of the carboxylic acid group, makes this class of compounds a fertile ground for the discovery of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of substituted pyrimidine carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Substituted pyrimidine carboxylic acids have emerged as a significant class of compounds in oncology research, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted pyrimidine carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Derivatives
Compound 4MCF-7 (Breast)0.57
HepG2 (Liver)1.13
Pyrimidine-Sulfonamide Hybrids
Hybrid 3aHCT-116 (Colon)5.66[7]
Hybrid 3bHCT-116 (Colon)9.59[7]
Hybrid 9aHCT-116 (Colon)9.64[7]
Hybrid 9bHT-29 (Colon)9.95[7]
Hybrid 5T-47D (Breast)2.40[7]
MCF-7 (Breast)2.50[7]
MDA-MB-231 (Breast)2.40[7]
Indazol-Pyrimidine Derivatives
Compound 4fMCF-7 (Breast)1.629[8]
Compound 4iMCF-7 (Breast)1.841[8]
Fused Pyrimidine Derivatives
Derivative 3MCF-7 (Breast)1.61[2]
HepG2 (Liver)2.02[2]
A549 (Lung)1.89[2]
Derivative 7MCF-7 (Breast)1.89[2]
HepG2 (Liver)2.34[2]
A549 (Lung)2.11[2]
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 3bA375 (Melanoma)0.01[9]
C32 (Melanoma)0.02[9]
DU145 (Prostate)0.03[9]
MCF-7 (Breast)0.01[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration not exceeding 0.1%) for 48 hours.

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow
Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[8] Substituted pyrimidine carboxylic acids can act as inhibitors of EGFR, blocking downstream signaling cascades.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine Pyrimidine Carboxylic Acid Derivative Pyrimidine->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway Inhibition

Antimicrobial Activity

Pyrimidine carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[11][12] The mechanism of their antimicrobial action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine carboxylic acid derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Thiazolo[5,4-d]pyrimidines
1aS. pyogenes100[10]
S. aureus50[10]
1jS. pyogenes25[10]
S. aureus10[10]
4-Amino-5-cyano-pyrimidine
PYB01S. aureus (Resistant)168.4 µM[3]
Albicidin Derivatives
Compound 7M. luteus0.031[13]
M. phlei0.25[13]
Compound 13Gram-negative strains0.125[13]
Gram-positive strains4[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Antimicrobial stock solution

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in MHB directly in the wells of a 96-well plate.[7]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[14]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of compound in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate incubate Incubate plate 16-20h at 37°C inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution MIC Determination Workflow

Anti-inflammatory Activity

Certain substituted pyrimidine carboxylic acids have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins.[6]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of pyrimidine carboxylic acid derivatives, presented as IC50 values for COX enzyme inhibition.

Compound IDEnzymeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Derivatives
3bCOX-119.45 ± 0.07[15]
COX-231.4 ± 0.12[15]
4bCOX-126.04 ± 0.36[15]
COX-234.4 ± 0.10[15]
4dCOX-128.39 ± 0.03[15]
COX-223.8 ± 0.20[15]
Pyrano[2,3-d]pyrimidines
5COX-20.04 ± 0.09[15]
6COX-20.04 ± 0.02[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.[16]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% in saline)

  • Plethysmometer

  • Test compound and vehicle

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the animals. The standard drug is administered to a positive control group.[16]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

The inflammatory response is a complex process involving the release of various mediators. Arachidonic acid is converted by COX enzymes to prostaglandins, which are key players in inflammation.[15] Pyrimidine carboxylic acids can inhibit COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

COX2_Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine Pyrimidine Carboxylic Acid Derivative Pyrimidine->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->PLA2 Activates

COX-2 Inhibition in the Inflammatory Pathway

Enzyme Inhibition

The therapeutic effects of many substituted pyrimidine carboxylic acids can be attributed to their ability to inhibit specific enzymes.[17] The determination of the inhibition constant (Ki) is crucial for characterizing the potency and mechanism of an inhibitor.

Quantitative Enzyme Inhibition Data

The following table provides examples of enzyme inhibition constants for pyrimidine-related inhibitors.

InhibitorEnzymeKiReference
BenzamidineTrypsin43 µM[17]
LeupeptinTrypsin130 nM[17]
StaurosporinePKA5 nM[17]
Experimental Protocol: Determination of Ki for Enzyme Inhibitors

A common method to determine the Ki of an enzyme inhibitor is through analysis of reaction kinetics at various substrate and inhibitor concentrations.

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor

  • Assay buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Determine Km: First, determine the Michaelis-Menten constant (Km) of the enzyme for its substrate in the absence of the inhibitor by measuring the initial reaction velocity at varying substrate concentrations.

  • Inhibition Assays: Perform a series of enzyme assays with a fixed concentration of substrate and varying concentrations of the inhibitor.

  • Data Collection: Measure the initial reaction velocities for each inhibitor concentration.

  • Data Analysis: Plot the initial velocity as a function of the inhibitor concentration. For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

Conclusion

Substituted pyrimidine carboxylic acids are a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidine carboxylic acid derivatives with improved therapeutic potential. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

exploring derivatives of 2,6-Dimethoxypyrimidine-4-carboxylic acid for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Derivatives of 2,6-Dimethoxypyrimidine-4-carboxylic Acid for Research

Abstract

Derivatives of this compound represent a class of heterocyclic compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, biological activities, and therapeutic applications, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols, structured data summaries, and visual diagrams of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction to this compound Derivatives

The pyrimidine scaffold is a fundamental core structure in many biologically active molecules, including nucleic acids.[1] Its derivatives have garnered substantial interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The this compound core, in particular, offers a versatile platform for chemical modification, enabling the development of targeted therapies. The strategic placement of functional groups on this scaffold allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core typically involves the modification of the carboxylic acid group at the 4-position. A common and effective method is the formation of amide bonds through coupling reactions.

A general synthetic approach involves a two-step procedure.[4] First, the carboxylic acid is coupled with a desired amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4] This is followed by a nucleophilic displacement of a leaving group on the pyrimidine ring if further modification is desired.[4]

G cluster_synthesis_workflow General Synthesis of Amide Derivatives Start 2,6-Dimethoxypyrimidine- 4-carboxylic acid Intermediate Activated Intermediate Start->Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU, DIPEA) Amine Primary/Secondary Amine (R-NH2) Product Amide Derivative Intermediate->Product + Amine

Caption: A generalized workflow for the synthesis of amide derivatives from this compound.

Biological Activity and Therapeutic Targets: Kinase Inhibition

A significant area of research for pyrimidine derivatives is their activity as kinase inhibitors.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.[6][7] Pyrimidine-based compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.[5]

Derivatives of pyrimidines have shown inhibitory activity against various kinases, including p90 ribosomal S6 protein kinase (RSK) and cyclin-dependent kinases (CDKs).[8][9] For instance, certain 2,4-dianilinopyrimidine derivatives have been identified as potent RSK2 inhibitors.[8] Similarly, 4-alkoxy-2,6-diaminopyrimidine derivatives have been developed as inhibitors of CDK1 and CDK2.[9]

G cluster_kinase_pathway Kinase Signaling and Inhibition Signal Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (e.g., RSK, CDK) Signal->Kinase Activation Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cell Proliferation, Survival Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: A diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

Quantitative Data on Inhibitory Activity

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the reported inhibitory activities of some pyrimidine derivatives against their target kinases.

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 ValueReference
2,4-DianilinopyrimidinesCompound 3eRSK237.89 ± 3.08 nM[8]
4-Alkoxy-2,6-diamino-5-nitrosopyrimidinesNU6027CDK1/cyclinB12.9 ± 0.1 µM[9]
4-Alkoxy-2,6-diamino-5-nitrosopyrimidinesNU6027CDK2/cyclinA32.2 ± 0.6 µM[9]

Experimental Protocols

General Protocol for the Synthesis of 2,6-Dimethoxypyrimidine-4-carboxamides

This protocol is based on a general procedure for synthesizing aminopyrimidine carboxamides.[4]

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add the desired aniline or amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

G cluster_synthesis_protocol Experimental Protocol for Amide Synthesis Step1 1. Dissolve starting materials in DMF Step2 2. Add coupling agent (HATU) and base (DIPEA) Step1->Step2 Step3 3. Stir at room temperature for 12-16 hours Step2->Step3 Step4 4. Monitor reaction progress (TLC or LC-MS) Step3->Step4 Step5 5. Aqueous work-up and extraction Step4->Step5 Step6 6. Purification by column chromatography Step5->Step6 Final_Product Pure Amide Derivative Step6->Final_Product

Caption: A step-by-step workflow for the synthesis of 2,6-dimethoxypyrimidine-4-carboxamide derivatives.

General Protocol for an In Vitro Kinase Inhibition Assay

Several formats for in vitro kinase assays are available, including radiometric, luminescence, and TR-FRET based methods.[10][11] The following is a generalized protocol for a fluorescence-based assay.

  • Reagent Preparation:

    • Prepare a solution of the target kinase in an appropriate assay buffer.

    • Prepare a solution of a suitable kinase substrate (peptide or protein) and ATP at a concentration near its Km value.

    • Prepare serial dilutions of the test inhibitor compounds in DMSO.

  • Assay Procedure:

    • In a microplate, add the kinase, the test inhibitor at various concentrations, and allow to incubate for a short period.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Stop the reaction and add the detection reagents. In a TR-FRET assay, this would involve adding a europium-labeled antibody that recognizes the phosphorylated substrate.

    • Measure the signal (e.g., fluorescence) on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

Derivatives of this compound are a valuable class of compounds for drug discovery, particularly in the development of kinase inhibitors. Their synthetic accessibility and the biological significance of the pyrimidine core make them an attractive starting point for the design of novel therapeutics. This guide provides foundational information to aid researchers in the exploration and development of these promising molecules.

References

2,6-Dimethoxypyrimidine-4-carboxylic acid safety and hazards information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for this compound. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

This compound is a chemical compound used in research and development. Based on available data, this compound is classified as a hazardous substance. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation. This guide provides a detailed overview of the known safety information, including its classification, physical and chemical properties, and general handling procedures. Due to a lack of publicly available, in-depth toxicological studies on this specific compound, representative experimental protocols for the assessment of skin and eye irritation are provided for informational purposes.

Chemical Identification and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

Table 1: Chemical Identification and Physicochemical Properties

PropertyValue
IUPAC Name This compound[1]
CAS Number 59864-30-1
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol [1]
Appearance Solid (form not specified in available data)
Solubility >27.6 µg/mL at pH 7.4[1]
InChI Key APCAETLUMQRTDK-UHFFFAOYSA-N[1]
SMILES COC1=NC(=NC(=C1)C(=O)O)OC[1]

Hazard Classification and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards. A summary of the GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

The logical relationship between exposure and the resulting hazards is illustrated in the following diagram.

Hazard_Flow cluster_exposure Routes of Exposure cluster_hazards Identified Hazards Dermal Contact Dermal Contact H315 Skin Irritation (H315) Dermal Contact->H315 Ocular Contact Ocular Contact H319 Serious Eye Irritation (H319) Ocular Contact->H319 Inhalation Inhalation H335 Respiratory Irritation (H335) Inhalation->H335

Figure 1: Logical flow from exposure routes to corresponding hazards.

Precautionary Measures and Safe Handling

Based on the hazard classifications, a set of precautionary statements should be followed to ensure the safe handling and use of this compound. These are summarized in Table 3.

Table 3: Precautionary Statements

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/ eye protection/ face protection.[1]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P319Get medical help if you feel unwell.[1]
P332 + P317If skin irritation occurs: Get medical help.[1]
P337 + P317If eye irritation persists: Get medical help.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Disposal P501Dispose of contents/ container to an approved waste disposal plant.[1]

Toxicological Information and Experimental Protocols

It is important to note that the following protocols are not from studies conducted on this compound but are based on established in vitro methods for skin and eye irritation testing.

Representative Protocol for In Vitro Skin Irritation Testing

The assessment of skin irritation potential can be conducted using reconstructed human epidermis (RhE) models. This method is a validated alternative to traditional animal testing.

Objective: To determine the potential of a test substance to cause skin irritation, measured by its effect on cell viability in an RhE model.

Methodology:

  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: A precise amount of the test substance is applied topically to the surface of the RhE tissue. For solid substances like this compound, it would be applied as a powder or a dilution in a suitable solvent.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period in fresh medium (e.g., 42 hours) at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells reduce the yellow MTT to a blue formazan salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extract is measured using a spectrophotometer.

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage relative to negative controls. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., 50%).

The general workflow for this type of assay is depicted below.

Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis A RhE Tissue Equilibration B Topical Application of Test Substance A->B C Incubation (e.g., 60 min) B->C D Rinsing and Transfer to Fresh Medium C->D E Post-Incubation (e.g., 42 hours) D->E F MTT Assay for Cell Viability E->F G Spectrophotometric Reading F->G H Data Analysis and Classification G->H

Figure 2: General workflow for an in vitro skin irritation assay.
Representative Protocol for In Vitro Eye Irritation Testing

Similar to skin irritation, eye irritation potential can be assessed using in vitro methods, such as those employing reconstructed human corneal epithelial (RhCE) models.

Objective: To determine the potential of a test substance to cause serious eye damage or irritation.

Methodology:

  • Tissue Culture: RhCE models are cultured to form a stratified, squamous, non-keratinized epithelium resembling the human cornea.

  • Application of Test Substance: The test substance is applied to the epithelial surface.

  • Exposure and Rinsing: Tissues are exposed for a set duration, followed by a thorough rinsing.

  • Post-Incubation: Tissues are incubated in fresh medium to allow for the expression of cytotoxic effects.

  • Viability Measurement: Cell viability is typically quantified using the MTT assay, as described for the skin irritation test.

  • Classification: The substance is classified based on the reduction in tissue viability compared to controls. Different thresholds may be used to distinguish between non-irritants, moderate irritants, and severe or corrosive substances.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways or the precise mechanism of action by which this compound induces irritation. For skin and eye irritation in general, the mechanism often involves disruption of cell membranes, leading to cell death and the release of pro-inflammatory mediators. This, in turn, triggers an inflammatory cascade. Without specific studies on this compound, any depiction of a signaling pathway would be purely speculative.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are skin, eye, and respiratory irritation. All personnel should adhere to the recommended personal protective equipment and handling procedures. While detailed toxicological data is lacking, the provided GHS classifications offer a clear guide to the potential hazards. Researchers should consult their institution's safety office and the full Safety Data Sheet before working with this compound.

References

A Preliminary Investigation into the Reactivity of 2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the chemical reactivity of 2,6-dimethoxypyrimidine-4-carboxylic acid. The document outlines its physicochemical properties, spectroscopic data, and key reactive characteristics. Detailed experimental protocols for common transformations are provided, alongside visualizations of reaction workflows to support research and development in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

This compound is a substituted pyrimidine derivative. Its core structure consists of a pyrimidine ring functionalized with two electron-donating methoxy groups and a carboxylic acid group, making it a valuable scaffold for chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
CAS Number 59864-30-1[1]
Melting Point 162°C[2]
Appearance White to off-white solid/crystalline powder[3]
Solubility >27.6 µg/mL in aqueous solution at pH 7.4[1]

Table 2: Spectroscopic Data Interpretation

Spectroscopic TechniqueCharacteristic Features
¹H NMR Expected signals include a singlet for the pyrimidine proton (C5-H), singlets for the two methoxy group protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH).
¹³C NMR Expected signals include resonances for the pyrimidine ring carbons (C2, C4, C5, C6), the carboxylic acid carbonyl carbon (C=O), and the methoxy carbons (-OCH₃).
IR Spectroscopy A very broad O-H stretch from the carboxylic acid is expected from approximately 2500-3300 cm⁻¹.[4] A strong C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹. C-O stretching bands for the methoxy and carboxylic acid groups are also anticipated.
Mass Spectrometry The primary fragmentation routes of 4-pyrimidine carboxylic acids are influenced by the substituents on the pyrimidine ring.[5] The nominal mass spectrum would be expected to show a molecular ion peak (M+) at m/z 184.

Core Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group. The pyrimidine ring, while containing electron-donating methoxy groups, is generally an electron-deficient heterocycle and serves primarily as a stable core scaffold. The primary transformations involve the carboxylic acid moiety, such as esterification and amidation, which are fundamental for building more complex molecules.

Figure 1. Key reactive sites of the molecule.

Key Synthetic Transformations

Esterification of the carboxylic acid group is a common and vital reaction. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6] This method is efficient for a variety of alcohols, proceeds under mild conditions, and often results in high yields by suppressing side reactions.[6][7]

G start Dissolve 2,6-Dimethoxypyrimidine- 4-carboxylic Acid, Alcohol, and DMAP in Anhydrous Dichloromethane cool Cool solution to 0°C in an ice bath start->cool add_dcc Add Dicyclohexylcarbodiimide (DCC) cool->add_dcc stir_cold Stir at 0°C add_dcc->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt filter Filter to remove precipitated dicyclohexylurea (DCU) stir_rt->filter wash Wash filtrate with acid (e.g., 0.5 N HCl) and base (e.g., sat. NaHCO₃) filter->wash dry Dry organic layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Distillation or Chromatography) concentrate->purify end Isolated Ester Product purify->end

Figure 2. General workflow for Steglich esterification.

The formation of amides from the carboxylic acid is crucial for synthesizing many biologically active compounds.[8] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for this transformation, typically requiring a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).[8]

G start Combine this compound, Amine, and HATU in an Aprotic Solvent (e.g., DMF) add_base Add DIPEA to the mixture start->add_base stir_rt Stir at Room Temperature add_base->stir_rt quench Quench reaction (e.g., with water or sat. NH₄Cl) stir_rt->quench extract Extract product with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer sequentially with weak acid, base, and brine extract->wash dry Dry organic layer (e.g., over MgSO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Chromatography or Recrystallization) concentrate->purify end Isolated Amide Product purify->end

Figure 3. General workflow for HATU-mediated amidation.

Experimental Protocols

This protocol is based on established methods for DCC/DMAP-catalyzed esterification.[6][7]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Initiation: Cool the stirred solution to 0°C using an ice bath.

  • Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC, 1.1 eq.) to the cooled solution portion-wise.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through Celite to remove the DCU.

  • Purification: Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude ester product by column chromatography or distillation.

This protocol is adapted from standard procedures for amide coupling.[8]

  • Preparation: To a solution of this compound (1.0 eq.) in an aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1 eq.) and HATU (1.1 eq.).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting crude amide by flash column chromatography or recrystallization.

Biological and Industrial Context

Pyrimidine derivatives are a cornerstone of many biologically active compounds.[9][10] The 2-amino-4,6-dimethoxypyrimidine core, for example, is a critical intermediate in the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl and nicosulfuron.[11][12] Furthermore, the pyrimidine scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[10][13] The reactivity of this compound at its carboxylic acid function allows it to serve as a versatile building block for creating libraries of novel compounds for screening in drug discovery and agrochemical research.

Safety Information

Based on GHS classifications for similar pyrimidine compounds, this compound should be handled with care. It is classified as an irritant that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Methodological & Application

Synthesis Protocol for 2,6-Dimethoxypyrimidine-4-carboxylic Acid: An Essential Building Block for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive, three-step synthesis protocol for 2,6-dimethoxypyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. The pyrimidine core is a prevalent scaffold in a variety of biologically active molecules, and the functional groups at the 2, 4, and 6 positions of this target molecule offer versatile handles for further chemical modification. This protocol outlines a reliable and reproducible pathway starting from readily available commercial reagents. The described methodology is intended for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process optimization.

Experimental Protocols

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine via condensation of acetamidine hydrochloride and dimethyl malonate.

  • Step 2: Methylation of 4,6-dihydroxy-2-methylpyrimidine to yield 2,6-dimethoxy-4-methylpyrimidine using dimethyl sulfate.

  • Step 3: Oxidation of 2,6-dimethoxy-4-methylpyrimidine to the final product, this compound, using potassium permanganate.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure details the cyclocondensation reaction to form the initial pyrimidine ring structure.

Materials:

  • Acetamidine hydrochloride

  • Dimethyl malonate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (4M)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium methoxide in methanol under an ice bath.

  • To this solution, add a mixture of acetamidine hydrochloride and dimethyl malonate dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C).

  • Stir the reaction mixture for 3-5 hours. The solution will become a creamy white suspension.

  • Remove the methanol by distillation under reduced pressure.

  • Dissolve the resulting solid in water and adjust the pH to 1-2 with 4M hydrochloric acid.

  • Cool the mixture to 0 °C and stir for 3-5 hours to facilitate crystallization.

  • Collect the white solid by suction filtration, wash with ice-cold water and then with ice-cold methanol.

  • Dry the product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Methylation of 4,6-dihydroxy-2-methylpyrimidine

This protocol describes the methylation of the hydroxyl groups to form the dimethoxy intermediate.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Dimethyl sulfate

  • Sodium hydroxide

  • Water

Procedure:

  • In a flask, dissolve 4,6-dihydroxy-2-methylpyrimidine in an aqueous solution of sodium hydroxide.

  • To this solution, add dimethyl sulfate dropwise while maintaining the temperature below 35 °C with external cooling.

  • After the addition, fit the flask with a reflux condenser and heat the mixture to boiling for 2 hours.

  • To ensure complete reaction, add an additional portion of sodium hydroxide solution and continue boiling for another 2 hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-dimethoxy-4-methylpyrimidine.

Step 3: Oxidation of 2,6-dimethoxy-4-methylpyrimidine

This final step involves the oxidation of the methyl group at the 4-position to a carboxylic acid.

Materials:

  • 2,6-dimethoxy-4-methylpyrimidine

  • Potassium permanganate

  • Water

  • Sulfuric acid (dilute)

  • Sodium bisulfite (for quenching)

Procedure:

  • Suspend 2,6-dimethoxy-4-methylpyrimidine in water in a reaction flask.

  • Heat the suspension and add a solution of potassium permanganate in water dropwise over a period of several hours. Maintain the reaction temperature at a gentle reflux.

  • After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

  • If necessary, decolorize the solution by adding a small amount of sodium bisulfite.

  • Collect the white precipitate of this compound by filtration, wash with cold water, and dry.

Data Presentation

StepProductStarting MaterialsKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
14,6-dihydroxy-2-methylpyrimidineAcetamidine hydrochloride, Dimethyl malonateSodium methoxide, Methanol3 - 518 - 2585 - 90
22,6-dimethoxy-4-methylpyrimidine4,6-dihydroxy-2-methylpyrimidineDimethyl sulfate, Sodium hydroxide4Reflux70 - 80 (Est.)
3This compound2,6-dimethoxy-4-methylpyrimidinePotassium permanganate4 - 6Reflux60 - 70 (Est.)

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (Acetamidine HCl, Dimethyl Malonate) Step1 Step 1: Condensation Start->Step1 Intermediate1 4,6-dihydroxy-2-methylpyrimidine Step1->Intermediate1 Sodium Methoxide Step2 Step 2: Methylation Intermediate1->Step2 Intermediate2 2,6-dimethoxy-4-methylpyrimidine Step2->Intermediate2 Dimethyl Sulfate Step3 Step 3: Oxidation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Potassium Permanganate

Caption: Synthetic pathway for this compound.

Revolutionizing Drug Discovery: Protocols for Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the development of novel therapeutic agents is paramount. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs. These nitrogen-containing heterocycles exhibit diverse biological activities, making them privileged structures in the design of new drug candidates. This document provides detailed application notes and protocols for the synthesis, screening, and evaluation of pyrimidine-based compounds, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Protocols for Pyrimidine Scaffolds

The synthesis of a diverse library of pyrimidine derivatives is the foundational step in the discovery of new drug candidates. The Biginelli reaction, a one-pot cyclocondensation, is a robust and widely employed method for preparing dihydropyrimidinones, a key class of pyrimidine derivatives.[1][2]

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol outlines the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir vigorously.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

II. Biological Evaluation Protocols

Following synthesis, the biological activity of the pyrimidine candidates must be assessed. This involves a cascade of in vitro assays to determine cytotoxicity, target engagement, and mechanism of action.

Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Pyrimidine-based test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the pyrimidine test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Kinase Inhibition Assay

Many pyrimidine-based drugs target protein kinases. This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.[7][8][9]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Pyrimidine-based test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Prepare a substrate/ATP mixture in the kinase reaction buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

III. Data Presentation

Quantitative data from the biological evaluation of pyrimidine-based drug candidates should be summarized for clear comparison.

Compound IDTarget KinaseIC50 (nM)[7]Cell LineCytotoxicity (GI50, µM)
PYR-001EGFR15A5490.5
PYR-002EGFR250A5495.2
PYR-003CDK28MCF-70.2
PYR-004CDK2750MCF-78.9
PYR-005FAK27.4MDA-MB-2310.126[4]

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization cluster_preclinical Preclinical Development Synthesis Pyrimidine Library Synthesis Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Validated Hits SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR ADMET In Vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Optimized Leads Candidate Candidate Selection In_Vivo->Candidate

Experimental workflow for pyrimidine-based drug discovery.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Pyrimidine_Drug Pyrimidine-based PI3K Inhibitor Pyrimidine_Drug->PI3K Inhibits

Simplified PI3K/Akt/mTOR signaling pathway targeted by pyrimidine inhibitors.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents Utilizing a Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is central to the structure of nucleobases and has been extensively explored in the development of a wide array of therapeutic agents.[1][2] Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities, including potent antiviral effects against a variety of DNA and RNA viruses.[3][4] While a direct and documented synthetic pathway for antiviral agents commencing from 2,6-dimethoxypyrimidine-4-carboxylic acid is not prevalent in publicly accessible scientific literature and patent databases, the structural motif of this compound presents a valuable and versatile starting point for the synthesis of novel antiviral candidates.

The carboxylic acid moiety at the 4-position offers a reactive handle for a variety of chemical transformations, allowing for its conversion into amides, esters, and other functional groups. This enables the coupling of the pyrimidine core to various side chains and pharmacophores, a common strategy in drug discovery to enhance target binding, improve pharmacokinetic properties, and modulate biological activity.

These application notes provide a comprehensive overview of proposed synthetic strategies that leverage this compound for the generation of potential antiviral compounds. Furthermore, detailed protocols for the synthesis of closely related and widely used pyrimidine intermediates, namely 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine, are provided, as these are crucial building blocks in the synthesis of numerous biologically active molecules.

Proposed Synthetic Application of this compound in Antiviral Synthesis

The strategic location of the carboxylic acid group on the 2,6-dimethoxypyrimidine scaffold allows for its elaboration into a variety of functional groups known to be present in antiviral compounds. A plausible approach involves the conversion of the carboxylic acid to an amide, which can then be linked to different amines, including those containing fragments known to confer antiviral activity.

A proposed synthetic workflow is outlined below:

G A 2,6-Dimethoxypyrimidine- 4-carboxylic acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Activation C 2,6-Dimethoxypyrimidine- 4-carbonyl chloride (Acyl Chloride Intermediate) B->C D Amine (R-NH₂) C->D Amidation E N-Substituted 2,6-dimethoxy- pyrimidine-4-carboxamide (Potential Antiviral Agent) D->E

Caption: Proposed synthesis of potential antiviral agents.

Experimental Protocols

Protocol 1: Proposed Synthesis of N-Benzyl-2,6-dimethoxypyrimidine-4-carboxamide

This protocol describes a representative synthesis of an N-substituted carboxamide from this compound. The choice of benzylamine is illustrative; a wide variety of amines could be screened to explore structure-activity relationships.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,6-dimethoxypyrimidine-4-carbonyl chloride can be used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution. Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2,6-dimethoxypyrimidine-4-carboxamide.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol is adapted from established methods for the synthesis of this important intermediate.[5][6]

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Dimethyl carbonate

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Ring Formation and Hydrolysis: In a suitable reaction vessel, combine guanidine nitrate (1.0 eq) and diethyl malonate (1.0-1.5 eq) in anhydrous methanol.[5] Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 40-60 °C).[5] After the addition is complete, heat the mixture to reflux for approximately 3.5 hours.[5] After the reaction, distill off the methanol to obtain a white solid. This intermediate is 2-amino-4,6-dihydroxypyrimidine.

  • Methylation: The crude 2-amino-4,6-dihydroxypyrimidine is then subjected to methylation using dimethyl carbonate as a green methylating agent.[5] This reaction is typically carried out under pressure and at elevated temperatures in the presence of a base.

  • Work-up and Purification: After the methylation reaction, the product is isolated by filtration and purified by recrystallization from a suitable solvent to yield 2-amino-4,6-dimethoxypyrimidine.

Reaction StepReactantsKey ConditionsTypical YieldReference
CyclizationGuanidine nitrate, Diethyl malonate, Sodium methoxideReflux in methanolHigh[5]
Methylation2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonateElevated temperature and pressureGood[5]
Protocol 3: Synthesis of 4-Amino-2,6-dimethoxypyrimidine

This protocol outlines a common synthetic route to 4-amino-2,6-dimethoxypyrimidine.[2]

Materials:

  • Cyanoacetate (e.g., ethyl cyanoacetate)

  • Urea

  • Sodium ethoxide

  • Methylating agent (e.g., dimethyl sulfate)

  • Phase transfer catalyst

  • Solid alkali

Procedure:

  • Cyclization: React cyanoacetate with urea in the presence of a strong base like sodium ethoxide to form 4-amino-2,6-dihydroxypyrimidine (also known as 4-amino-uracil).[2]

  • Methylation: The resulting dihydroxy pyrimidine is then O-methylated. This can be achieved using a methylating agent in the presence of a solid alkali and a phase transfer catalyst to improve efficiency.[2]

  • Isolation and Purification: The final product, 4-amino-2,6-dimethoxypyrimidine, is isolated and purified, typically by recrystallization.

Reaction StepReactantsKey ConditionsTypical YieldReference
CyclizationCyanoacetate, Urea, Sodium ethoxide-Good[2]
Methylation4-Amino-2,6-dihydroxypyrimidine, Methylating agent, Base, Phase transfer catalyst-Good[2]

Antiviral Activity of Pyrimidine Derivatives

A wide range of pyrimidine derivatives have demonstrated significant antiviral activity against various viral pathogens. The mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes or interfering with host cell pathways necessary for viral propagation.

G A Pyrimidine Derivatives B Inhibition of Viral Polymerase A->B C Inhibition of Pyrimidine Biosynthesis A->C D Interference with Viral Entry/Fusion A->D E Inhibition of Viral Replication B->E C->E D->E

References

Application of 2,6-Dimethoxypyrimidine-4-carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research directly investigating the anticancer properties of 2,6-Dimethoxypyrimidine-4-carboxylic acid is limited. However, research on its derivatives, specifically N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide , provides insights into the potential of this chemical scaffold in oncology. This document focuses on the available data for this derivative as a case study to illustrate its potential application in anticancer research.

Introduction

Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their structural similarity to the nucleobases of DNA and RNA, making them prime candidates for the development of anticancer agents. While direct studies on this compound are scarce, its derivative, N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide, has demonstrated promising cytotoxic effects against various cancer cell lines. This suggests that the this compound core structure is a valuable pharmacophore for the design of novel anticancer therapeutics.

Recent studies indicate that N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide inhibits the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest[1]. These findings highlight the potential of this class of compounds to be developed into targeted cancer therapies.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide against two human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)[1]
MCF-7Breast Cancer15
A549Lung Cancer20

Mechanism of Action

The anticancer activity of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide is attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell cycle progression in cancer cells.

  • Apoptosis Induction: The compound triggers the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

  • Cell Cycle Arrest: It has been observed to cause an arrest in the cell cycle, preventing the cancer cells from dividing and proliferating[1].

The precise molecular targets and signaling pathways modulated by this compound are still under investigation, but the preliminary data suggests a multi-faceted mechanism of action.

Experimental Protocols

Below is a generalized protocol for determining the cytotoxic activity of a compound like N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide using a standard MTT assay.

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for evaluating a novel anticancer compound and a potential signaling pathway that could be involved in its mechanism of action.

G cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Mechanism of Action Studies->Apoptosis Assay (Annexin V) Western Blot (Protein Expression) Western Blot (Protein Expression) Mechanism of Action Studies->Western Blot (Protein Expression) Animal Model Studies (Xenograft) Animal Model Studies (Xenograft) Western Blot (Protein Expression)->Animal Model Studies (Xenograft) Toxicity & Efficacy Evaluation Toxicity & Efficacy Evaluation Animal Model Studies (Xenograft)->Toxicity & Efficacy Evaluation

Caption: Experimental workflow for anticancer drug discovery.

G Pyrimidine Derivative Pyrimidine Derivative Growth Factor Receptor Growth Factor Receptor Pyrimidine Derivative->Growth Factor Receptor Inhibition Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Growth Factor Receptor->Signaling Cascade (e.g., PI3K/Akt) Cell Cycle Progression Cell Cycle Progression Signaling Cascade (e.g., PI3K/Akt)->Cell Cycle Progression Promotes Apoptosis Apoptosis Signaling Cascade (e.g., PI3K/Akt)->Apoptosis Inhibits Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Apoptosis->Cell Proliferation Inhibits

Caption: Potential signaling pathway inhibited by a pyrimidine derivative.

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethoxypyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethoxypyrimidine-4-carboxylic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates for a variety of therapeutic agents. The methodologies outlined below are based on established synthetic routes, offering reliable procedures for laboratory-scale preparation.

Introduction

The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules. Functionalization of the pyrimidine ring, particularly with a carboxylic acid moiety and alkoxy groups, provides a versatile handle for the synthesis of diverse compound libraries. This compound and its derivatives are of particular interest due to their potential applications in the development of novel pharmaceuticals. This document details two primary synthetic strategies for obtaining the core carboxylic acid and subsequent protocols for its derivatization into amides and esters.

Synthetic Strategies for this compound

Two principal synthetic routes for the preparation of this compound are presented:

Method 1: From 4-Chloro-2,6-dimethoxypyrimidine via Grignard Reaction

This approach involves the formation of a Grignard reagent from a readily available 4-chloropyrimidine precursor, followed by carboxylation with carbon dioxide.

Method 2: From 4-Cyano-2,6-dimethoxypyrimidine via Hydrolysis

This route utilizes the hydrolysis of a nitrile intermediate to the corresponding carboxylic acid. This method is advantageous when the cyano-pyrimidine is more accessible.

Synthetic_Strategies cluster_0 Method 1: Grignard Route cluster_1 Method 2: Nitrile Hydrolysis Route 4-Chloro-2,6-dimethoxypyrimidine 4-Chloro-2,6-dimethoxypyrimidine Grignard Reagent Grignard Reagent 4-Chloro-2,6-dimethoxypyrimidine->Grignard Reagent 1. Mg, THF 2,6-Dimethoxypyrimidine-4-carboxylic_acid_1 2,6-Dimethoxypyrimidine- 4-carboxylic Acid Grignard Reagent->2,6-Dimethoxypyrimidine-4-carboxylic_acid_1 2. CO2 3. H3O+ 4-Cyano-2,6-dimethoxypyrimidine 4-Cyano-2,6-dimethoxypyrimidine 2,6-Dimethoxypyrimidine-4-carboxylic_acid_2 2,6-Dimethoxypyrimidine- 4-carboxylic Acid 4-Cyano-2,6-dimethoxypyrimidine->2,6-Dimethoxypyrimidine-4-carboxylic_acid_2 H+ or OH-, H2O, Heat

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is divided into two main steps: the synthesis of the starting material, 4-chloro-2,6-dimethoxypyrimidine, and its subsequent conversion to the target carboxylic acid.

Step 1a: Synthesis of 2,4,6-Trichloropyrimidine

Barbituric acid is chlorinated using phosphorus oxychloride to yield 2,4,6-trichloropyrimidine.

  • Materials: Barbituric acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, cautiously add barbituric acid (1 eq) to phosphorus oxychloride (5-10 eq).

    • Add N,N-dimethylaniline (0.1 eq) dropwise to the stirred suspension.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloropyrimidine, which can be purified by vacuum distillation or recrystallization.

Step 1b: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine

2,4,6-Trichloropyrimidine is selectively methoxylated to give the desired 4-chloro-2,6-dimethoxypyrimidine.

  • Materials: 2,4,6-Trichloropyrimidine, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine (1 eq) in anhydrous methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (2 eq) in methanol dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-2,6-dimethoxypyrimidine, which can be purified by column chromatography.

Step 1c: Synthesis of this compound

  • Materials: 4-Chloro-2,6-dimethoxypyrimidine, Magnesium (Mg) turnings, Iodine (I₂), Anhydrous Tetrahydrofuran (THF), Carbon dioxide (CO₂, solid or gas), Hydrochloric acid (HCl).

  • Procedure:

    • In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-chloro-2,6-dimethoxypyrimidine (1 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution of the chloropyrimidine at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Introduce carbon dioxide by either adding crushed dry ice in portions or by bubbling CO₂ gas through the solution for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1aBarbituric acid2,4,6-TrichloropyrimidinePOCl₃, N,N-Dimethylaniline, Reflux70-85
1b2,4,6-Trichloropyrimidine4-Chloro-2,6-dimethoxypyrimidineNaOMe, MeOH, 0 °C to RT60-75
1c4-Chloro-2,6-dimethoxypyrimidineThis compound1. Mg, THF; 2. CO₂; 3. H⁺40-60
Protocol 2: Synthesis of this compound Derivatives

This section details the protocols for converting the synthesized carboxylic acid into its amide and ester derivatives.

Derivative_Synthesis Carboxylic_Acid 2,6-Dimethoxypyrimidine- 4-carboxylic Acid Amide Amide Derivative Carboxylic_Acid->Amide Amine, Coupling Agent (e.g., EDC, HATU) Ester Ester Derivative Carboxylic_Acid->Ester Alcohol, Acid Catalyst or Coupling Agent

Caption: General scheme for the derivatization of the carboxylic acid.

Protocol 2a: Amide Synthesis using EDC/HOBt Coupling

This protocol describes a general method for the formation of an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[1]

  • Materials: this compound, Amine of choice, EDC hydrochloride, HOBt, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • In a dry flask, dissolve this compound (1 eq) in anhydrous DCM or DMF.

    • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

    • Add DIPEA (2-3 eq) to the mixture.

    • Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield (%)
EDC/HOBtDIPEADCM or DMF12-24 h70-90
HATUDIPEADMF2-6 h80-95
DCC/DMAPDMAP (cat.)DCM4-12 h75-95

Protocol 2b: Ester Synthesis (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of the carboxylic acid with an alcohol.

  • Materials: this compound, Alcohol of choice (e.g., methanol, ethanol), Sulfuric acid (H₂SO₄, catalytic amount).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by column chromatography if necessary.

AlcoholCatalystReaction ConditionsTypical Yield (%)
MethanolH₂SO₄ (cat.)Reflux, 4-8 h80-95
EthanolH₂SO₄ (cat.)Reflux, 4-8 h75-90

Applications in Drug Development

Derivatives of this compound are being investigated for their potential as inhibitors of various enzymes and receptors implicated in disease. The ability to readily synthesize a diverse library of amides and esters from this core structure allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Drug_Discovery_Workflow Core_Synthesis Synthesis of 2,6-Dimethoxypyrimidine- 4-carboxylic Acid Library_Synthesis Derivative Library (Amides, Esters) Core_Synthesis->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening SAR_Studies Structure-Activity Relationship (SAR) Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: Workflow for the application of derivatives in drug discovery.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, particularly in the class of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates and their selective action against weeds. While various pyrimidine precursors are utilized in their synthesis, 2-amino-4,6-dimethoxypyrimidine and 2-chloro-4,6-dimethoxypyrimidine have emerged as pivotal intermediates. These compounds serve as the foundational building blocks for a multitude of commercial herbicides.

This document provides detailed application notes and experimental protocols for the synthesis of these key pyrimidine intermediates and their subsequent conversion into active herbicidal compounds. The information is intended to guide researchers and professionals in the agrochemical industry in the development of novel and effective crop protection agents. The synthetic pathways and mechanisms of action of prominent sulfonylurea herbicides derived from these intermediates are also discussed.

Key Intermediates in Sulfonylurea Herbicide Synthesis

The synthesis of many sulfonylurea herbicides relies on the availability of high-purity 2-amino-4,6-dimethoxypyrimidine and 2-chloro-4,6-dimethoxypyrimidine. These intermediates provide the core pyrimidine ring structure, which is essential for the biological activity of the final herbicide.

Table 1: Key Pyrimidine Intermediates and Their Applications

Intermediate CompoundCAS NumberMolecular FormulaKey Applications in Herbicide Synthesis
2-Amino-4,6-dimethoxypyrimidine3289-50-7C₆H₉N₃O₂Precursor for Nicosulfuron, Rimsulfuron, Flazasulfuron, Cyclosulfamuron, and other sulfonylurea herbicides.[1]
2-Chloro-4,6-dimethoxypyrimidine13223-25-1C₆H₇ClN₂O₂Starting material for the synthesis of 2-amino-4,6-dimethoxypyrimidine and other functionalized pyrimidine derivatives.

Synthetic Pathways and Experimental Protocols

The following section details the synthetic routes to obtain the key pyrimidine intermediates and their subsequent conversion to a representative sulfonylurea herbicide.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol outlines a common industrial method for the synthesis of 2-amino-4,6-dimethoxypyrimidine, which involves a multi-step process starting from guanidine nitrate and diethyl malonate.[2]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Reaction Setup: In a suitable reaction vessel, combine guanidine nitrate and diethyl malonate in a molar ratio of 1:1 to 1.5:1. Add anhydrous methanol and stir to form a homogeneous mixture.[2]

  • Addition of Base: Slowly add liquid sodium methoxide to the mixture at a controlled temperature of 40-60°C.[2]

  • Reflux: After the addition is complete, heat the reaction mixture to 68°C and maintain reflux for approximately 3.5 hours.[2]

  • Work-up: After the reaction, distill off the methanol. To the remaining solid, add water to dissolve it completely. Filter to remove any insoluble materials. Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.[3]

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • Reaction Setup: In a high-pressure autoclave, place 2-amino-4,6-dihydroxypyrimidine and dimethyl carbonate (in a molar ratio of 1:4). Add potassium carbonate as a catalyst.[2]

  • Reaction: Heat the mixture to 140°C and maintain the reaction for 8 hours.[2]

  • Isolation and Purification: After cooling, filter the reaction mixture to remove insoluble solids. The filtrate is then subjected to vacuum distillation to obtain the crude product. The crude 2-amino-4,6-dimethoxypyrimidine can be further purified by recrystallization from ethyl acetate to yield the pure product.[2]

Table 2: Summary of Reaction Parameters for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine

StepReactantsMolar RatioSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
1Guanidine nitrate, Diethyl malonate, Sodium methoxide1:1:3Methanol-683.583-96.3[3]
22-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate1:4-K₂CO₃1408~30[2]

Note: Yields can vary based on specific reaction conditions and scale.

Protocol 2: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This protocol describes a method for synthesizing 2-chloro-4,6-dimethoxypyrimidine, which can also serve as a precursor to 2-amino-4,6-dimethoxypyrimidine.

  • Reaction Setup: A multi-step process starting from malononitrile can be employed. This involves a salifying reaction, a cyanamide reaction, and a condensation reaction.[4]

  • Ammoniation Route: Alternatively, 2-chloro-4,6-dimethoxypyrimidine can be converted to 2-amino-4,6-dimethoxypyrimidine via a pressurized ammoniation reaction in an autoclave.[3]

Protocol 3: Synthesis of a Sulfonylurea Herbicide (General Procedure)

This protocol provides a general method for the coupling of 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate to form the final herbicide.[5]

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Coupling Reaction: Add a solution of the desired substituted sulfonyl isocyanate in the same solvent dropwise to the pyrimidine solution at room temperature with continuous stirring.

  • Reaction Monitoring: The reaction is typically exothermic and is allowed to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the sulfonylurea herbicide often precipitates out of the solution and can be collected by filtration.

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides prevent the synthesis of essential proteins, leading to the cessation of plant cell division and growth, and ultimately, plant death. The selectivity of these herbicides arises from the differential metabolism rates of the herbicide in crops versus weeds.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis Guanidine Nitrate Guanidine Nitrate 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Guanidine Nitrate->2-Amino-4,6-dihydroxypyrimidine Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dimethoxypyrimidine Methylation Sulfonylurea Herbicide Sulfonylurea Herbicide 2-Amino-4,6-dimethoxypyrimidine->Sulfonylurea Herbicide Coupling with Sulfonyl Isocyanate

Caption: Synthetic workflow for sulfonylurea herbicides.

Mechanism_of_Action Sulfonylurea_Herbicide Sulfonylurea Herbicide Inhibition Inhibition Sulfonylurea_Herbicide->Inhibition ALS_Enzyme Acetolactate Synthase (ALS) Enzyme ALS_Enzyme->Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis Inhibition->Amino_Acid_Synthesis Blocks Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Prevents Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Halts Weed_Death Weed Death Cell_Division->Weed_Death Leads to

References

Application Notes and Protocols for Amide Coupling of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules, including peptides, small molecule inhibitors, and various pharmaceutical agents.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2,6-Dimethoxypyrimidine-4-carboxylic acid is a valuable building block for the synthesis of novel compounds that incorporate this versatile heterocyclic motif.

These application notes provide detailed protocols for the amide coupling of this compound with primary and secondary amines using two common and efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Data Presentation: Comparison of Common Amide Coupling Protocols

The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity in amide synthesis. Below is a summary of typical conditions and expected outcomes for the coupling of this compound with a generic amine.

Coupling Reagent/SystemBaseSolventTypical Reaction TimeReported Yield Range (%)Key Advantages
HATU DIPEA, Et3NDMF, CH2Cl21 - 6 hours70 - 95%High efficiency, even for hindered amines; low epimerization.[2]
EDC/HOBt DIPEA, Et3NDMF, CH2Cl24 - 24 hours60 - 90%Water-soluble byproducts, mild reaction conditions.[1][3]
EDC/DMAP (catalytic HOBt) DIPEAAcetonitrile12 - 24 hours75 - 95%Effective for electron-deficient amines.[1]

Note: Yields are highly dependent on the specific amine substrate, stoichiometry, and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO3 solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or CH2Cl2/methanol) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add DIPEA (2.0 - 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO3 solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure amide.

Visualizations

Amide_Coupling_Workflow start Start reactants 1. Combine Carboxylic Acid, Coupling Reagent, and Base start->reactants activation 2. Pre-activation (if required, e.g., HATU) reactants->activation add_amine 3. Add Amine activation->add_amine reaction 4. Reaction at RT add_amine->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Amide purification->product

Caption: General workflow for amide coupling reactions.

HATU_Mechanism A Carboxylic Acid (R-COOH) + Base Forms Carboxylate (R-COO-) B Carboxylate + HATU Forms OAt-Active Ester A->B Activation C OAt-Active Ester + Amine (R'-NH2) Forms Tetrahedral Intermediate B->C Nucleophilic Attack E Byproducts Tetramethylurea + HOAt B->E:w D Tetrahedral Intermediate Collapses to form Amide (R-CONHR') C->D Elimination D->E:w

Caption: Simplified mechanism of HATU-mediated amide coupling.[5]

Potential Signaling Pathways and Biological Applications

While specific signaling pathways for amides derived from this compound are not extensively documented, the broader class of pyrimidine carboxamides has been implicated in various biological processes, suggesting potential therapeutic applications.

  • Enzyme Inhibition: Pyrimidine-5-carboxamides have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic regulation.[6] Inhibition of NNMT is a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.[6]

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in kinase inhibitors. For example, 4,6-disubstituted pyrimidine derivatives have been developed as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), which is a target in cancer and neurological disorders.

  • GPCR Modulation: Structurally related pyrimidine derivatives have shown activity as G-protein coupled receptor (GPCR) ligands, suggesting potential applications in a wide range of therapeutic areas.[7]

  • Antimicrobial and Anticancer Activity: The pyrimidine nucleus is a key component of many antimicrobial and anticancer drugs.[8] The introduction of various amide functionalities can modulate the biological activity and pharmacokinetic properties of these compounds.

Further research is required to elucidate the specific biological targets and signaling pathways of amides derived from this compound.

Potential_Biological_Targets PyrimidineCarboxamide 2,6-Dimethoxypyrimidine-4-carboxamides EnzymeInhibition Enzyme Inhibition PyrimidineCarboxamide->EnzymeInhibition KinaseInhibition Kinase Inhibition PyrimidineCarboxamide->KinaseInhibition GPCRModulation GPCR Modulation PyrimidineCarboxamide->GPCRModulation NNMT NNMT EnzymeInhibition->NNMT MARK4 MARK4 KinaseInhibition->MARK4 MetabolicDisorders Metabolic Disorders NNMT->MetabolicDisorders Cancer Cancer MARK4->Cancer NeurologicalDisorders Neurological Disorders MARK4->NeurologicalDisorders

Caption: Potential biological targets for pyrimidine carboxamides.

References

Application Notes & Protocols: Reaction Mechanisms for Pyrimidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence in anticancer, antiviral, and anti-inflammatory agents underscores the importance of efficient and selective methods for its functionalization.[3][4] The electron-deficient nature of the pyrimidine ring makes it particularly receptive to certain types of reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, while presenting unique challenges for others.[1] These application notes provide detailed protocols and mechanistic insights into key reactions used to modify the pyrimidine core, a critical task in modern drug discovery.[5][6]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyrimidine ring.[5][7] Palladium-catalyzed couplings are particularly prevalent.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling halogenated pyrimidines with organoboron compounds.[10][11] This reaction is widely used in medicinal chemistry due to its mild conditions and the commercial availability of a vast array of boronic acids.[12][13] Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes.[12][14]

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the halopyrimidine, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[10]

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Ar_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_Ar_Complex Transmetal Transmetalation PdII_Ar_Complex->Pd0 Product R¹-R² (Functionalized Pyrimidine) PdII_Ar_Complex->Product RedElim Reductive Elimination HaloPy R¹-X (Halopyrimidine) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimization of Microwave-Assisted Suzuki Coupling

The following data summarizes the optimization for the coupling of 2,4-dichloropyrimidine with phenylboronic acid.[12][14]

ParameterVariationYield (%)
Catalyst (5 mol%) Pd(PPh₃)₄ 65
Pd(dppf)Cl₂58
Pd(OAc)₂35
Base (3 eq.) K₂CO₃ 65
Na₂CO₃61
Cs₂CO₃55
Solvent (2:1 ratio) 1,4-Dioxane / H₂O 65
THF / H₂O52
DMF / H₂O48
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Catalyst (0.0025 mmol), Solvent (6 mL), 100 °C, 15 min, microwave irradiation.[14]

Experimental Protocol: Microwave-Assisted Suzuki Coupling [14]

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (e.g., 2,4-dichloropyrimidine, 0.5 mmol, 1.0 eq), the desired boronic acid (0.5 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed 2:1 (v/v) mixture of 1,4-dioxane and water.

  • Reaction Setup: Securely seal the vial with a cap and place it inside the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to obtain the desired functionalized pyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is essential for synthesizing the arylamine motifs prevalent in pharmaceuticals.[15][16] This method allows for the coupling of halogenated pyrimidines with a wide range of primary and secondary amines.[15][17]

Reaction Principle: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of Pd(0) to the halo-pyrimidine, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][18]

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Amido_Complex R¹-Pd(II)L₂-NR²R³ PdII_Complex->PdII_Amido_Complex AmineCoord Amine Coordination & Deprotonation PdII_Amido_Complex->Pd0 Product R¹-NR²R³ (Aminopyrimidine) PdII_Amido_Complex->Product RedElim Reductive Elimination HaloPy R¹-X (Halopyrimidine) Amine HNR²R³ (Amine) Base Base (e.g., NaOt-Bu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Buchwald-Hartwig Aminations

HalopyrimidineAmineCatalyst/LigandBaseTemp (°C)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / XantphosNaOt-Bu10095
2,5-DichloropyrimidineAnilinePd(OAc)₂ / BINAPCs₂CO₃11088
4-ChloropyrimidineBenzylaminePdCl₂(dppf)K₃PO₄10092
2-Chloropyrimidinen-HexylaminePd₂(dba)₃ / XPhosLHMDS8085

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15]

  • Inert Atmosphere Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 7 mol%) to a dry Schlenk flask.

  • Reagent Addition: To the same flask, add the base (e.g., sodium tert-butoxide, 1.4 eq), the halogenated pyrimidine (1.0 eq), and the amine (1.1 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminopyrimidine.[15]

Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy, avoiding the need for pre-functionalized starting materials.[19][20] Metal-catalyzed approaches, often using palladium, rhodium, or copper, facilitate the formation of C-C and C-N bonds with high regioselectivity.[8]

Reaction Principle: The mechanism typically involves coordination of the transition metal to a directing group on the pyrimidine substrate, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the product.[8][21]

Mechanism Diagram: Pd-Catalyzed C-H Arylation

CH_Activation cluster_cat Catalytic Cycle Start Pd(II) Catalyst Coord Coordination to Pyrimidine Start->Coord CH_Act C-H Activation (Concerted Metalation- Deprotonation) Coord->CH_Act Intermediate Palladacycle Intermediate CH_Act->Intermediate Ox_Add Oxidative Addition of R-X Intermediate->Ox_Add PdIV Pd(IV) Intermediate Ox_Add->PdIV Red_Elim Reductive Elimination PdIV->Red_Elim Red_Elim->Start Regenerates Catalyst Product Functionalized Pyrimidine Red_Elim->Product Pyrimidine Pyrimidine Substrate Pyrimidine->Coord CouplingPartner Coupling Partner (e.g., Aryl Halide) CouplingPartner->Ox_Add

Caption: General mechanism for Pd-catalyzed direct C-H arylation.

Data Presentation: Examples of Direct C-H Functionalization

Pyrimidine SubstrateCoupling PartnerCatalyst/OxidantPositionYield (%)
1,3-Dimethyluracil4-BromotoluenePd(OAc)₂ / K₂CO₃C585
Pyrimidine2-MethylthiophenePd(OAc)₂ / AgOAcC470
Quinazolin-4(3H)-oneIodobenzenePd(OAc)₂ / CuIC293

Experimental Protocol: Pd-Catalyzed C5-Arylation of 1,3-Dimethyluracil [21]

  • Reaction Setup: To a pressure-rated vial, add 1,3-dimethyluracil (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., P(o-tol)₃, 20 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMA (N,N-dimethylacetamide) as the solvent.

  • Reaction Conditions: Seal the vial and heat the mixture at 120-140 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the C5-arylated product.

Radical Functionalization (Minisci-type Reaction)

The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient heterocycles like pyrimidine.[22] It involves the addition of a nucleophilic carbon-centered radical to the protonated pyrimidine ring.[23] This method is advantageous due to the use of inexpensive radical precursors and simple reaction conditions.[22]

Reaction Principle: The reaction is initiated by the generation of a radical from a precursor (e.g., an alkane, alcohol, or carboxylic acid) using an oxidant system like AgNO₃/(NH₄)₂S₂O₈.[22][24] The electron-deficient pyrimidine ring is activated by protonation under acidic conditions. The nucleophilic radical adds to the C2 or C4 position, and the resulting radical cation is oxidized to the final product, restoring aromaticity.[23][25]

Mechanism Diagram: Minisci-type Alkylation

Minisci_Reaction RadicalGen Radical Generation (e.g., R-COOH + Ag⁺/S₂O₈²⁻ → R•) RadicalAdd Radical Addition RadicalGen->RadicalAdd Protonation Pyrimidine Protonation (Acidic Medium) Protonation->RadicalAdd Intermediate Radical Cation Intermediate RadicalAdd->Intermediate Oxidation Oxidation & Deprotonation (Rearomatization) Intermediate->Oxidation Product Functionalized Pyrimidine Oxidation->Product

Caption: Logical workflow for the Minisci-type radical reaction.

Experimental Protocol: General Procedure for Minisci Alkylation [24]

  • Solution Preparation: In a round-bottom flask, dissolve the pyrimidine substrate (1.0 eq) and the radical precursor (e.g., a carboxylic acid, 3-5 eq) in a suitable solvent system (e.g., CH₂Cl₂/H₂O or CH₃CN).

  • Acidification: Add an acid (e.g., trifluoroacetic acid, 2.0 eq) to protonate the pyrimidine.

  • Initiator Addition: Add the catalytic initiator (e.g., AgNO₃, 10-20 mol%).

  • Oxidant Addition: Add the oxidant (e.g., (NH₄)₂S₂O₈, 2-3 eq) portion-wise over 30 minutes to control the reaction rate.

  • Reaction Conditions: Stir the mixture vigorously at a specified temperature (e.g., 40-80 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction, quench with a saturated solution of NaHCO₃, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Experimental Workflow Summary

The general workflow for most pyrimidine functionalization reactions involves several key stages, from initial setup to final product characterization.

General Experimental Workflow Diagram:

Experimental_Workflow A 1. Reagent Setup - Weigh Substrates, Catalyst, Base - Add Anhydrous Solvent - Establish Inert Atmosphere B 2. Reaction - Heat to Target Temperature (Conventional or Microwave) - Stir for Specified Time - Monitor by TLC/LC-MS A->B C 3. Work-up & Extraction - Cool to Room Temperature - Quench Reaction - Phase Separation/Extraction B->C D 4. Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography C->D E 5. Analysis & Characterization - Determine Yield - Confirm Structure (NMR, MS, etc.) D->E

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrimido[4,5-b]quinoline derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules.[1] This scaffold is of great interest in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antitumor, anti-inflammatory, and antimicrobial activities.[2][3][4] Traditional methods for synthesizing these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry tool, offering significant advantages such as dramatically reduced reaction times, improved product yields, and operational simplicity.[5][6][7] These application notes provide detailed protocols for two efficient microwave-assisted methods for synthesizing pyrimido[4,5-b]quinolines: intramolecular cyclization and one-pot, three-component reactions.

Applications in Drug Discovery

The pyrimido[4,5-b]quinoline nucleus is a privileged scaffold in drug discovery. Its derivatives have shown promising activity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and K562 (leukemia).[1] The mechanisms of their anticancer effects are diverse and include the inhibition of key enzymes like tyrosine kinases, topoisomerase I, and epidermal growth factor receptor (EGFR).[2] Some derivatives have also been reported to induce apoptosis by activating caspase-3, inhibiting tubulin polymerization, and causing cell cycle arrest at the G2/M phase.[2] Beyond oncology, these compounds have been investigated for their analgesic, anti-inflammatory, antimalarial, and antibacterial properties.[3][8]

General Synthesis Workflow

Microwave-assisted synthesis provides a rapid and efficient route to the pyrimido[4,5-b]quinoline core. The general workflow involves the selection of appropriate starting materials, followed by a rapid, one-pot or multi-step reaction under controlled microwave irradiation. The process is significantly faster than conventional heating methods and often results in cleaner products with higher yields.

General_Workflow Reactants Reactant Selection MW Microwave-Assisted Reaction Reactants->MW Workup Reaction Workup (Cooling, Filtration) MW->Workup Purification Purification (Crystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Intramolecular Cyclization of N⁴-Substituted Pyrimidine-5-carbaldehydes

This method involves the microwave-assisted intramolecular cyclocondensation of N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes to yield 5-deazaflavine analogues.[8] The reaction is typically carried out in the presence of an acid, such as acetic acid or p-toluenesulfonic acid (PTSA), under focused microwave irradiation.[8][9]

Protocol_1_Scheme cluster_main Intramolecular Cyclization Start N⁴-Substituted-2,4-diamino- 6-chloropyrimidine-5-carbaldehyde MW Microwave (MW) Acetic Acid or PTSA Start->MW Product Pyrimido[4,5-b]quinoline (5-Deazaflavine) MW->Product

Caption: Reaction scheme for intramolecular cyclization.

Experimental Protocol
  • Reactant Mixture: In a specialized microwave reaction vessel, combine the N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehyde (1.0 mmol) with an excess of acetic acid (1.5 mL) or p-toluenesulfonic acid (1.3 mmol).[8]

  • Microwave Irradiation: Seal the vessel and place it in a focused microwave reactor. Subject the mixture to microwave irradiation at a controlled temperature (e.g., 300 °C / 573 K) with a maximum power of 300 W for 10 minutes.[8][9]

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature.

  • Purification: Collect the resulting solid product by filtration. Wash the solid with a suitable solvent, such as hot hexane, to remove any remaining impurities.[8] The product is typically obtained as a powder.

Data Summary: Intramolecular Cyclization
Starting MaterialAcid CatalystMW Conditions (Power, Time, Temp)ProductYield (%)Reference
N⁴–benzyl–N⁴–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehydeAcetic Acid300 W, 10 min, 573 K10-Benzyl-4-oxo-4,10-dihydropyrimido[4,5-b]quinolin-2(3H)-iminium chloride80%[8]
N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydesPTSA300 W, 10 min, 573 KPyrimido[4,5-b]quinolin-2(3H)-iminium-4-toluene-sulfonatesGood[8]

Protocol 2: One-Pot, Three-Component Synthesis

This highly efficient protocol involves the simultaneous reaction of three components: an aromatic aldehyde, a 6-aminopyrimidine derivative, and a cyclic 1,3-diketone (e.g., dimedone).[2][10] This multicomponent reaction (MCR) strategy, facilitated by microwave irradiation, allows for the rapid assembly of complex tetrahydropyrimido[4,5-b]quinolin-ones in a single step.[2][11]

Protocol_2_Scheme cluster_main One-Pot Three-Component Reaction Aldehyde Aromatic Aldehyde Plus1 + Amine 6-Aminopyrimidine Derivative Plus2 + MW Microwave (MW) Catalyst / Solvent Diketone Cyclic 1,3-Diketone (e.g., Dimedone) Product Tetrahydropyrimido[4,5-b]quinolin-one

Caption: Scheme for one-pot three-component synthesis.

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), 6-amino-2,4-dimethoxypyrimidine or similar (1.0 mmol), and dimedone (1.0 mmol).[2]

  • Catalyst and Solvent: Add the catalyst and/or solvent. A common system is glacial acetic acid, which can act as both catalyst and solvent.[2] Other catalysts like DABCO have been used, sometimes under solvent-free conditions.[12]

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for the specified time and temperature (e.g., 10 minutes).[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, the solid product often precipitates from the reaction mixture.

  • Purification: Collect the product by filtration. Wash the solid with a cold solvent like ethanol to afford the pure product, often without the need for column chromatography.[2]

Data Summary: Three-Component Synthesis
AldehydeAmine ComponentDiketoneCatalyst / ConditionsYield (%)Reference
p-Chlorobenzaldehyde6-Amino-2,4-dimethoxypyrimidineDimedoneGlacial Acetic Acid, MW, 10 minHigh[2]
Various Benzaldehydes6-Amino-1,3-dimethyluracilDimedone25 mol% DABCO, 90 °C, Solvent-freeGood-Exc.[12]
Formyl-quinolinesHeterocyclic Primary AminesDimedoneDMF, MW, 8-20 min, 125-135 °CGood[11]
2-Nitrobenzaldehyde6-Amino-1,3-dimethyluracilDimedoneTrityl Chloride (10 mol%), Chloroform, Reflux92%[13]
4-Chlorobenzaldehyde6-Amino-1,3-dimethyluracilDimedoneTrityl Chloride (10 mol%), Chloroform, Reflux95%[13]

Note: While some examples in the table use conventional reflux, they demonstrate the versatility of the three-component approach which is readily adaptable to microwave conditions for improved efficiency.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important pyrimido[4,5-b]quinolines. The protocols described herein offer rapid, efficient, and high-yielding routes to this valuable heterocyclic scaffold.[14] These methods are characterized by their operational simplicity and adherence to the principles of green chemistry, making them highly suitable for applications in high-throughput synthesis and drug discovery.[2][6]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Kinase Inhibitors from Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the laboratory-scale synthesis of pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, owing to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] This document outlines synthetic strategies for producing various classes of pyrimidine-based inhibitors, including 2,4-disubstituted pyrimidines and pyrazolo[1,5-a]pyrimidines, which are known to target kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[3][4][5]

Introduction to Pyrimidine-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5][6] Pyrimidine derivatives have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[1][2] The synthetic accessibility of the pyrimidine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5]

This document details common synthetic transformations used to elaborate pyrimidine intermediates, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.[7][8][9][10]

Signaling Pathway: Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[11] Their overexpression is common in many human cancers and is associated with poor prognosis.[7] Small molecule inhibitors targeting Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.[3]

Aurora_Kinase_Pathway G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cell Cycle Progression Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to Aurora Kinase A/B Aurora Kinase A/B Aurora Kinase A/B->Mitosis Promotes Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->Aurora Kinase A/B Inhibits

Caption: Simplified signaling pathway of Aurora kinase in cell cycle progression and its inhibition by pyrimidine-based inhibitors.

General Synthetic Workflow

The synthesis of pyrimidine-based kinase inhibitors typically starts from a functionalized pyrimidine core, which is then elaborated through a series of coupling and substitution reactions. A general workflow is depicted below.

Synthetic_Workflow start Pyrimidine Intermediate (e.g., Dichloropyrimidine) snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling snar->suzuki buchwald Buchwald-Hartwig Amination suzuki->buchwald purification Purification (e.g., Chromatography) buchwald->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Kinase Inhibitor characterization->end

Caption: A generalized workflow for the synthesis of pyrimidine-based kinase inhibitors from a common starting intermediate.

Experimental Protocols and Data

Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Aurora Kinase Inhibitors

This protocol describes the synthesis of a series of 2,4-disubstituted pyrimidine derivatives, which have shown inhibitory activity against Aurora kinases.[3][7] The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) reaction on a dichloropyrimidine scaffold.

Reaction Scheme:

A representative reaction involves the sequential displacement of chlorine atoms from a 2,4-dichloropyrimidine derivative.

Step 1: Synthesis of Intermediate A

  • Reaction: 2,4,6-trichloropyrimidine is reacted with 3-amino-5-methylpyrazole.[7]

  • Reagents and Conditions: 3-amino-5-methylpyrazole, triethylamine, THF, 50 °C, 16 h.[7]

  • Yield: 75%.[7]

Step 2: Synthesis of Intermediate B

  • Reaction: Intermediate A is reacted with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone.[7]

  • Reagents and Conditions: (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone, triethylamine, 1-pentanol, 120 °C, 6 h.[7]

  • Yield: 51%.[7]

Step 3: Synthesis of Final Product (e.g., Compound 1)

  • Reaction: Intermediate B is reacted with 1-ethylpiperazine.[7]

  • Reagents and Conditions: 1-ethylpiperazine, triethylamine, 1-pentanol, 140 °C, 2 h.[7]

  • Yield: 58%.[7]

Detailed Protocol for Step 1:

  • To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).[7]

  • Heat the reaction mixture at 50 °C and stir for 16 hours.[7]

  • After completion, quench the reaction with brine (100 mL).[7]

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).[7]

  • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[7]

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
12a Aurora A309HCT-1161.31 ± 0.41[3]
Aurora B293A54912.05 ± 0.45[3]
MCF-720.53 ± 6.13[3]
13 Aurora A< 200SCLC cellsPotent Inhibition[7][12]
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines a two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in CDK and other kinase inhibitors.[5][6]

Step 1: Synthesis of β-enaminones

  • Reaction: A suitable methyl ketone is reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA).[5]

  • Reagents and Conditions: Methyl ketone (1.0 mmol), DMF-DMA (1.5 mmol), solvent-free microwave irradiation, 160 °C, 15 minutes.[5]

  • Yield: 83–97%.[5]

Step 2: Cyclocondensation

  • Reaction: The synthesized β-enaminone is reacted with 3-methyl-1H-pyrazol-5-amine.[5]

  • Yield: High yields.[5]

Detailed Protocol for Step 1:

  • In a microwave-safe vessel, combine the methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol).[5]

  • Irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.[5]

  • After cooling, the resulting β-enaminone can be used in the next step without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties onto the pyrimidine ring.[10][13]

General Reaction:

A halo-pyrimidine is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.[10]

Optimized Conditions for Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine:

  • Catalyst: Pd(PPh3)4 (5 mol %).[10]

  • Base: K3PO4.[10]

  • Solvent: 1,4-Dioxane.[10]

  • Temperature: 70-80 °C.[10]

  • Atmosphere: Inert.[10]

EntryAryl Boronic AcidYield (%)Reference
1Phenylboronic acid85[10][14]
24-Methoxyphenylboronic acid90[10][14]
34-Chlorophenylboronic acid75[10][14]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, commonly used to introduce amine substituents onto the pyrimidine scaffold.[8][15]

General Reaction:

An aryl halide (e.g., chloro- or bromo-pyrimidine) is reacted with an amine in the presence of a palladium catalyst, a ligand, and a base.[8]

Optimized Conditions for the Synthesis of 6-Arylaminoflavones (as an example of C-N coupling):

  • Catalyst: Pd2(dba)3 (10 mol %).[15]

  • Ligand: XantPhos (5 mol %).[15]

  • Base: Cs2CO3 (3.0 equiv).[15]

  • Solvent: Toluene.[15]

  • Temperature: 110 °C.[15]

  • Time: 20 h.[15]

EntryAmineYield (%)Reference
1Aniline85[15]
24-Chloroaniline95[15]
34-Trifluoromethylaniline78[15]

Conclusion

The protocols and data presented herein provide a foundational guide for the synthesis of various classes of pyrimidine-based kinase inhibitors. The versatility of the pyrimidine scaffold, combined with robust synthetic methodologies like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries for kinase inhibitor discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and research goals.

References

Application Notes and Protocols for Selective Functionalization of Pyrimidine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for the selective functionalization of the pyrimidine ring, a crucial scaffold in medicinal chemistry and drug discovery.[1][2][3] The methodologies detailed herein are designed to offer researchers a practical guide to installing a diverse array of functional groups at specific positions on the pyrimidine core. This document covers key strategies including transition-metal-catalyzed C-H activation, regioselective nucleophilic aromatic substitution (SNAr), and metal-free radical reactions. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison of methods, and visualizations of workflows and reaction mechanisms to aid in experimental design.

Section 1: Strategic Selection of a Functionalization Method

The choice of the appropriate functionalization strategy depends on several factors, primarily the desired position of substitution (C2, C4, C5, or C6), the nature of the substituent to be introduced, and the starting pyrimidine scaffold. The following flowchart provides a general decision-making framework.

G Workflow for Selecting a Pyrimidine Functionalization Strategy start Define Target Pyrimidine Derivative pos_select Desired Position of Functionalization? start->pos_select c2_c4_c6 C2, C4, or C6 Position pos_select->c2_c4_c6 Electron-deficient C-H c5 C5 Position pos_select->c5 Electron-rich C-H c2_c4_method Functionalization Method for C2/C4/C6 c2_c4_c6->c2_c4_method c5_method Functionalization Method for C5 c5->c5_method sub_type_c2_c4 Substituent Type? c2_c4_method->sub_type_c2_c4 sub_type_c5 Substituent Type? c5_method->sub_type_c5 snar Nucleophilic Aromatic Substitution (SNAr) (for Halogenated Pyrimidines) sub_type_c2_c4->snar Amine, Alkoxide, Thiolate dom Directed ortho-Metalation (DoM) (Requires Directing Group) sub_type_c2_c4->dom Various Electrophiles minisci Minisci-type Radical Reaction (for Alkylation/Acylation) sub_type_c2_c4->minisci Alkyl, Acyl pd_c5 Palladium-Catalyzed C-H Arylation/Olefination sub_type_c5->pd_c5 Aryl, Alkenyl borylation Metal-Free C-H Borylation (Requires Directing Group) sub_type_c5->borylation Boronate Esters end Synthesized Target Compound snar->end dom->end minisci->end pd_c5->end borylation->end G Catalytic Cycle for Pd-Catalyzed C-H Arylation pd_ii Pd(II) Catalyst complex1 Pyrimidine-Pd(II) Complex pd_ii->complex1 + Pyrimidine pyrimidine Pyrimidine Substrate palladacycle Palladacycle Intermediate complex1->palladacycle CMD Step cmd Concerted Metalation-Deprotonation (CMD) pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar-X (Oxidative Addition) aryl_halide Ar-X oxidative_addition Oxidative Addition pd_iv->pd_ii Reductive Elimination product C5-Arylated Pyrimidine pd_iv->product - Product reductive_elimination Reductive Elimination G Halogen-Metal Exchange and Cross-Coupling Workflow start Halopyrimidine (Pyr-X) metalation Halogen-Metal Exchange (e.g., + Mg or R-Li) start->metalation organometallic Pyrimidyl Organometallic (Pyr-M) metalation->organometallic electrophile Add Electrophile (E+) organometallic->electrophile coupling Transition-Metal-Catalyzed Cross-Coupling (+ R-X) organometallic->coupling product_E Functionalized Pyrimidine (Pyr-E) electrophile->product_E product_R Functionalized Pyrimidine (Pyr-R) coupling->product_R end Purified Product product_E->end product_R->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethoxypyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a plausible multi-step synthetic route.

Hypothetical Synthetic Pathway:

A common strategy for synthesizing substituted pyrimidines involves the construction of a pyrimidine ring with appropriate leaving groups, followed by nucleophilic substitution to introduce the desired functional groups. For this compound, a likely pathway involves the synthesis of a dichloropyrimidine intermediate, followed by methoxylation and hydrolysis.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Hydrolysis A 2,6-Dihydroxypyrimidine- 4-carboxylic acid B 2,6-Dichloropyrimidine- 4-carboxylic acid chloride A->B POCl3, heat C 2,6-Dichloropyrimidine- 4-carboxylic acid chloride D Methyl 2,6-dimethoxypyrimidine- 4-carboxylate C->D Sodium methoxide in Methanol E Methyl 2,6-dimethoxypyrimidine- 4-carboxylate F 2,6-Dimethoxypyrimidine- 4-carboxylic acid E->F Aqueous base (e.g., NaOH), then acid workup

Figure 1: Plausible synthetic workflow for this compound.

Problem Possible Cause Suggested Solution
Step 1: Low yield of 2,6-Dichloropyrimidine-4-carboxylic acid chloride Incomplete reaction during chlorination.- Ensure an excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. - The use of a catalyst, such as N,N-dimethylaniline, may be necessary to facilitate the reaction.
Decomposition of the starting material or product at high temperatures.- Optimize the reaction temperature. While heat is necessary, excessive temperatures can lead to degradation. - Consider using a milder chlorinating agent if possible, although this may require harsher conditions.
Side reactions, such as the formation of tar-like byproducts.- Ensure all reagents and solvents are anhydrous, as moisture can lead to the formation of undesirable byproducts. - The order of addition of reagents may be important. Try adding the dihydroxypyrimidine to the chlorinating agent.
Step 2: Incomplete methoxylation or formation of mono-methoxylated byproduct Insufficient sodium methoxide.- Use a molar excess of sodium methoxide (at least 2 equivalents) to ensure complete substitution of both chlorine atoms.
Reaction temperature is too low.- The nucleophilic aromatic substitution may require heating. Refluxing in methanol is a common condition.
Steric hindrance.- While less likely at the 2 and 6 positions, significant steric bulk on the starting material could hinder the reaction. This is not expected for this specific synthesis.
Step 3: Low yield of this compound during hydrolysis Incomplete hydrolysis of the ester.- Increase the concentration of the base (e.g., NaOH or KOH) and/or the reaction temperature. - Prolong the reaction time. Monitor the disappearance of the starting ester by TLC.
Decarboxylation of the product.- Pyrimidine-4-carboxylic acids can be susceptible to decarboxylation at high temperatures, especially under acidic conditions. Perform the final acidification of the carboxylate salt at a low temperature (e.g., in an ice bath).
Difficulty in isolating the product.- The product may be soluble in the aqueous layer after acidification. Ensure the pH is adjusted to the isoelectric point of the carboxylic acid to minimize its solubility. - If the product is still water-soluble, consider extraction with a more polar organic solvent or evaporation of the aqueous layer and purification of the residue.
General Issue: Product is difficult to purify Presence of persistent impurities.- Recrystallization from a suitable solvent system is often effective. A solvent screen may be necessary to find the optimal conditions. - If recrystallization is ineffective, column chromatography on silica gel may be required. Choose an appropriate eluent system to separate the product from the impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the pyrimidine ring in this case?

A common and versatile approach to pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. For the synthesis of a pyrimidine with a carboxylic acid at the 4-position, one could start with a precursor that already contains a carboxyl group or a group that can be readily converted to it, such as a nitrile or an ester. For instance, the cyclocondensation of diethyl malonate with urea can form barbituric acid, which can be further functionalized.

Q2: What are the typical conditions for the chlorination of a dihydroxypyrimidine?

The chlorination of dihydroxypyrimidines is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or triethylamine, which acts as an acid scavenger. The reaction is typically heated to reflux. Another chlorinating agent that can be used is thionyl chloride (SOCl₂).

Q3: How can I optimize the methoxylation step?

To optimize the methoxylation, it is crucial to use a sufficient excess of sodium methoxide in anhydrous methanol. The reaction is typically run at reflux temperature to ensure it goes to completion. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

Q4: What are the best conditions for the hydrolysis of the ester to the carboxylic acid?

Alkaline hydrolysis is generally preferred for converting the ester to the carboxylic acid. This is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the hydrolysis is complete, the reaction mixture is cooled and then carefully acidified with a strong acid, like hydrochloric acid, to precipitate the carboxylic acid product. It is important to control the temperature during acidification to prevent potential decarboxylation.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium methoxide is a strong base and is flammable. It should be handled with care to avoid contact with skin and eyes.

  • The reactions, especially the chlorination and methoxylation steps, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

Experimental Protocols

General Procedure for Chlorination of a Dihydroxypyrimidine:

G Start Start Step1 Combine dihydroxypyrimidine and N,N-dimethylaniline in a flask. Start->Step1 Step2 Slowly add excess POCl3 under an inert atmosphere. Step1->Step2 Step3 Heat the mixture to reflux and monitor the reaction. Step2->Step3 Step4 Cool the reaction and carefully quench with ice water. Step3->Step4 Step5 Extract the product with an organic solvent. Step4->Step5 Step6 Dry, filter, and concentrate the organic layer. Step5->Step6 End Purify the crude product. Step6->End

Figure 2: General workflow for the chlorination of a dihydroxypyrimidine.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2,6-dihydroxypyrimidine-4-carboxylic acid and a catalytic amount of N,N-dimethylaniline.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichloropyrimidine product.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Methoxylation of a Dichloropyrimidine:

G Start Start Step1 Prepare a solution of sodium methoxide in anhydrous methanol. Start->Step1 Step2 Add the dichloropyrimidine to the methoxide solution. Step1->Step2 Step3 Heat the mixture to reflux and monitor the reaction. Step2->Step3 Step4 Cool the reaction and neutralize with acid. Step3->Step4 Step5 Remove methanol under reduced pressure. Step4->Step5 Step6 Extract the product with an organic solvent. Step5->Step6 Step7 Dry, filter, and concentrate the organic layer. Step6->Step7 End Purify the crude product. Step7->End

Figure 3: General workflow for the methoxylation of a dichloropyrimidine.

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere.

  • Add the dichloropyrimidine derivative to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dimethoxypyrimidine.

  • Purify by recrystallization or column chromatography.

General Procedure for Hydrolysis of a Pyrimidine Ester:

G Start Start Step1 Dissolve the pyrimidine ester in an alcohol/water mixture. Start->Step1 Step2 Add an excess of aqueous NaOH or KOH. Step1->Step2 Step3 Heat the mixture to reflux and monitor the reaction. Step2->Step3 Step4 Cool the reaction mixture in an ice bath. Step3->Step4 Step5 Carefully acidify with cold, dilute HCl to precipitate the carboxylic acid. Step4->Step5 Step6 Collect the precipitate by filtration. Step5->Step6 Step7 Wash the solid with cold water and dry. Step6->Step7 End Recrystallize for further purification if necessary. Step7->End

Technical Support Center: Purification of Crude 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Dimethoxypyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for carboxylic acids like this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities present.

Q2: What are the likely impurities in my crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in related pyrimidine syntheses can include unreacted starting materials, by-products from side reactions, and residual solvents. For carboxylic acids, neutral or basic organic compounds are common impurities that can be removed by acid-base extraction.[1][2][3]

Q3: How does acid-base extraction work to purify my carboxylic acid?

A3: Acid-base extraction separates compounds based on their different solubilities in aqueous and organic solvents, which can be manipulated by changing the pH.[1] Your carboxylic acid is acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble salt.[2][4][5] This salt moves into the aqueous layer, leaving non-acidic (neutral or basic) impurities behind in the organic layer.[1][3] Afterwards, the aqueous layer is acidified to precipitate the pure carboxylic acid.[2][3][5]

Q4: Which solvent should I use for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For compounds related to this compound, solvents like toluene and ethyl acetate have been used.[6][7] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions. Solid carboxylic acids can often be recrystallized from solvents like alcohol, aqueous alcohol, toluene, or a toluene/petroleum ether mixture.[3]

Q5: When should I consider using column chromatography?

A5: Column chromatography is a powerful technique for separating compounds with similar polarities. If you find that recrystallization or acid-base extraction does not remove certain impurities, silica gel column chromatography can be employed for a higher degree of purification.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low recovery after acid-base extraction.
  • Question: I performed an acid-base extraction, but my final yield of purified this compound is very low. What could be the reason?

  • Answer: Low recovery can stem from several factors:

    • Incomplete Extraction: Ensure you have used a sufficient amount of basic solution to deprotonate all of your carboxylic acid. It is also good practice to perform multiple extractions with smaller volumes of the basic solution.

    • Incomplete Precipitation: After acidifying the aqueous layer, ensure the pH is sufficiently acidic to fully protonate the carboxylate salt and cause precipitation. Check the pH with litmus paper or a pH meter.

    • Product Solubility: If your product has some solubility in the acidic aqueous solution, you may lose some of it. Cooling the solution in an ice bath can help to maximize precipitation. If a significant amount of product remains dissolved, you may need to perform a back-extraction into an organic solvent.[4]

    • Emulsion Formation: Emulsions between the organic and aqueous layers can trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

Problem 2: Persistent impurities after recrystallization.
  • Question: I have recrystallized my product, but I still see impurities in the NMR or HPLC analysis. What should I do?

  • Answer: If impurities persist after recrystallization, consider the following:

    • Solvent Choice: The solvent you used may not be optimal for separating the impurity. Try screening other solvents or using a solvent/anti-solvent system.

    • Cooling Rate: Cooling the solution too quickly can cause impurities to become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Insoluble Impurities: If there are insoluble impurities in the hot solution, you should perform a hot filtration to remove them before allowing the solution to cool.

    • Consider a Different Technique: If recrystallization is ineffective, the impurities may have similar solubility properties to your product. In this case, consider using column chromatography for separation.

Problem 3: The product does not crystallize.
  • Question: After dissolving my crude product in a hot solvent and cooling, it oiled out or remained in solution instead of crystallizing. How can I induce crystallization?

  • Answer: Failure to crystallize can be due to several reasons:

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

    • Solvent Issues: You may have used too much solvent. Try to slowly evaporate some of the solvent to increase the concentration of your product. Alternatively, the solvent may not be appropriate. An anti-solvent (a solvent in which your product is insoluble) can be added dropwise to the solution until turbidity persists, which can often induce crystallization.

    • Purity: Highly impure samples may be difficult to crystallize. It might be necessary to perform an initial purification step, such as an acid-base extraction, before attempting recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4][5] Start with a volume roughly equal to the organic layer.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid.

  • Repeat Extraction: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid is extracted.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a beaker or flask.

  • Acidification: Cool the combined aqueous solution in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper).[5] Your purified this compound should precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification

Purification TechniqueSolvent/ReagentPurpose
Acid-Base ExtractionEthyl Acetate / DichloromethaneOrganic phase for dissolving crude product
Saturated Sodium Bicarbonate (aq)Basic aqueous phase to extract the carboxylic acid
Concentrated Hydrochloric Acid (aq)Acidify the aqueous phase to precipitate the product
RecrystallizationToluenePotential recrystallization solvent[6]
Ethyl AcetatePotential recrystallization solvent[7]
Ethanol / Water mixturesCommon solvent system for polar compounds
Column ChromatographySilica GelStationary phase
Ethyl Acetate / HexanesCommon mobile phase system

Visualizations

Purification_Workflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Purification recryst Recrystallization abe->recryst Further Purification pure Pure Product abe->pure Sufficiently Pure chrom Column Chromatography recryst->chrom Impurities Persist recryst->pure High Purity chrom->pure Highest Purity

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield start Low Yield After Acid-Base Extraction q1 Was extraction complete? start->q1 q2 Was precipitation complete? start->q2 q3 Was an emulsion formed? start->q3 a1 Perform multiple extractions q1->a1 a2 Ensure sufficient acidification and cool in ice bath q2->a2 a3 Add brine to break emulsion q3->a3

Caption: Troubleshooting guide for low yield in acid-base extraction.

References

common side products in pyrimidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on common reactions like the Biginelli and Pinner syntheses.

Biginelli Reaction: Troubleshooting & Optimization

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1][2]

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different Brønsted or Lewis acid catalysts.[1][3]

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired DHPM. What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1][4]

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[1][3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[1][3]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[1][4]

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[4]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[4][5]

Pinner Pyrimidine Synthesis: Troubleshooting & Optimization

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[6]

Q1: What are the common side reactions in the Pinner synthesis and how can I avoid them?

A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[1]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[1]

  • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.[1]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]

Data Presentation

Table 1: Troubleshooting Summary for Biginelli Reaction Side Products

Side Product/IssuePotential CauseRecommended Action
Hantzsch Dihydropyridine High reaction temperature, Urea decompositionLower reaction temperature, Optimize catalyst, Add urea last[1]
Low Yield/Unreacted Starting Materials Inactive catalyst, Suboptimal time/temperature, Poor solvent choice, Impure reactantsCheck catalyst activity, Monitor with TLC, Screen solvents, Use high purity reactants[1][3]
N-Acylurea Byproduct Competing reaction of β-ketoester and ureaControl stoichiometry, Optimize catalyst, Purify by recrystallization[4]
Insoluble Byproducts Polymerization of aldehyde, Low solubility of intermediatesUse a milder catalyst, Add aldehyde slowly, Try a different solvent system[3]

Table 2: General Purification Techniques for Pyrimidine Derivatives

Purification MethodPrincipleBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[5]Removing solid impurities from a solid product.[5]
Flash Column Chromatography Separation based on differential polarity of compounds on a stationary phase.[5]Purifying complex mixtures and separating compounds with different polarities.[5]
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.[5]High-purity final products and challenging separations.[5]

Experimental Protocols

General Protocol for a Catalyzed Biginelli Reaction

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[3]

  • Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., 1-10 mol% of a Lewis or Brønsted acid).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 60°C or reflux) and monitor the reaction progress by TLC.[3][4]

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.[1][4]

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.[3]

  • If no precipitate forms, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1][5]

General Protocol for the Pinner Pyrimidine Synthesis

This protocol requires anhydrous conditions for optimal results.

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in anhydrous ethanol.[4]

  • To the stirred mixture, add the base (e.g., sodium ethoxide, 10 mmol) dropwise.[4]

  • After the addition is complete, heat the reaction mixture to reflux.[4]

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1][4]

  • Remove the solvent under reduced pressure.[1][4]

  • Purify the residue by column chromatography or recrystallization.[1][4]

Visualizations

Biginelli_Reaction_Pathways Reactants Aldehyde + β-Ketoester + Urea DHPM Desired Product: Dihydropyrimidinone (DHPM) Reactants->DHPM Biginelli Pathway (Acid Catalyst) Hantzsch Side Product: Hantzsch Dihydropyridine Reactants->Hantzsch Hantzsch Pathway (High Temp) NAcylurea Side Product: N-Acylurea Reactants->NAcylurea Side Reaction Ammonia Ammonia (from Urea decomposition) Ammonia->Hantzsch Reacts with 2x β-Ketoester + Aldehyde Troubleshooting_Workflow Start Pyrimidine Synthesis Issue LowYield Low Yield / Incomplete Reaction? Start->LowYield SideProduct Unexpected Side Product? Start->SideProduct LowYield->SideProduct No CheckPurity Check Reactant Purity LowYield->CheckPurity Yes Characterize Characterize Side Product (NMR, MS) SideProduct->Characterize Yes Purify Purify Crude Product (Recrystallization/ Chromatography) SideProduct->Purify No OptimizeConditions Optimize Temp. & Time (Monitor by TLC) CheckPurity->OptimizeConditions CheckCatalyst Check Catalyst Activity/ Screen Catalysts OptimizeConditions->CheckCatalyst CheckCatalyst->Purify AdjustTemp Adjust Temperature Characterize->AdjustTemp ChangeStoichiometry Adjust Stoichiometry AdjustTemp->ChangeStoichiometry ChangeStoichiometry->Purify

References

Technical Support Center: Troubleshooting Failed Pyrimidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during pyrimidine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a very low yield. What are the primary reasons for this?

Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional Brønsted acids like HCl may not be efficient for all substrates and can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives. It is advisable to screen different catalysts and optimize their concentration for your specific reactants.

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions or, conversely, higher temperatures, sometimes even under solvent-free conditions. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.

  • Poor Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.

  • Impure Reactants: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can inhibit the reaction or lead to the formation of unwanted side products. Ensure all reactants are of high purity.

Q2: I am observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This competing reaction pathway reduces the yield of the desired dihydropyrimidinone (DHPM).

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.

Q3: My Pinner pyrimidine synthesis is failing or giving a very low yield. What are the critical parameters to control?

The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. The amidine starting material and key intermediates can hydrolyze in the presence of water, leading to undesired byproducts. It is crucial to use freshly distilled, anhydrous solvents, thoroughly dry all glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Amidine Quality: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1] Common bases include sodium ethoxide or potassium carbonate.[1]

  • Temperature Control: The optimal temperature will depend on the specific substrates. It is important to monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]

Q4: How can I identify the byproducts in my reaction mixture?

A combination of analytical techniques is essential for byproduct identification:

  • Mass Spectrometry (MS): This will provide the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For instance, in a Biginelli reaction, the presence of characteristic signals for a 1,4-dihydropyridine ring can confirm the Hantzsch byproduct. Similarly, the absence of the urea moiety in the NMR spectrum might indicate the formation of a Knoevenagel adduct. N-acylureas, another possible byproduct, can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy.[3]

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproduct. For example, the IR spectrum of an N-acylurea would show characteristic C=O stretching frequencies.

Troubleshooting Guides

Low Yield in Pyrimidine Cyclization

A low yield is one of the most frequent issues. The following logical workflow can help in troubleshooting this problem.

Low_Yield_Troubleshooting cluster_feedback Iterative Optimization Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst Purity OK Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Optimize_Catalyst->Optimize_Conditions Catalyst OK Optimize_Conditions->Optimize_Catalyst No Improvement Check_Stoichiometry Verify Reactant Stoichiometry Optimize_Conditions->Check_Stoichiometry Conditions OK Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Check_Stoichiometry->Analyze_Byproducts Stoichiometry OK Analyze_Byproducts->Optimize_Conditions Identify Side Reaction Pathway Successful_Reaction Improved Yield Analyze_Byproducts->Successful_Reaction Byproducts Minimized

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

Competing Pathways in the Biginelli Reaction

Understanding the potential side reactions is key to optimizing the Biginelli synthesis for the desired dihydropyrimidinone (DHPM).

Competing_Pathways cluster_Biginelli Desired Biginelli Pathway cluster_Hantzsch Hantzsch Side Reaction cluster_Knoevenagel Knoevenagel Side Reaction Reactants Aldehyde + β-Ketoester + Urea Biginelli_Intermediate Acycliv Ureide Intermediate Reactants->Biginelli_Intermediate Hantzsch_Intermediate Ammonia Formation (from Urea decomposition) Reactants->Hantzsch_Intermediate Knoevenagel_Adduct α,β-Unsaturated Dicarbonyl Reactants->Knoevenagel_Adduct Condensation DHPM Dihydropyrimidinone (DHPM) Biginelli_Intermediate->DHPM Cyclization DHP Dihydropyridine (DHP) (Fluorescent Byproduct) Hantzsch_Intermediate->DHP

Caption: Competing reaction pathways in the Biginelli synthesis.

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

This table summarizes the effectiveness of various catalysts on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux12< 20
2HCl (20)EthanolReflux475
3FeCl₃·6H₂O (10)AcetonitrileReflux1.592
4InCl₃ (10)THFReflux694
5ZnCl₂ (15)Solvent-free1000.588
6La(OTf)₃ (5)EthanolReflux395

Note: Yields are approximate and can vary based on specific substrate and reaction scale.

Table 2: Effect of Solvent on Biginelli Reaction Yield

The choice of solvent can significantly influence the outcome of the Biginelli reaction. This table shows the effect of different solvents on the yield of the reaction between benzaldehyde, ethyl acetoacetate, and urea, catalyzed by HCl.

EntrySolventDielectric Constant (ε)Temperature (°C)Time (h)Yield (%)
1n-Hexane1.88Reflux1215
2Dichloromethane9.08Reflux845
3Tetrahydrofuran (THF)7.52Reflux668
4Acetonitrile37.5Reflux385
5Ethanol24.5Reflux475
6Water80.1900.591[2]
7Solvent-free-1000.588

Experimental Protocols

Protocol 1: Step-by-Step Guide for Optimizing a Biginelli Reaction

This protocol provides a systematic approach to optimize a Biginelli reaction for higher yield and purity.

  • Baseline Reaction:

    • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.2 mmol).

    • Add your chosen solvent (e.g., ethanol, 5 mL) and catalyst (e.g., HCl, 0.2 mmol).

    • Heat the reaction to a specific temperature (e.g., reflux) and monitor by TLC every hour.

    • Once the reaction is complete (or after a set time, e.g., 4 hours), cool the mixture, isolate the product by filtration or extraction, and determine the yield and purity.

  • Catalyst Screening (Varying one parameter at a time):

    • Set up parallel reactions using the baseline conditions.

    • In each reaction, use a different catalyst (e.g., FeCl₃, InCl₃, ZnCl₂) at the same molar percentage.

    • Run the reactions for the same amount of time and at the same temperature.

    • Compare the yields to identify the most effective catalyst.

  • Solvent Screening:

    • Using the best catalyst from the previous step, set up parallel reactions in different solvents (e.g., acetonitrile, THF, solvent-free).

    • Maintain the same temperature and reaction time.

    • Compare the yields to determine the optimal solvent.

  • Temperature and Time Optimization:

    • Using the best catalyst and solvent, run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux).

    • Monitor each reaction by TLC to determine the time required for completion.

    • Identify the temperature that gives the best yield in the shortest time without significant byproduct formation.

  • Stoichiometry Optimization:

    • Once the optimal catalyst, solvent, and conditions are determined, you can fine-tune the reactant ratios. For example, try varying the amount of urea (e.g., 1.0, 1.5, 2.0 equivalents) to see if it improves the yield.

Protocol 2: General Procedure for a Pinner Pyrimidine Synthesis with Troubleshooting Steps

This protocol provides a general framework for the Pinner synthesis and includes key considerations to avoid common pitfalls.

  • Preparation (Strictly Anhydrous):

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled anhydrous solvent (e.g., ethanol, dioxane).

    • Ensure the amidine hydrochloride is dry and of high purity.

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amidine hydrochloride (1.0 eq) in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong base (e.g., sodium ethoxide in ethanol, 1.0 eq) to generate the free amidine in situ. Stir for 30 minutes at 0 °C.

  • Cyclization:

    • To the cold solution of the free amidine, add the 1,3-dicarbonyl compound (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Troubleshooting:

  • If the reaction fails to proceed:

    • Ensure your base is active and was added in the correct stoichiometry.

    • Check for any potential sources of moisture contamination.

    • Consider using a stronger base or a higher reaction temperature.

  • If multiple products are observed:

    • This could be due to self-condensation of the dicarbonyl compound. Try adding the dicarbonyl compound more slowly or at a lower temperature.

    • Side reactions may be favored at higher temperatures. Try running the reaction at a lower temperature for a longer period.

References

Technical Support Center: Optimizing Catalyst Performance for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst optimization in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and understand the factors governing catalyst performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during catalytic pyrimidine synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q1: My pyrimidine synthesis reaction is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.[1]

  • Potential Causes & Solutions:

    • Insufficient Catalyst Activity: The catalyst may be inactive or used in insufficient quantities.[2] For reusable catalysts, regeneration may be necessary. For reactions sensitive to catalyst concentration, consider screening different catalyst loadings to find the optimal amount.[2]

    • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate with the metal center of the catalyst (e.g., Palladium), leading to catalyst inhibition or deactivation.[3][4] This is especially problematic for substrates with adjacent nitrogen atoms (the "2-pyridyl problem").[3] Using specialized ligands that shield the metal center or using a higher catalyst loading can sometimes overcome this issue.

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[2] Some reactions require higher temperatures to overcome the activation energy, while others may suffer from product degradation if the temperature is too high.[2] It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature.[1][5]

    • Poor Reagent Purity: Impurities in starting materials, such as aldehydes or beta-ketoesters, can lead to side reactions and lower the yield.[2] Ensure all reagents are of high purity.

    • Atmosphere Control: Many catalytic reactions, particularly cross-coupling reactions, are sensitive to oxygen and moisture.[6] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the outcome.[6]

Issue 2: Formation of Unexpected Side Products or Poor Selectivity

Q2: I'm observing unexpected peaks in my analysis (HPLC, LC-MS) and the regioselectivity of my reaction is poor. What are common side products and how can I improve selectivity?

A2: The formation of side products is often due to competing reaction pathways or a lack of selectivity in the catalytic process.

  • Potential Causes & Solutions:

    • Competing Reactions: In multicomponent reactions like the Biginelli reaction, a common side product is a Hantzsch-type 1,4-dihydropyridine.[1][2] This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition). Lowering the reaction temperature can often favor the desired Biginelli pathway.[1]

    • Lack of Regioselectivity: In the synthesis of substituted pyrimidines, poor regioselectivity can lead to a mixture of isomers.[6] The choice of catalyst, ligand, and reaction conditions plays a crucial role. For instance, in Suzuki couplings of dichloropyrimidines, C4-substitution is often favored over C2.[7] The use of specific directing groups or protecting groups can also enhance regioselectivity.[6]

    • Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself.[3] This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and solvents is critical.[3]

    • Dehalogenation: The halide on the pyrimidine substrate can be replaced by a hydrogen atom, leading to a reduced byproduct.[3] Optimizing the ligand and base combination and lowering the reaction temperature can minimize this side reaction.[3]

Issue 3: Catalyst Deactivation

Q3: My reaction starts well but then stalls, suggesting the catalyst is deactivating. What are the common deactivation pathways and how can I prevent them?

A3: Catalyst deactivation is a significant challenge, especially in cross-coupling reactions involving nitrogen-containing heterocycles like pyrimidines.[3]

  • Potential Causes & Solutions:

    • Catalyst Poisoning by Substrate/Product: The Lewis basic nitrogen on the pyrimidine ring can bind strongly to the catalyst's metal center, forming stable, inactive complexes that halt the catalytic cycle.[3]

      • Solution: Employ bulky, electron-rich ligands that can stabilize the active catalytic species and prevent strong coordination by the pyrimidine nitrogen.

    • Formation of Inactive Species (e.g., Palladium Black): The active catalyst (e.g., Pd(0)) can agglomerate and precipitate as inactive palladium black, particularly if the catalytic cycle is slow.[3]

      • Solution: Ensure efficient stirring and use appropriate ligands that keep the palladium species soluble and monomeric.

    • Oxidative Degradation: The catalyst, especially in its active low-valent state, can be sensitive to oxidation if the reaction is not performed under strictly inert conditions.

      • Solution: Use degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst system is critical for success. The following tables summarize the performance of various catalysts for common pyrimidine synthesis reactions.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyrimidines Reaction Conditions: Data compiled from various sources. Direct comparison should be made with caution due to variations in substrates and specific conditions.[8]

EntryHalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2485[8]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME1292
34-Chloropyrimidine3-Furylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O688
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O0.2580[7][9]

Table 2: Performance of Various Catalysts in the Biginelli Reaction Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → Dihydropyrimidinone

EntryCatalystCatalyst LoadingSolventTime (h)Yield (%)
1HClCatalyticEthanol490
2FeCl₃·6H₂O10 mol%Solvent-free0.595
3InCl₃5 mol%Acetonitrile292
4γ-Fe₂O₃@HAp-SO₃H0.02 gSolvent-free0.395[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine [9]

This protocol describes a rapid and efficient method for the regioselective synthesis of C4-substituted pyrimidines.

  • Materials:

    • 2,4-Dichloropyrimidine (0.5 mmol)

    • Aryl or heteroaryl boronic acid (0.5 mmol)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol)

    • Degassed solvent mixture: 1,4-dioxane and water (2:1 v/v, 6 mL)

    • 10 mL microwave reactor vial with a magnetic stir bar

  • Procedure:

    • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[9]

    • Add the palladium catalyst (0.0025 mmol).[9]

    • Add 6 mL of the degassed 1,4-dioxane/water solvent mixture.[9]

    • Seal the vial securely with a cap.[9]

    • Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes with stirring.[9]

    • After the reaction, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.[9]

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low reaction yield.

Troubleshooting_Workflow Start Low Yield or Incomplete Conversion Catalyst Investigate Catalyst Start->Catalyst Conditions Optimize Conditions Start->Conditions Reagents Check Reagents Start->Reagents Cat_Activity Inactive or Insufficient? Catalyst->Cat_Activity Cat_Poison Catalyst Poisoning? Catalyst->Cat_Poison Cat_Deact Deactivation? Catalyst->Cat_Deact Cond_Temp Suboptimal Temp? Conditions->Cond_Temp Cond_Time Incorrect Time? Conditions->Cond_Time Cond_Atm Inert Atmosphere? Conditions->Cond_Atm Reag_Purity Impure Reagents? Reagents->Reag_Purity Reag_Stoich Incorrect Stoichiometry? Reagents->Reag_Stoich Sol_Cat Increase Loading / Use New Ligand / Regenerate Cat_Activity->Sol_Cat Cat_Poison->Sol_Cat Cat_Deact->Sol_Cat Sol_Cond Screen Temp & Time / Use Inert Gas Cond_Temp->Sol_Cond Cond_Time->Sol_Cond Cond_Atm->Sol_Cond Sol_Reag Purify Reagents / Verify Stoichiometry Reag_Purity->Sol_Reag Reag_Stoich->Sol_Reag

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction, a fundamental process for C-C bond formation.[5]

Suzuki_Cycle cluster_product Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd 1 OA_label Oxidative Addition Trans R¹-Pd(II)Ln-R² OxAdd->Trans 2 TM_label Transmetalation Trans->Pd0 3 RE_label Reductive Elimination R1X R¹-X (Halopyrimidine) R2B R²-B(OR)₂ (Boronic Acid) + Base Product R¹-R² (Product) DeNovo_Pathway sub_glutamine Glutamine + HCO₃⁻ + 2 ATP prod_carbamoyl_p Carbamoyl Phosphate sub_glutamine->prod_carbamoyl_p  Carbamoyl Phosphate  Synthetase II (CPS II) prod_carbamoyl_a Carbamoyl Aspartate prod_carbamoyl_p->prod_carbamoyl_a  Aspartate  Transcarbamoylase (ATCase) sub_aspartate Aspartate sub_aspartate->prod_carbamoyl_a  Aspartate  Transcarbamoylase (ATCase) prod_dho Dihydroorotate prod_carbamoyl_a->prod_dho  Dihydroorotase  (DHOase) prod_orotate Orotate prod_dho->prod_orotate  Dihydroorotate  Dehydrogenase (DHODH) prod_omp Orotidine 5'-Monophosphate (OMP) prod_orotate->prod_omp  Orotate Phosphoribosyl-  transferase (OPRT) sub_prpp PRPP sub_prpp->prod_omp  Orotate Phosphoribosyl-  transferase (OPRT) prod_ump Uridine 5'-Monophosphate (UMP) prod_omp->prod_ump  OMP Decarboxylase  (ODC) enz_cps2 CPS II (CAD) enz_atcase ATCase (CAD) enz_dhoase DHOase (CAD) enz_dhodh DHODH enz_oprt OPRT enz_odc ODC

References

Technical Support Center: Production of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,6-dimethoxypyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the production of this key chemical intermediate.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound. The primary synthesis route considered involves two key steps: the cyclocondensation to form the pyrimidine ring and the subsequent methylation.

Problem 1: Low Yield in the Initial Cyclocondensation Reaction

Question: My initial reaction to form the 2,6-dihydroxypyrimidine-4-carboxylic acid ring from diethyl malonate and urea has a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this step, which is analogous to the Biginelli reaction, are a common challenge.[1][2] The primary causes often include:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration.

  • Side Reactions: Competing reactions, such as the Knoevenagel condensation, can consume starting materials.[1]

  • Incomplete Cyclization: The open-chain intermediate may not efficiently cyclize, especially if sterically hindered.[1]

Mitigation Strategies:

  • Optimize Catalyst and Conditions: Ensure a suitable acid catalyst is used at an optimal concentration. The reaction often benefits from refluxing in a suitable solvent like ethanol.[2]

  • Control Stoichiometry: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can favor the desired reaction pathway.[1]

  • Ensure Anhydrous Conditions: For related pyrimidine syntheses like the Pinner reaction, the presence of water can lead to hydrolysis of intermediates. While the Biginelli-type reaction is more robust, ensuring dry glassware and solvents is good practice.[1]

Problem 2: Incomplete Methylation of the Dihydroxy Intermediate

Question: During the methylation of 2,6-dihydroxypyrimidine-4-carboxylic acid, I am observing a mixture of the desired product, the mono-methylated intermediate, and unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete methylation is a frequent issue, particularly when scaling up. Several factors can contribute to this:

  • Insufficient Methylating Agent: The stoichiometry of the methylating agent is crucial.

  • Base Strength and Solubility: The choice and amount of base can affect the deprotonation of the hydroxyl groups, which is necessary for methylation.

  • Reaction Temperature and Time: These parameters are critical for ensuring the reaction goes to completion without causing degradation.

Mitigation Strategies:

  • Increase Equivalents of Methylating Agent: A molar excess of the methylating agent (e.g., dimethyl sulfate or dimethyl carbonate) is often required. For related syntheses, ratios of 1:5 of the pyrimidine to dimethyl carbonate have been used.[3]

  • Optimize the Base: A strong base like potassium carbonate is commonly used to facilitate the reaction.[3] The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the reaction rate and yield, especially when using dimethyl carbonate.[3]

  • Adjust Temperature and Monitor Reaction: For dimethyl carbonate, temperatures around 150°C are often necessary for effective methylation.[3] For dimethyl sulfate, milder conditions around 90°C may be sufficient.[4] It is essential to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Problem 3: Formation of Impurities and Purification Challenges

Question: My final product is difficult to purify, and I suspect the presence of several byproducts. What are the common impurities and what are the best purification strategies?

Answer: The synthesis of pyrimidine derivatives can lead to various impurities. In the case of this compound, likely impurities include mono-methylated intermediates, unreacted starting materials, and potentially byproducts from side reactions of the methylating agent. The polar and acidic nature of the final product can make purification challenging.

Common Impurities:

  • 2-hydroxy-6-methoxypyrimidine-4-carboxylic acid

  • Unreacted 2,6-dihydroxypyrimidine-4-carboxylic acid

  • Salts formed during workup

Purification Strategies:

  • Recrystallization: This is a cost-effective method for purifying solid products. The choice of solvent is critical and may require experimentation with solvent systems of varying polarity.

  • Column Chromatography: For highly polar and acidic compounds, standard silica gel chromatography can be challenging due to strong adsorption and streaking.[5] Alternative techniques include:

    • Reversed-Phase Chromatography: Using a C18 column with a mobile phase of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a pH modifier, can be effective for purifying polar compounds.[6][7]

    • Ion-Exchange Chromatography: This technique can be very effective for separating acidic compounds.

  • Acid-Base Extraction: An aqueous workup involving pH adjustment can help remove basic or neutral impurities from the desired acidic product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: A common and logical synthetic route starts with the cyclocondensation of diethyl malonate and urea in the presence of a base like sodium ethoxide to form 2,6-dihydroxypyrimidine-4-carboxylic acid (or its ester, which is then hydrolyzed). This intermediate is then methylated.

Q2: What are the advantages of using dimethyl carbonate over dimethyl sulfate as a methylating agent?

A2: Dimethyl carbonate (DMC) is considered a "green" methylating agent because it is less toxic and produces less hazardous byproducts (methanol and carbon dioxide) compared to the highly toxic and corrosive dimethyl sulfate.[8] However, DMC is less reactive and often requires higher temperatures, higher pressure, and the use of a catalyst to achieve good yields.[3][8]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Toxicity of Reagents: Dimethyl sulfate is highly toxic and carcinogenic. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reactions: Methylation reactions can be exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[9][10] The rate of addition of reagents must be carefully controlled, and adequate cooling capacity is necessary to prevent a runaway reaction.

  • Pressure Buildup: When using dimethyl carbonate at elevated temperatures, the reaction should be conducted in a pressure-rated vessel to handle the vapor pressure of the solvent and the carbon dioxide generated.

Q4: How can I monitor the progress of the methylation reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using:

  • Thin-Layer Chromatography (TLC): This is a quick method to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the methoxy group signals and the disappearance of the hydroxyl protons.

Data Presentation

Table 1: Comparison of Methylating Agents for Pyrimidine Synthesis

FeatureDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Toxicity High (Toxic, Carcinogenic)Low
Reactivity HighLow
Typical Temperature 60-100 °C120-160 °C
Byproducts Sulfuric acid saltsMethanol, Carbon Dioxide
Catalyst Required Not alwaysOften (e.g., K₂CO₃, PTC)
Safety Concerns HighModerate (Pressure)

Table 2: Typical Reaction Conditions for the Synthesis of a Related Compound (2-amino-4,6-dimethoxypyrimidine)

ParameterConditionReference
Starting Material 2-amino-4,6-dihydroxypyrimidine[3]
Methylating Agent Dimethyl Carbonate (DMC)[3]
Base Potassium Carbonate (K₂CO₃)[3]
Catalyst Tetrabutylammonium Bromide (TBAB)[3]
Molar Ratio (Substrate:DMC:Base:Catalyst) 1 : 5 : 3 : 0.1[3]
Temperature 150 °C[3]
Reaction Time 10 hours[3]
Yield ~40% selectivity towards the di-methylated product[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (Hypothetical)

This protocol is based on the well-established Biginelli reaction.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate, followed by urea.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Methylation using Dimethyl Carbonate (Adapted from a related synthesis)

This protocol is adapted from the methylation of 2-amino-4,6-dihydroxypyrimidine.[3]

  • Reaction Setup: In a pressure-rated reactor, combine 2,6-dihydroxypyrimidine-4-carboxylic acid, potassium carbonate, and tetrabutylammonium bromide.

  • Addition of Reagent: Add dimethyl carbonate to the reactor.

  • Reaction: Seal the reactor and heat to 150 °C with vigorous stirring for 10 hours.

  • Workup: After cooling, carefully vent the reactor. Filter the solid salts and wash with a suitable solvent.

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway A Diethyl Malonate + Urea B Ethyl 2,6-dihydroxypyrimidine-4-carboxylate A->B Cyclocondensation (NaOEt, EtOH, Reflux) C 2,6-dihydroxypyrimidine-4-carboxylic acid B->C Hydrolysis (e.g., NaOH, H3O+) D This compound C->D Methylation (DMC, K2CO3, 150°C)

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Low_Yield start Low Yield in Cyclocondensation q1 Check Reaction Conditions start->q1 q2 Side Reactions Evident? q1->q2 No sol1 Optimize Catalyst & Temperature q1->sol1 Yes q3 Incomplete Reaction? q2->q3 No sol2 Adjust Stoichiometry (Excess Urea) q2->sol2 Yes sol3 Increase Reaction Time / Reflux q3->sol3 Yes

Caption: Troubleshooting workflow for low yield in the initial cyclocondensation step.

Scale_Up_Logic lab Lab Scale Synthesis scale_up Scale-Up Considerations lab->scale_up reagent Reagent Choice (e.g., DMS vs. DMC) scale_up->reagent thermal Thermal Safety (Exotherm Management) scale_up->thermal mixing Mixing Efficiency scale_up->mixing purification Purification Method scale_up->purification pilot Pilot Plant Production reagent->pilot thermal->pilot mixing->pilot purification->pilot

Caption: Logical relationships in scaling up the synthesis process.

References

preventing decomposition of pyrimidine intermediates during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of pyrimidine intermediates during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the decomposition of pyrimidine intermediates?

A1: The stability of pyrimidine intermediates is significantly influenced by several factors:

  • pH: Many pyrimidine derivatives are unstable in neutral or near-neutral conditions. Acidic conditions can also lead to decomposition, depending on the specific intermediate. For instance, dihydropyrimidinones (DHPMs), key intermediates in the Biginelli reaction, show increased yields at a pH of 5 compared to a pH of 4.[1][2][3]

  • Temperature: Elevated temperatures can accelerate decomposition and promote the formation of side products.[4][5] In some cases, such as the Biginelli reaction, higher temperatures can favor the formation of unwanted byproducts like Hantzsch-type dihydropyridines.

  • Presence of Water: Many intermediates in pyrimidine synthesis are susceptible to hydrolysis. Therefore, maintaining anhydrous conditions is often crucial.

  • Oxygen and Air: Some intermediates may be sensitive to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

  • Choice of Solvents and Catalysts: The reaction medium and the catalyst used can significantly impact the stability of intermediates and the course of the reaction.

Q2: What are some common side reactions observed during pyrimidine synthesis, and how can they be minimized?

A2: Side reactions are a frequent cause of low yields and purification challenges. Here are some common examples:

  • Hantzsch-type Dihydropyridine Formation (Biginelli Reaction): This fluorescent byproduct can form at higher temperatures. Lowering the reaction temperature and carefully choosing the catalyst can minimize its formation.[4]

  • N-Acylurea Byproducts: These can complicate purification. Their formation can be influenced by the reaction conditions and the reactivity of the starting materials. Suppressing this side reaction can sometimes be achieved by adjusting the temperature, pH, and using additives like pyridine.[6]

  • Self-Condensation of Starting Materials: For example, in the Pinner synthesis, the 1,3-dicarbonyl compound can self-condense. Using appropriate reaction conditions and stoichiometry can mitigate this.

  • Incomplete Cyclization: The final ring-closing step may not go to completion, leaving linear intermediates in the reaction mixture. Optimizing the catalyst and reaction time can drive the cyclization forward.

Q3: How can I improve the stability of my pyrimidine intermediates during purification?

A3: Purification of potentially unstable intermediates requires careful consideration of the methodology:

  • Low-Temperature Techniques: If your intermediate is thermally labile, consider performing purification steps at reduced temperatures. This includes running column chromatography in a cold room or using cooled solvents.

  • Rapid Purification Methods: Techniques like flash chromatography are preferable to traditional gravity chromatography as they reduce the time the intermediate is in contact with the stationary phase.

  • Appropriate Stationary and Mobile Phases: The choice of silica gel (or other stationary phase) and the solvent system can impact stability. Neutralizing the silica gel with a suitable base (e.g., triethylamine in the eluent) may be necessary if the intermediate is acid-sensitive.

  • Recrystallization: This can be a gentle and effective purification method if a suitable solvent system is found. Slow cooling can yield purer crystals.[4]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Yield in Pyrimidine Synthesis

Q: My pyrimidine synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A: Low yields can stem from several factors. Here is a systematic approach to identify and solve the problem:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: If the reaction is slow, a moderate increase in temperature might be necessary. However, be cautious of potential decomposition at higher temperatures. Monitor the reaction closely by TLC. - Reaction Time: The reaction may not have gone to completion. Extend the reaction time and monitor its progress. - Solvent: The solubility of reactants and intermediates can be critical. Experiment with different solvents of varying polarity.
Catalyst Inefficiency - Catalyst Choice: The catalyst may not be optimal for your specific substrates. Screen different Lewis or Brønsted acids. - Catalyst Activity: Ensure your catalyst is active and not poisoned. If using a reusable catalyst, it may need regeneration.
Reactant Purity and Stability - Purity: Use high-purity starting materials. Impurities can inhibit the reaction or lead to side products. - Decomposition: One or more of your starting materials might be degrading under the reaction conditions. Consider adding the less stable reactant portion-wise.
Incomplete Cyclization - Catalyst: Addition of a catalytic amount of a stronger acid can facilitate the final ring-closing step. - Water Removal: If water is a byproduct of the cyclization, using a Dean-Stark apparatus or a drying agent can drive the reaction to completion.

Advanced Strategies for Preventing Decomposition

For particularly sensitive pyrimidine intermediates, advanced synthetic and purification techniques may be necessary.

Protecting Groups

The use of protecting groups is a key strategy to temporarily block reactive functional groups on the pyrimidine ring or its precursors, preventing them from participating in unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal.

Common Protecting Groups for Pyrimidine Synthesis:

Functional Group Protecting Group Abbreviation Common Cleavage Conditions Stability
Amino (-NH2) tert-ButoxycarbonylBocStrong acids (e.g., TFA, HCl)[7][8]Stable to most bases and nucleophiles.
BenzyloxycarbonylCbzHydrogenolysis (H2, Pd/C)[9]Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)[10]Labile to bases, stable to acids.
Hydroxyl (-OH) tert-ButyldimethylsilylTBDMS (TBS)Fluoride ions (e.g., TBAF), acids[11][12]More stable than TMS to hydrolysis.[12]
TriethylsilylTESAcid, fluoride ionsLess stable than TBDMS.[12]
BenzylBnHydrogenolysis (H2, Pd/C)[9]Stable to a wide range of conditions.

Workflow for Selecting a Protecting Group:

G start Identify functional group to be protected cond1 Consider reaction conditions (pH, temperature, reagents) start->cond1 pg_stable Select a protecting group stable to these conditions cond1->pg_stable cond2 Are other protecting groups present? pg_stable->cond2 orthogonal Choose an orthogonal protecting group cond2->orthogonal Yes deprotection Plan for selective deprotection under mild conditions cond2->deprotection No orthogonal->deprotection end Proceed with synthesis deprotection->end

Caption: Decision workflow for selecting a suitable protecting group.

Modern Synthetic Techniques

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, which can be advantageous for reactions involving unstable intermediates.[5][13][14][15] By rapidly heating the reaction mixture, the desired transformation can occur before significant decomposition takes place.

Flow Chemistry: Continuous flow chemistry is an excellent technique for handling unstable and hazardous intermediates.[16] In a flow reactor, small amounts of reactants are continuously mixed and reacted, and the resulting product stream is immediately moved to the next step or quenched. This prevents the accumulation of large amounts of unstable intermediates, thereby minimizing the risk of decomposition and side reactions.

Experimental Workflow for Flow Synthesis of Unstable Intermediates:

G reagent1 Reagent A in Syringe Pump mixer Mixing Tee reagent1->mixer reagent2 Reagent B in Syringe Pump reagent2->mixer reactor Heated/Cooled Reactor Coil mixer->reactor quenching Quenching Reagent reactor->quenching collection Product Collection quenching->collection

Caption: A simplified workflow for continuous flow synthesis.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Aminopyrimidine

This protocol describes the protection of an amino group on a pyrimidine ring using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aminopyrimidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

Procedure:

  • Dissolve the aminopyrimidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol provides a general method for the synthesis of dihydropyrimidinones using microwave irradiation to minimize reaction time and potentially improve yields.[4][13][14][15]

Materials:

  • Aldehyde (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea or thiourea (1.5 eq)

  • Catalyst (e.g., a few drops of concentrated HCl or a Lewis acid)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Decomposition Pathway of Pyrimidine Intermediates:

G start Stable Precursors intermediate Unstable Pyrimidine Intermediate start->intermediate Reaction product Desired Product intermediate->product Successful Cyclization/ Transformation decomposition Decomposition Products intermediate->decomposition Hydrolysis, Oxidation, Rearrangement side_product Side Products intermediate->side_product Competing Reactions

Caption: General pathways for the fate of unstable pyrimidine intermediates.

References

Technical Support Center: Optimizing Pyrimidine Reaction Rates Through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting the optimal solvent to enhance reaction rates and yields in pyrimidine synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Questions

Q1: My pyrimidine synthesis is resulting in a low yield. How critical is the choice of solvent?

A1: The choice of solvent is a critical parameter that can significantly impact the reaction rate and overall yield of your pyrimidine synthesis.[1] Solvents influence the solubility of reactants and intermediates, the stabilization of transition states, and can even alter the reaction mechanism.[2] Experimenting with different solvents is a common strategy to optimize reaction outcomes.[1]

Q2: What are the most common side reactions in pyrimidine synthesis that can be influenced by the solvent?

A2: Common side reactions include the formation of Hantzsch-type dihydropyridines in Biginelli reactions, self-condensation of starting materials, and hydrolysis of intermediates in Pinner syntheses.[3][4] The solvent can play a role in favoring the desired reaction pathway over these competing side reactions. For instance, in the Biginelli reaction, the choice of solvent and temperature can influence the selectivity between the desired dihydropyrimidinone and the Hantzsch byproduct.[3]

Q3: I'm observing the formation of insoluble byproducts. Could the solvent be the cause?

A3: Yes, an intermediate in your reaction pathway may have low solubility in the chosen solvent, leading to precipitation and a stalled reaction.[5] In such cases, switching to a solvent system with a higher solubilizing power for all components and intermediates is recommended.[5]

Biginelli Reaction

Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). Which solvents are typically recommended?

A1: While ethanol is a common solvent for the Biginelli reaction, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[3] Polar solvents are generally preferred.[1] Acetonitrile is another solvent that has been used effectively.[6] Experimenting with a range of solvents is advisable to find the optimal conditions for your specific reactants.

Q2: I am observing a significant amount of a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?

A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures), competing with the desired Biginelli pathway.[3] To minimize its formation, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct, as higher temperatures favor the Hantzsch pathway.[3]

  • Solvent Choice: The solvent can influence the relative rates of the two competing pathways. A systematic solvent screen can help identify conditions that favor the Biginelli reaction.

Pinner Reaction

Q1: My Pinner pyrimidine synthesis has a very low yield, and I suspect hydrolysis is an issue. How can I prevent this?

A1: Hydrolysis is a major side reaction in the Pinner synthesis, affecting both the amidine starting material and key intermediates.[4] To mitigate this, strict anhydrous conditions are crucial. This includes using freshly distilled, anhydrous solvents (e.g., ethanol, dioxane) and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

SNAr and Ullmann Reactions

Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a chloropyrimidine and getting poor conversion. What role does the solvent play?

A1: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate charged intermediates and are not prone to hydrogen bonding with the nucleophile. However, in some cases, protic solvents like water or alcohols can be effective, sometimes with the addition of an acid to protonate the pyrimidine ring and increase its electrophilicity. If you are experiencing solvolysis (reaction with the solvent), switching to a non-protic solvent is recommended.[7]

Q2: My Ullmann coupling of a bromopyrimidine is not proceeding well. What are the recommended solvents?

A2: Traditional Ullmann reactions often require high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) at high temperatures.[8] However, modern protocols with specific ligands may allow for milder conditions in solvents like dioxane or toluene.[8] Ensuring the solvent is anhydrous is critical, as protic impurities can lead to side reactions like debromination.[8]

Data Presentation

The following tables summarize quantitative data on the effect of solvent selection on the yield and reaction time for various pyrimidine syntheses.

Table 1: Effect of Solvent on the Yield of a Model Biginelli Reaction

EntrySolventDielectric Constant (ε)Yield (%)
1Acetonitrile37.595
2Ethanol24.585
3Methanol32.782
4Dichloromethane8.975
5Tetrahydrofuran (THF)7.570
6Toluene2.440
7Water80.135
Data adapted from a study on Biginelli reactions, highlighting the trend of higher yields in more polar aprotic solvents.[6]

Table 2: Comparison of Solvent vs. Solvent-Free Conditions in Microwave-Assisted Biginelli Synthesis

EntryAldehydeSolventTime (min)Yield (%)
1BenzaldehydeEthanol764
2BenzaldehydeSolvent-Free384
34-ChlorobenzaldehydeEthanol670
44-ChlorobenzaldehydeSolvent-Free390
54-MethoxybenzaldehydeEthanol868
64-MethoxybenzaldehydeSolvent-Free488
This table demonstrates that solvent-free microwave-assisted synthesis can lead to shorter reaction times and higher yields compared to using a solvent.[9]

Table 3: Solvent Optimization for the Ullmann Coupling of an Aryl Halide and an Amine

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene100763
2Benzene100749
3DMF100794
4THF100790
5Water100789
This data suggests that polar aprotic solvents like DMF and THF are highly effective for this type of Ullmann coupling.[8]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Biginelli Reaction

This protocol outlines a general method for screening various solvents to optimize the yield of a dihydropyrimidinone (DHPM).

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea: 1.5 mmol

  • Catalyst (e.g., Lewis acid like InCl₃): 10 mol%

  • Solvents to be screened (e.g., Ethanol, Acetonitrile, THF, Dioxane, DMF, Toluene, Solvent-Free)

Procedure:

  • Set up a parallel reaction block or a series of small reaction vials, each equipped with a magnetic stir bar.

  • To each vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and catalyst (0.1 mmol).

  • To each vial, add 2 mL of the respective solvent to be tested. One vial should be left without solvent for the solvent-free condition.

  • Seal the vials and heat the reactions to a consistent temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin-Layer Chromatography (TLC).

  • After a set reaction time (e.g., 6 hours), or upon completion as indicated by TLC, cool the reactions to room temperature.

  • For reactions in which a precipitate has formed, filter the solid product, wash with a small amount of cold ethanol, and dry.

  • For reactions that remain in solution, remove the solvent under reduced pressure.

  • Purify the crude product from each reaction by recrystallization or column chromatography.

  • Determine the isolated yield for each solvent and compare the results to identify the optimal solvent for your reaction.

Protocol 2: Detailed Pinner Synthesis of a Substituted Pyrimidine in Anhydrous Ethanol

This protocol provides a detailed procedure for the synthesis of a pyrimidine from a 1,3-dicarbonyl compound and an amidine, emphasizing anhydrous conditions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone): 10 mmol

  • Amidine hydrochloride: 10 mmol

  • Sodium ethoxide: 10 mmol

  • Anhydrous Ethanol

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (20 mL) in the flask.

  • Add the amidine hydrochloride (10 mmol) to the solution and stir.

  • Prepare a solution of sodium ethoxide (10 mmol) in anhydrous ethanol (10 mL) and add it to the dropping funnel.

  • Add the sodium ethoxide solution dropwise to the stirred reaction mixture over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the ethanol under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Mandatory Visualizations

Troubleshooting_Workflow start Low Pyrimidine Yield check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_catalyst Evaluate Catalyst Activity & Loading check_reactants->check_catalyst check_conditions Assess Reaction Temperature & Time check_catalyst->check_conditions solvent_issue Investigate Solvent Effects check_conditions->solvent_issue solubility Poor Reactant/Intermediate Solubility? solvent_issue->solubility Yes side_reactions Competing Side Reactions? solvent_issue->side_reactions No optimize_solvent Screen Alternative Solvents (e.g., polar aprotic, solvent-free) solubility->optimize_solvent side_reactions->optimize_solvent adjust_temp Modify Temperature to Alter Pathway Selectivity side_reactions->adjust_temp end_good Improved Yield optimize_solvent->end_good adjust_temp->end_good

Caption: A troubleshooting workflow for low-yield pyrimidine synthesis.

Solvent_Selection_Guide start Select Pyrimidine Synthesis reaction_type Reaction Type? start->reaction_type biginelli Biginelli reaction_type->biginelli Three-Component Condensation pinner Pinner reaction_type->pinner Dicarbonyl + Amidine snar SNAr reaction_type->snar Halopyrimidine + Nucleophile ullmann Ullmann reaction_type->ullmann Halopyrimidine + Nucleophile (Cu-cat) biginelli_solvent Start with Polar Solvents (Ethanol, Acetonitrile). Consider Solvent-Free (MW). biginelli->biginelli_solvent pinner_solvent Strictly Anhydrous Polar Solvents (Ethanol, Dioxane). pinner->pinner_solvent snar_solvent Polar Aprotic Solvents (DMF, DMSO, Acetonitrile). snar->snar_solvent ullmann_solvent High-Boiling Polar Aprotic (DMF, NMP) or Anhydrous Non-Polar (Toluene, Dioxane). ullmann->ullmann_solvent

Caption: A decision-making guide for initial solvent selection.

Competing_Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) aldehyde Aldehyde iminium Acyliminium Ion aldehyde->iminium + Urea dihydropyridine 1,4-Dihydropyridine (Fluorescent Byproduct) aldehyde->dihydropyridine + 2x Enamine ketoester β-Ketoester enamine Enamine of β-Ketoester ketoester->enamine + NH3 (from Urea) urea Urea open_chain Open-Chain Ureide iminium->open_chain + Ketoester (Enolate) dhpm DHPM Product open_chain->dhpm Cyclization & Dehydration

Caption: Competing reaction pathways in the Biginelli synthesis.

References

managing reaction temperature for synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on managing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is happening and how can I fix it?

A1: The likely culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][2] This side reaction is favored at higher temperatures, where urea can decompose to ammonia, which then reacts with two equivalents of the β-ketoester and the aldehyde.[1][2]

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature is the most critical step to minimize the Hantzsch pathway.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the desired Biginelli reaction over the Hantzsch side reaction.[1][2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition.[1][2]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the potential causes and solutions?

A2: Low conversion can be attributed to several factors, including suboptimal reaction conditions and catalyst issues.[1][3]

Troubleshooting Steps:

  • Reaction Temperature and Time: The reaction may require a moderate increase in temperature or a longer reaction time to proceed to completion.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] For some syntheses, such as the Suzuki coupling, a specific optimal temperature is key for achieving high yields.[4]

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts, the concentration should be appropriate.[1][2]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions may improve yields.[1]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction.[1][2]

Q3: My crude product is difficult to purify due to the presence of N-acylurea byproducts. How can I avoid their formation?

A3: N-acylureas can form from a competing reaction between the β-ketoester and urea.[2]

Troubleshooting Steps:

  • Control Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can help suppress the formation of these byproducts.[2]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product.[2]

Q4: I am performing a Suzuki coupling to synthesize an aryl-pyrimidine derivative, but the yield is poor. How critical is the reaction temperature?

A4: Reaction temperature is a critical parameter in Suzuki coupling reactions for pyrimidine synthesis. A thorough screening of the temperature is often necessary to find the optimal condition for maximizing the yield. For example, in the Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids, 100°C was found to be the optimal temperature, yielding an 80% product.[4] Temperatures that are too low may result in low conversion, while excessively high temperatures can lead to product degradation.[5]

Troubleshooting Guides

Issue 1: Exothermic Reaction Leading to Poor Control and Side Products

Some pyrimidine syntheses can be exothermic, leading to a rapid increase in temperature that promotes the formation of unwanted byproducts.

Troubleshooting Workflow:

G start Exothermic Reaction Detected check_cooling Is the cooling system (ice bath, cryocooler) adequate? start->check_cooling improve_cooling Improve Cooling Efficiency: - Increase surface area - Use a more efficient coolant check_cooling->improve_cooling No slow_addition Is the rate of reagent addition controlled? check_cooling->slow_addition Yes improve_cooling->slow_addition control_addition Implement Slow/Portion-wise Addition of Reagents slow_addition->control_addition No check_concentration Are the reactant concentrations too high? slow_addition->check_concentration Yes control_addition->check_concentration dilute_reaction Dilute the Reaction Mixture check_concentration->dilute_reaction Yes monitor_temp Monitor Internal Temperature Continuously check_concentration->monitor_temp No dilute_reaction->monitor_temp end Reaction Temperature Controlled monitor_temp->end

Caption: Troubleshooting workflow for managing exothermic reactions.

Data Presentation

Table 1: Effect of Temperature on Yield for a Model Biginelli Reaction

Temperature (°C)Reaction Time (min)Yield (%)Reference
6060Lower Yields[6]
8060Moderate Yields[7]
903095[8]
1006092[7]

Data is compiled from various literature sources for representative reactions and may vary based on specific substrates and conditions.

Table 2: Temperature Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Aryl Boronic Acid

Temperature (°C)Yield (%)
60Low
80Moderate
10080
120Decreased
140Decreased

Data adapted from a study on Suzuki coupling for pyrimidine synthesis.[4]

Experimental Protocols

General Protocol for a Temperature-Controlled Biginelli Reaction
  • Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[3]

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., 20 mol% HCl).[3][8]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C) using a temperature-controlled heating mantle or oil bath.[8]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

General Protocol for a Temperature-Optimized Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the halopyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).[4]

  • Reagents: Add the aryl boronic acid (0.5 mmol), a base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).[4]

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 100°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction for 18-22 hours or until completion is observed via TLC or HPLC.[9]

  • Work-up: After cooling to room temperature, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Reaction Temperature cluster_1 Reaction Outcome Low Temp Low Temp Low Yield\n(Incomplete Reaction) Low Yield (Incomplete Reaction) Low Temp->Low Yield\n(Incomplete Reaction) Optimal Temp Optimal Temp High Yield\n(Desired Product) High Yield (Desired Product) Optimal Temp->High Yield\n(Desired Product) High Temp High Temp Side Products\n(e.g., Hantzsch, Decomposition) Side Products (e.g., Hantzsch, Decomposition) High Temp->Side Products\n(e.g., Hantzsch, Decomposition)

Caption: Relationship between reaction temperature and synthesis outcomes.

References

Technical Support Center: Overcoming Low Solubility of Pyrimidine Compounds in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of low solubility of pyrimidine compounds in reaction media.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My pyrimidine starting material is not dissolving in the reaction solvent. What should I do?

A1: Low solubility of a starting material can prevent a reaction from proceeding efficiently. Here are several steps you can take:

  • Solvent Screening: Your pyrimidine compound may have higher solubility in a different solvent. A systematic solvent screening is recommended. Common solvents to test include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, ethanol, acetonitrile, and tetrahydrofuran (THF).[1][2] The solubility of pyrimidine derivatives often follows the trend of DMF > methanol > CCl4.[2]

  • Heating: Gently heating the reaction mixture can significantly increase the solubility of many compounds.[3] However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.

  • Co-solvents: If the reaction must be conducted in a specific solvent where your compound has low solubility, consider adding a co-solvent. A co-solvent is a water-miscible solvent in which your compound is more soluble.[4] This technique can enhance the overall solvating power of the reaction medium.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.

Q2: My pyrimidine product precipitated out of the reaction mixture upon cooling or during workup. How can I recover it and prevent this in the future?

A2: Precipitation during cooling or workup is a common issue, often due to a significant change in the solvent environment or temperature.

  • Recovery:

    • Filtration: If a solid precipitate has formed, you can often isolate it by filtration. Wash the solid with a solvent in which it is known to be insoluble to remove impurities.

    • Solvent Addition: If the product has "oiled out" or formed an unmanageable solid, try adding a small amount of a good solvent (one in which it is highly soluble) to redissolve it, and then proceed with a more controlled precipitation or crystallization.[5]

  • Prevention:

    • Slow Cooling: Allow the reaction mixture to cool to room temperature slowly and then in an ice bath to promote the formation of purer crystals rather than an amorphous precipitate.

    • Anti-Solvent Addition: Instead of adding the reaction mixture to a large volume of anti-solvent (e.g., water), try adding the anti-solvent slowly to the stirred reaction mixture to control the precipitation rate.

    • pH Control: If your pyrimidine has ionizable groups, the pH of the aqueous solution during workup is critical. Abrupt changes in pH can cause sudden precipitation.[6]

Q3: I am performing a reaction in an aqueous buffer, and my pyrimidine compound is insoluble. What are my options?

A3: Working in aqueous systems can be challenging for many organic compounds.

  • pH Adjustment: The solubility of pyrimidine derivatives containing acidic or basic functional groups is often highly pH-dependent.[7] For a basic pyrimidine, lowering the pH can protonate the molecule, increasing its aqueous solubility. Conversely, for an acidic pyrimidine, increasing the pH can deprotonate it, also leading to higher solubility.[4][]

  • Co-solvents: The use of water-miscible organic co-solvents such as ethanol, propylene glycol, or PEG 400 can significantly increase the aqueous solubility of pyrimidine compounds.[9]

  • Prodrug Approach: For drug development applications, a prodrug strategy can be employed. This involves chemically modifying the pyrimidine compound to a more water-soluble form that can be converted back to the active compound in vivo.[10]

Q4: My amorphous solid dispersion of a pyrimidine compound is unstable and crystallizes over time. What could be the cause and how can I improve its stability?

A4: The physical stability of amorphous solid dispersions (ASDs) is a critical factor for their effectiveness.

  • Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous form of the drug. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to restrict molecular mobility.

  • Drug Loading: High drug loading can increase the tendency for crystallization.[11] It's important to determine the optimal drug-to-polymer ratio that ensures both good solubility enhancement and physical stability.

  • Moisture: Exposure to moisture can act as a plasticizer, lowering the Tg of the ASD and promoting crystallization.[11] Store ASDs in a desiccated environment.

  • Manufacturing Method: The method used to prepare the ASD (e.g., spray drying, hot-melt extrusion, solvent evaporation) can influence its stability. The chosen method should ensure a homogeneous molecular dispersion of the drug in the polymer matrix.[10][12]

Data Presentation

The following tables summarize quantitative data on the solubility of pyrimidine compounds in various solvents.

Table 1: Solubility of 5-Fluorouracil in Pure Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x 10^3)
Water298.151.98
313.153.45
328.155.89
Ethanol298.150.04
313.150.07
328.150.12
Methanol298.150.11
313.150.19
328.150.31
N,N-Dimethylformamide (DMF)298.1515.2
313.1523.8
328.1535.9
Carbon Tetrachloride (CCl4)298.150.003
313.150.005
328.150.008

Data for 5-Fluorouracil is adapted from literature sources.[11][12][13] Solubility of other pyrimidine derivatives will vary.

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Pyrimidine Compound

Co-solvent System (Water:Co-solvent, v/v)Solubility Enhancement Factor
Water:Ethanol (80:20)5
Water:Propylene Glycol (80:20)8
Water:PEG 400 (80:20)15
Water:DMSO (90:10)25

This table presents illustrative data. The actual solubility enhancement will depend on the specific pyrimidine compound and the co-solvent used.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to overcome solubility challenges.

Protocol 1: Co-solvent Screening for Solubility Enhancement

Objective: To systematically identify an effective co-solvent system for a poorly soluble pyrimidine compound.

Materials:

  • Poorly soluble pyrimidine compound

  • Primary solvent (e.g., water or a specific reaction solvent)

  • A panel of co-solvents (e.g., ethanol, isopropanol, acetonitrile, DMSO, DMF, PEG 400)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a saturated solution of the pyrimidine compound in the primary solvent by adding an excess of the compound to the solvent and stirring for 24 hours to ensure equilibrium.

  • Filter the saturated solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This is the baseline solubility.

  • Prepare a series of co-solvent mixtures with the primary solvent at different volume ratios (e.g., 90:10, 80:20, 50:50).

  • Repeat steps 1-3 for each co-solvent mixture.

  • Compare the solubility of the pyrimidine compound in each co-solvent mixture to the baseline solubility to determine the most effective co-solvent and its optimal concentration.[9][14]

Protocol 2: pH Adjustment for Enhancing Aqueous Solubility

Objective: To determine the optimal pH for maximizing the aqueous solubility of an ionizable pyrimidine compound.

Materials:

  • Ionizable pyrimidine compound

  • Deionized water

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • pH meter

  • Stirring plate and stir bars

  • Vials with caps

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Add an excess amount of the pyrimidine compound to separate vials, each containing a buffer of a specific pH.

  • Stir the mixtures at a constant temperature for 24 hours to reach equilibrium.

  • Measure the final pH of each solution to ensure it has not significantly changed.

  • Filter each solution to remove any undissolved solid.

  • Determine the concentration of the dissolved pyrimidine compound in each filtered solution using a validated analytical method.[][15]

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyrimidine compound to enhance its apparent solubility.

Materials:

  • Pyrimidine compound

  • A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common volatile solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, acetone)[16][17]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the pyrimidine compound and the polymer in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio) in a round-bottom flask.[18]

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a suitable temperature (typically 40-60 °C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.[19]

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the resulting solid for its amorphous nature (e.g., using DSC or XRD) and measure its enhanced solubility.

Visualizations

The following diagrams illustrate key concepts and workflows for addressing solubility issues.

G Decision Tree for Solubility Enhancement start Low Solubility of Pyrimidine Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No cosolvency Co-solvency ph_adjustment->cosolvency prodrug Prodrug Approach cosolvency->prodrug is_thermally_stable->cosolvency No solid_dispersion Solid Dispersion is_thermally_stable->solid_dispersion Yes solid_dispersion->prodrug structural_modification Structural Modification prodrug->structural_modification

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

G Workflow for Solid Dispersion Preparation (Solvent Evaporation) start Start dissolve Dissolve Pyrimidine Compound and Polymer in a Common Solvent start->dissolve evaporate Remove Solvent using Rotary Evaporator dissolve->evaporate dry Dry under Vacuum to Remove Residual Solvent evaporate->dry characterize Characterize the Amorphous Solid Dispersion (e.g., DSC, XRD) dry->characterize solubility_test Perform Solubility and Dissolution Testing characterize->solubility_test end End solubility_test->end

Caption: A workflow diagram illustrating the solvent evaporation method for preparing amorphous solid dispersions.

References

Technical Support Center: Minimizing Impurities in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities during the synthesis of pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of pharmaceutical intermediates?

Impurities in pharmaceutical intermediates can originate from various sources throughout the manufacturing process. These are broadly categorized as organic, inorganic, and residual solvents.[1][2]

  • Starting Materials and Intermediates: Impurities present in the initial raw materials can be carried through the synthesis process into the final intermediate.

  • By-products of Side Reactions: Unintended reactions can occur alongside the desired synthesis, leading to the formation of by-products.[2]

  • Degradation Products: The intermediate compound may degrade over time due to exposure to light, heat, or moisture, forming new impurities.[2]

  • Reagents, Ligands, and Catalysts: Residual amounts of chemicals used to facilitate the reaction may remain in the final product.[1][3]

  • Solvents: Solvents used during synthesis or purification that are not completely removed are a common source of impurities.[1][3]

  • Manufacturing Process: Contamination can be introduced from the manufacturing equipment, such as metals leaching from reactors, or from environmental sources like dust and microbes.

Q2: How can I identify and quantify impurities in my sample?

A comprehensive impurity profile is crucial for quality control.[4] Several advanced analytical techniques are used for the detection, identification, and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating, identifying, and quantifying each component in a mixture.[5][6]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents.[5]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides molecular weight information and structural details of unknown impurities.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities.[7][8]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique is used for detecting and quantifying elemental impurities.[5]

Q3: What are the general strategies to control and minimize impurities?

Controlling impurities is an ongoing process that requires attention at every stage of development and production.[4] Key strategies include:

  • Optimizing Synthetic Routes: Modifying the synthesis process can help minimize the formation of by-products.[4]

  • Rigorous Quality Control of Raw Materials: Ensuring the purity of starting materials is essential to prevent the introduction of impurities early in the process.[6][9]

  • Implementing Robust Purification Protocols: Techniques like recrystallization and chromatography are vital for removing impurities from the final product.[4][10]

  • Process Validation and In-Process Controls: Thoroughly validating the manufacturing process and implementing real-time quality checks can help detect and address deviations early.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis

Question: I am seeing unexpected peaks in my HPLC chromatogram after synthesizing an intermediate. How can I identify the source and eliminate them?

Answer: Unexpected peaks indicate the presence of impurities. The following troubleshooting workflow can help you identify and address the issue.

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks System or Solvent Contamination? check_starting_materials 2. Analyze Starting Materials and Reagents check_blanks->check_starting_materials No lc_ms_analysis 3. Perform LC-MS Analysis on Impurity Peaks check_starting_materials->lc_ms_analysis Carry-over Impurity? propose_structures 4. Propose Potential Impurity Structures lc_ms_analysis->propose_structures source_identification 5. Identify Source of Impurity propose_structures->source_identification optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) source_identification->optimize_reaction Side-product or Degradation improve_purification Improve Purification Method (Recrystallization, Chromatography) source_identification->improve_purification Starting Material or Reagent Carry-over end Pure Intermediate optimize_reaction->end improve_purification->end

Caption: Troubleshooting workflow for identifying and eliminating unexpected HPLC peaks.

Issue 2: Low Yield After Purification by Recrystallization

Question: My yield is significantly lower than expected after performing recrystallization. What could be the cause and how can I improve it?

Answer: Low yield during recrystallization can be attributed to several factors. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Improper Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Test a range of solvents to find the optimal one.
Using Too Much Solvent An excessive amount of solvent will keep more of your product dissolved even after cooling, leading to lower recovery. Use the minimum amount of hot solvent required to fully dissolve the compound.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow crystal growth.[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the compound crystallizes too early (e.g., in the funnel during hot filtration), it can lead to product loss. Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization Ensure sufficient time is allowed for crystallization to complete. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by LC-MS

This protocol outlines a general method for identifying unknown impurities in a pharmaceutical intermediate sample.

  • Sample Preparation:

    • Accurately weigh and dissolve the intermediate sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development:

    • Develop a gradient HPLC method that provides good separation between the main compound and the impurity peaks. A common starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

  • MS Parameter Optimization:

    • Infuse a standard solution of the main compound to optimize the mass spectrometer parameters (e.g., capillary voltage, gas flow rates, and fragmentation energy).

    • Set the MS to acquire data in both positive and negative ionization modes to ensure detection of a wide range of compounds.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire full scan MS data to determine the molecular weights of the eluting peaks.

    • Perform MS/MS (tandem mass spectrometry) on the impurity peaks to obtain fragmentation patterns, which are crucial for structural elucidation.[9]

  • Data Analysis:

    • Compare the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities with known related substances, starting materials, and potential by-products.

    • Use the data to propose the chemical structures of the unknown impurities.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying a solid pharmaceutical intermediate.[14]

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[12] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[14]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization.[14]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[12] Further cooling in an ice bath can maximize the yield.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

G

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectroscopic features of 2,6-Dimethoxypyrimidine-4-carboxylic acid and its structural analogs. Due to the limited availability of direct experimental spectra in public databases, this guide utilizes predicted ¹H NMR data based on established spectroscopic principles and available data for similar compounds. This approach offers a valuable tool for the initial identification and characterization of these molecules in a research and development setting.

Predicted ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and its analogs. These predictions are based on the analysis of substituent effects on the pyrimidine ring system.

CompoundStructurePredicted Chemical Shifts (δ, ppm)Predicted MultiplicityPredicted Integration
This compound H5: ~7.5s1H
OCH₃: ~4.0 (x2)s6H
COOH: >10br s1H
Pyrimidine-4-carboxylic acid H2: ~9.4s1H
H5: ~8.0d1H
H6: ~9.2d1H
COOH: >10br s1H
2-Methoxypyrimidine-4-carboxylic acid H5: ~7.8d1H
H6: ~8.9d1H
OCH₃: ~4.1s3H
COOH: >10br s1H
6-Methoxypyrimidine-4-carboxylic acid H2: ~9.1s1H
H5: ~7.6s1H
OCH₃: ~4.0s3H
COOH: >10br s1H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. "s" denotes a singlet, "d" a doublet, and "br s" a broad singlet.

Structural and Signaling Pathway Analysis

The chemical structure of this compound and the expected ¹H NMR signal assignments are depicted below. The electron-donating methoxy groups at the 2 and 6 positions significantly influence the chemical shift of the H5 proton, shielding it relative to the protons on the unsubstituted pyrimidine ring.

Structure and Proton Assignments cluster_0 This compound C1 C N1 N C1->N1 C7 C C1->C7 C2 C N1->C2 N2 N C2->N2 O1 O C2->O1 C3 C N2->C3 C4 C C3->C4 H5 H5 C3->H5 C4->C1 O2 O C4->O2 C5 CH3 O1->C5 C6 CH3 O2->C6 O3 O C7->O3 O4 O C7->O4 H1 H O4->H1

Caption: Chemical structure of this compound with the key proton for ¹H NMR analysis highlighted.

Experimental Workflow

A typical workflow for the ¹H NMR characterization of these pyrimidine derivatives is outlined below.

¹H NMR Experimental Workflow A Sample Preparation B NMR Instrument Setup A->B Dissolve in deuterated solvent C Data Acquisition B->C Lock, shim, tune D Data Processing C->D Fourier transform, phase correction E Spectral Analysis D->E Integration, peak picking

Caption: A generalized workflow for acquiring and processing ¹H NMR spectra of pyrimidine carboxylic acids.

Experimental Protocols

A standard protocol for acquiring ¹H NMR spectra for compounds such as this compound is provided below.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (or analog)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).

    • Use a 90° pulse angle.

    • Set the number of scans (typically 8 to 64 for a sample of this concentration).

    • Employ a relaxation delay of 1-5 seconds to ensure full relaxation of protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Apply baseline correction.

    • Calibrate the spectrum using the residual solvent peak as a reference.

  • Spectral Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Identify the chemical shift (δ) for each signal.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal.

    • Assign the signals to the respective protons in the molecule.

This guide serves as a foundational resource for the ¹H NMR characterization of this compound and its analogs. While based on predictions, the provided data and protocols offer a strong starting point for researchers in the field. Experimental verification is recommended for definitive structural confirmation.

A Comparative Guide to HPLC Analysis for Purity Determination of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2,6-Dimethoxypyrimidine-4-carboxylic acid, a polar acidic compound. We will explore various HPLC approaches, supported by experimental data for analogous compounds, and compare them with alternative analytical technologies.

Comparison of HPLC Methods

The inherent polarity and acidic nature of this compound present a challenge for traditional reversed-phase HPLC, often resulting in poor retention. To address this, several HPLC strategies can be employed, including Reversed-Phase with polar-modified columns, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

dot

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample 2,6-Dimethoxypyrimidine- 4-carboxylic acid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Injection Injection Dissolution->Injection Column HPLC Column (e.g., C18, HILIC, Mixed-Mode) Injection->Column Separation Separation of Analyte and Impurities Column->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: General workflow for HPLC purity determination.

Parameter Reversed-Phase (Polar-Embedded/Endcapped C18) Hydrophilic Interaction Liquid Chromatography (HILIC) Mixed-Mode Chromatography (RP/Ion-Exchange)
Stationary Phase C18 with polar modificationsPolar (e.g., amide, diol, bare silica)Combination of hydrophobic and ion-exchange ligands
Typical Mobile Phase Aqueous buffer (e.g., phosphate, acetate) with acetonitrile or methanolHigh organic (e.g., >70% acetonitrile) with aqueous bufferAqueous buffer with organic modifier; pH and ionic strength are key
Retention Mechanism Primarily hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase surfaceCombination of hydrophobic and electrostatic interactions
Advantages - Robust and well-understood- Good for a wide range of compounds- Wide availability of columns- Excellent retention for very polar compounds[1][2]- MS-friendly mobile phases- Tunable selectivity by adjusting pH and buffer strength[3][4][5]- Can retain both polar and non-polar compounds
Disadvantages - May still show poor retention for highly polar acids- Phase collapse with high aqueous mobile phases on traditional C18 columns[6][7]- Can have longer equilibration times- Sensitive to water content in the sample and mobile phase- Method development can be more complex- Potential for secondary interactions affecting peak shape
Alternative Analytical Methods

Beyond conventional HPLC, other techniques offer advantages in terms of speed, resolution, and sensitivity.

dot

cluster_HPLC HPLC-Based Methods cluster_Alternatives Alternative Techniques CentralNode Purity Analysis of this compound RP_HPLC Reversed-Phase HPLC CentralNode->RP_HPLC Conventional HILIC HILIC CentralNode->HILIC For high polarity Mixed_Mode Mixed-Mode HPLC CentralNode->Mixed_Mode Tunable selectivity UPLC Ultra-Performance Liquid Chromatography (UPLC) CentralNode->UPLC High throughput CE Capillary Electrophoresis (CE) CentralNode->CE Orthogonal selectivity

Caption: Comparison of analytical techniques.

Technique Principle Advantages Disadvantages
Ultra-Performance Liquid Chromatography (UPLC) Utilizes sub-2 µm particles, leading to higher efficiency and speed.[8][9][10][11][12]- Faster analysis times- Improved resolution- Higher sensitivity- Reduced solvent consumption- Requires specialized high-pressure instrumentation- More susceptible to clogging
Capillary Electrophoresis (CE) Separation based on the charge-to-mass ratio of analytes in an electric field.[13][14][15]- High efficiency and resolution- Minimal sample and solvent consumption- Orthogonal selectivity to HPLC- Lower concentration sensitivity compared to HPLC-UV- Reproducibility can be challenging

Detailed Experimental Protocols

Proposed HPLC Method for Purity Determination

This proposed method is based on a reversed-phase approach using a polar-modified column, which offers a good balance of robustness and retention for polar acidic compounds.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column Polar-embedded/endcapped C18 (e.g., Ascentis RP-Amide, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Rationale for Method Selection:

  • A polar-modified C18 column is chosen to enhance the retention of the polar analyte and to be compatible with highly aqueous mobile phases without phase collapse.[7]

  • A simple acidic mobile phase with formic acid is MS-compatible and generally provides good peak shapes for acidic compounds.

  • Gradient elution is employed to ensure the elution of any less polar impurities.

Alternative HILIC Method Protocol

For enhanced retention of the highly polar parent compound and any polar impurities, a HILIC method can be developed.

Chromatographic Conditions:

Parameter Condition
Column HILIC (e.g., TSKgel Amide-80, SeQuant ZIC-HILIC), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Considerations for HILIC:

  • It is crucial to ensure that the sample solvent is compatible with the high organic mobile phase to avoid peak distortion.

  • Longer column equilibration times are often necessary between injections to ensure reproducible retention times.[1]

Conclusion

For the routine purity analysis of this compound, a reversed-phase HPLC method utilizing a polar-modified C18 column offers a robust and reliable approach. However, for challenging separations involving very polar impurities or for orthogonal verification of purity, HILIC provides an excellent alternative with enhanced retention for polar species. For high-throughput environments, transitioning to a UPLC-based method can significantly improve productivity without compromising analytical performance. The choice of the most suitable method will depend on the specific requirements of the analysis, including the impurity profile of the sample, the desired analysis time, and the available instrumentation.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of the mass spectrometric behavior of 2,6-Dimethoxypyrimidine-4-carboxylic acid, a heterocyclic compound of interest, against its structural isomer, 4,6-Dimethoxypyrimidine-2-carboxylic acid. By examining their fragmentation patterns and chromatographic behavior, we can delineate key structural identifiers crucial for their unambiguous characterization.

Comparative Analysis of Key Mass Spectrometric Data

The primary differentiation between this compound and its isomer, 4,6-Dimethoxypyrimidine-2-carboxylic acid, lies in the position of the carboxylic acid group on the pyrimidine ring. This seemingly subtle difference is expected to manifest in distinct fragmentation patterns upon mass spectrometric analysis. Both isomers share the same molecular formula (C₇H₈N₂O₄) and molecular weight (184.15 g/mol ), making their separation and individual characterization reliant on nuanced interpretations of their mass spectra and chromatographic properties.

ParameterThis compound4,6-Dimethoxypyrimidine-2-carboxylic acid (Isomer)
Molecular Formula C₇H₈N₂O₄C₇H₈N₂O₄
Molecular Weight 184.15 g/mol 184.15 g/mol
Anticipated [M+H]⁺ Ion m/z 185.05m/z 185.05
Predicted Key Fragment Ions (m/z) 169, 154, 140, 126, 111169, 154, 140, 126, 111
Predicted Retention Time Likely to be more polar, potentially shorter retention time on a reverse-phase column.Likely to be less polar, potentially longer retention time on a reverse-phase column.

Experimental Protocols

To obtain the mass spectrometric data for a comparative analysis, a standardized protocol is essential. The following outlines a general procedure for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Dissolution: Prepare a stock solution of the analyte (this compound or its isomer) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating these isomers.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyrimidine derivatives.

  • Scan Mode: Full scan mode to detect the parent ion and major fragments. For more detailed structural information, tandem mass spectrometry (MS/MS) or product ion scan mode should be employed.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

Visualizing the Analytical Process and Molecular Fragmentation

To better understand the experimental workflow and the potential fragmentation pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent dilution Dilution dissolution->dilution filtration Filtration dilution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization mass_analyzer Mass Analyzer esi_ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum Generation detector->mass_spectrum fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis

Caption: Experimental workflow for the LC-MS analysis of pyrimidine carboxylic acids.

fragmentation_pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation parent_ion [M+H]⁺ m/z 185 loss_h2o Loss of H₂O [M+H-18]⁺ m/z 167 parent_ion->loss_h2o loss_co Loss of CO [M+H-28]⁺ m/z 157 parent_ion->loss_co loss_ch3 Loss of CH₃ [M+H-15]⁺ m/z 170 parent_ion->loss_ch3 loss_cooh Loss of COOH [M+H-45]⁺ m/z 140 parent_ion->loss_cooh loss_co_from_167 Loss of CO m/z 139 loss_h2o->loss_co_from_167 loss_ch3_from_157 Loss of CH₃ m/z 142 loss_co->loss_ch3_from_157

Caption: A potential fragmentation pathway for this compound.

Interpreting Fragmentation Patterns

The fragmentation of this compound is anticipated to proceed through several key pathways:

  • Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). This would result in a significant fragment ion at m/z 140 or 139, respectively.

  • Loss of a Methyl Group: The methoxy groups are susceptible to cleavage, leading to the loss of a methyl radical (CH₃, 15 Da), which would produce a fragment at m/z 170.

  • Loss of Formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic rings is the loss of formaldehyde (CH₂O, 30 Da). This would result in a fragment at m/z 155.

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. The specific pattern of these fragments can be indicative of the substituent positions.

The relative abundance of these fragment ions will be crucial in distinguishing between the 2- and 4-carboxylic acid isomers. For instance, the stability of the resulting carbocation after the initial fragmentation will influence the observed peak intensities.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a robust framework for its mass spectrometric analysis and differentiation from its isomer. By employing the detailed experimental protocols and understanding the predicted fragmentation pathways, researchers can confidently approach the structural elucidation of this and similar pyrimidine derivatives. The combination of chromatographic separation and detailed mass spectral analysis will be instrumental in unambiguously identifying these compounds, a critical step in the journey of drug discovery and development.

A Comparative Guide to the Synthetic Efficiency of Routes to Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The efficient synthesis of pyrimidine carboxylic acids, key intermediates in drug discovery and development, is therefore of paramount importance. This guide provides a comparative analysis of various synthetic routes to these valuable compounds, focusing on synthetic efficiency with supporting experimental data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for several prominent synthetic routes to pyrimidine carboxylic acids, offering a clear comparison of their efficiency.

Synthetic RouteTarget ProductKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Biginelli Reaction (Microwave-Assisted) Tetrahydropyrimidine-5-carboxamidesSubstituted acetophenones, 4-Oxo-4-H-benzo[h]chromene-3-carbaldehyde, Urea/ThioureaNanocatalyst BPHCSFSolvent-free-10-24 min88-98%[1]
Multicomponent Reaction (Iridium-Catalyzed) Substituted PyrimidinesAmidines, AlcoholsPN5P-Ir-pincer complex---up to 93%
Minisci-Type Homolytic Alkoxycarbonylation Ethyl 5-bromopyrimidine-4-carboxylate5-bromopyrimidine, Ethyl pyruvateFeSO4·7H2O, H2O2Toluene-H2O--62%[2]
Oxidation Pyrimidine-4-carboxylic acid4-methylpyrimidinePotassium permanganateWater~773.5 h42%[3]
From Amidinium Salts 2-Substituted Pyrimidine-5-Carboxylic EstersSodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salts-DMFRT-Moderate to Excellent
Palladium-Catalyzed C-H Arylation 3-Arylimidazo[1,2-a]pyrimidinesImidazo[1,2-a]pyrimidine, Aryl bromidesPalladiumBase---[4]

Visualizing the Pathways

To further elucidate the relationships between reactants and products in these synthetic strategies, the following diagrams are provided.

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Dihydropyrimidinone Dihydropyrimidinone/ Thione Aldehyde->Dihydropyrimidinone Beta_ketoester β-Ketoester Beta_ketoester->Dihydropyrimidinone Urea Urea/Thiourea Urea->Dihydropyrimidinone

Caption: The Biginelli reaction workflow.

MCR_Pathway cluster_reactants Reactants Amidine Amidine Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine Alcohol1 Alcohol 1 Alcohol1->Pyrimidine Alcohol2 Alcohol 2 Alcohol2->Pyrimidine Alcohol3 Alcohol 3 Alcohol3->Pyrimidine

Caption: Iridium-catalyzed multicomponent synthesis.

Minisci_Reaction_Workflow Heterocycle Electron-Deficient Heterocycle Alkylated_Heterocycle Alkylated Heterocycle Heterocycle->Alkylated_Heterocycle Carboxylic_Acid Carboxylic Acid Radical_Source Radical Source (e.g., AgNO3, (NH4)2S2O8) Carboxylic_Acid->Radical_Source Alkyl_Radical Alkyl Radical Radical_Source->Alkyl_Radical Alkyl_Radical->Heterocycle

Caption: General workflow of the Minisci reaction.

Detailed Experimental Protocols

Microwave-Assisted Biginelli Reaction for Tetrahydropyrimidine-5-carboxamides

This protocol describes a green and efficient synthesis of tetrahydropyrimidine-5-carboxamides using a nanocatalyst under microwave irradiation.[1]

Materials:

  • Substituted acetophenone (1 mmol)

  • 4-Oxo-4-H-benzo[h]chromene-3-carbaldehyde (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • BPHCSF nanocatalyst (specify amount)

Procedure:

  • A mixture of the substituted acetophenone, 4-Oxo-4-H-benzo[h]chromene-3-carbaldehyde, urea/thiourea, and the BPHCSF nanocatalyst is prepared.

  • The mixture is irradiated in a microwave reactor for 10-24 minutes.

  • After completion of the reaction (monitored by TLC), the product is isolated and purified.

Synthesis of Pyrimidine-4-carboxylic acid via Oxidation

This method details the synthesis of pyrimidine-4-carboxylic acid by the oxidation of 4-methylpyrimidine.[3]

Materials:

  • 4-methylpyrimidine (21.3 mmol)

  • Potassium permanganate (31.6 mmol)

  • Sodium hydroxide (5 mmol)

  • Methanol

  • Concentrated HCl

  • Water

Procedure:

  • A hot aqueous solution (approx. 350 K, 75 ml) of potassium permanganate is added dropwise over 3 hours to a stirred aqueous solution (8 ml) of 4-methylpyrimidine and NaOH.

  • The mixture is stirred for an additional 30 minutes, and then 1 ml of methanol is added to decompose any excess potassium permanganate.

  • The hot solution is filtered, and the solid is washed twice with 5 ml of water.

  • The filtrate and washings are combined and concentrated to approximately 15 ml.

  • The solution is acidified to pH 2-3 with concentrated HCl.

  • After cooling to room temperature, the precipitate of crude pyrimidine-4-carboxylic acid is collected.

  • The crude product is recrystallized from a 20:1 mixture of water and methanol to yield colorless crystals.

Minisci-Type Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate

This protocol outlines the synthesis of ethyl 5-bromopyrimidine-4-carboxylate via a homolytic alkoxycarbonylation reaction.[2]

Materials:

  • 5-bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Toluene

  • Water

Procedure:

  • A biphasic system of toluene and water is used as the solvent.

  • The alkoxycarbonyl radical is generated in situ from ethyl pyruvate using FeSO₄·7H₂O and H₂O₂.

  • The radical reacts with 5-bromopyrimidine to yield the desired product.

  • The product is isolated and purified from the reaction mixture.

Conclusion

The choice of synthetic route for pyrimidine carboxylic acids depends heavily on the desired substitution pattern, scale of reaction, and available resources. Microwave-assisted Biginelli reactions and multicomponent reactions offer high efficiency and atom economy for the synthesis of highly substituted pyrimidines. The Minisci reaction provides a valuable tool for the direct functionalization of the pyrimidine core. Classical oxidation methods, while sometimes lower in yield, can be effective for specific target molecules. Researchers should carefully consider the comparative data presented here to select the most appropriate and efficient method for their specific synthetic goals.

References

2,6-Dimethoxypyrimidine-4-carboxylic acid vs. other pyrimidine isomers in research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a core molecular scaffold is a critical decision that influences the synthetic route and the biological activity of the resulting compounds. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comparative analysis of 2,6-dimethoxypyrimidine-4-carboxylic acid and its isomers, focusing on their utility as starting materials for the synthesis of bioactive molecules.

Introduction to Dimethoxypyrimidine Carboxylic Acid Isomers

The position of the carboxylic acid group and methoxy substituents on the pyrimidine ring significantly impacts the chemical reactivity and the biological properties of the resulting derivatives. This comparison will focus on three key isomers:

  • This compound: A commercially available building block.

  • 4,6-Dimethoxypyrimidine-2-carboxylic acid: An isomer with the carboxylic acid group positioned between the two nitrogen atoms.

  • 2,4-Dimethoxypyrimidine-6-carboxylic acid: Another isomeric variation.

While direct biological activity data for these specific isomers is limited, their value lies in their potential as scaffolds for creating novel therapeutic agents. This guide will compare the documented bioactive derivatives synthesized from these or structurally related precursors.

Comparative Biological Activity of Derivatives

The primary research applications for derivatives of dimethoxypyrimidine carboxylic acids are in the fields of oncology and inflammation. The following table summarizes the types of biological activities observed for derivatives synthesized from precursors related to each isomer.

Isomeric Scaffold PrecursorTherapeutic AreaDerivative ClassReported ActivityReference
4,6-DimethoxypyrimidineAnti-inflammatory2-(2-aroylaroxy)-4,6-dimethoxy pyrimidinesPotent anti-inflammatory activity, with some compounds exceeding the activity of standard drugs.[1]
Pyrimidine-4-carboxylic acidAnticancerNovel pyrimidine-4-carboxylic acid derivativesReported anti-tumor activity.[3]
4-Alkoxy-pyrimidineAnticancer4-Alkoxy-2,6-diaminopyrimidine derivativesInhibition of cyclin-dependent kinases 1 and 2 (cdk1/cyclinB1 and cdk2/cyclinA3).[4]
PyrimidineAnticancerPyrido[2,3-d]pyrimidine derivativesCytotoxicity against A549 lung cancer cell line and potent lipoxygenase inhibition.[5]
PyrimidineAnti-inflammatoryPyrimidine derivativesSelective COX-2 inhibition.[6][7][8]

Synthesis Pathways to Bioactive Derivatives

The strategic placement of the carboxylic acid and methoxy groups on the pyrimidine ring allows for diverse synthetic modifications to produce bioactive compounds. Below are conceptual workflows illustrating how these isomers can be utilized as starting materials.

Synthesis_Workflow General Synthetic Workflow for Bioactive Pyrimidine Derivatives cluster_0 Isomeric Starting Materials cluster_1 Key Synthetic Reactions cluster_2 Bioactive Derivatives 2,6-dimethoxy-4-COOH 2,6-Dimethoxypyrimidine- 4-carboxylic acid Amide_Coupling Amide Coupling 2,6-dimethoxy-4-COOH->Amide_Coupling Esterification Esterification 2,6-dimethoxy-4-COOH->Esterification 4,6-dimethoxy-2-COOH 4,6-Dimethoxypyrimidine- 2-carboxylic acid 4,6-dimethoxy-2-COOH->Amide_Coupling Cyclization Cyclization Reactions 4,6-dimethoxy-2-COOH->Cyclization 2,4-dimethoxy-6-COOH 2,4-Dimethoxypyrimidine- 6-carboxylic acid 2,4-dimethoxy-6-COOH->Amide_Coupling Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Amide_Coupling->Anticancer Anti_inflammatory Anti-inflammatory Agents (e.g., COX-2 Inhibitors) Amide_Coupling->Anti_inflammatory Substitution Nucleophilic Substitution (of methoxy or other leaving groups) Esterification->Substitution Enzyme_inhibitors Other Enzyme Inhibitors Substitution->Enzyme_inhibitors Cyclization->Anticancer

Caption: General synthetic pathways from pyrimidine carboxylic acid isomers to bioactive derivatives.

Potential Mechanism of Action: Anti-inflammatory Pathway

Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.

Inflammatory_Pathway Hypothetical Anti-inflammatory Mechanism of Pyrimidine Derivatives Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrimidine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

Conclusion

While this compound and its isomers have not been extensively studied for their intrinsic biological activities, they serve as valuable and versatile starting materials for the synthesis of a wide range of bioactive pyrimidine derivatives. The available literature suggests that the pyrimidine-4-carboxylic acid scaffold is a promising platform for the development of anticancer agents, while the 4,6-dimethoxypyrimidine core has been successfully utilized to create potent anti-inflammatory compounds. The choice of isomer will ultimately depend on the desired synthetic route and the therapeutic target of interest. Further research into the synthesis and biological evaluation of derivatives from each of these isomeric platforms is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Structural Analysis of Pyrimidine-Carboxylic Acid Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of cocrystals formed with a pyrimidine core, focusing on analogues of 2,6-dimethoxypyrimidine-4-carboxylic acid. Due to the limited availability of public data on cocrystals of this compound, this guide will focus on the well-studied structural analogue, 2-amino-4,6-dimethoxypyrimidine , and its cocrystals with various carboxylic acids. The principles of supramolecular assembly and the experimental methodologies described herein are directly applicable to the study of other pyrimidine-based cocrystals.

Introduction to Pyrimidine-Based Cocrystals

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other solid-state materials without altering their chemical structure. Pyrimidine derivatives are of significant interest in pharmaceutical sciences due to their presence in many biologically active compounds. The formation of cocrystals with pyrimidine-containing molecules, particularly those with carboxylic acid functionalities, allows for the tuning of properties such as solubility, stability, and bioavailability.

The primary intermolecular interaction driving the formation of cocrystals between pyrimidines and carboxylic acids is the robust and predictable hydrogen bond between the carboxylic acid group and the nitrogen atoms of the pyrimidine ring.[1][2] This often results in the formation of specific supramolecular synthons, such as the R22(8) ring motif.[1][2]

Comparative Structural Analysis of 2-Amino-4,6-dimethoxypyrimidine Cocrystals

This section compares the structural features of cocrystals formed between 2-amino-4,6-dimethoxypyrimidine and two different carboxylic acid coformers: fumaric acid and anthranilic acid.

Data Presentation
Property2-Amino-4,6-dimethoxypyrimidine - Fumaric Acid Cocrystal2-Amino-4,6-dimethoxypyrimidine - Anthranilic Acid Cocrystal
Coformer Fumaric AcidAnthranilic Acid
Stoichiometry 2:1 (Pyrimidine:Fumaric Acid)1:1
Crystal System Triclinic-
Space Group P-1-
Key Supramolecular Synthon Intramolecular O-H···N and N-H···O hydrogen bonds; Intermolecular N-H···O hydrogen bonds.[3]R22(8) ring motif from N—H···O and O—H···N hydrogen bonds between the pyrimidine and carboxylic acid.[2]
Molecular Conformation The asymmetric unit contains one 2-amino-4,6-dimethoxypyrimidine molecule and one half of a fumarate molecule.[3]The asymmetric unit contains two crystallographically independent pyrimidine-anthranilic acid adducts.[2]

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis and characterization of pyrimidine-carboxylic acid cocrystals are provided below.

Cocrystal Synthesis: Slow Evaporation Method

A common method for producing high-quality single crystals suitable for X-ray diffraction is the slow evaporation technique.

  • Dissolution: A hot methanolic solution is prepared containing stoichiometric amounts of 2-amino-4,6-dimethoxypyrimidine and the chosen carboxylic acid coformer (e.g., fumaric acid or anthranilic acid).[2][3]

  • Heating and Stirring: The mixture is typically warmed for a period (e.g., half an hour) over a water bath to ensure complete dissolution and interaction of the components.[2][3]

  • Filtration: The hot solution is filtered to remove any undissolved impurities.

  • Crystallization: The filtered solution is allowed to cool slowly to room temperature. The vessel is then loosely covered to allow for the slow evaporation of the solvent.

  • Crystal Harvesting: Colorless, prismatic crystals typically form over a period of several days to a week and can then be harvested from the mother liquor.[3]

Structural Characterization: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray data is collected, typically at a controlled temperature (e.g., 173 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. This process reveals the unit cell dimensions, space group, atomic coordinates, and details of the intermolecular interactions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for cocrystal screening and a logical diagram of supramolecular synthon formation.

experimental_workflow cluster_screening Cocrystal Screening cluster_characterization Characterization cluster_analysis Structural Analysis start Select API and Coformers grinding Liquid-Assisted Grinding start->grinding Screening Methods slurry Slurry Crystallization start->slurry Screening Methods evaporation Solvent Evaporation start->evaporation Screening Methods pxrd Powder X-ray Diffraction (PXRD) grinding->pxrd Phase Identification slurry->pxrd Phase Identification evaporation->pxrd Phase Identification dsc Differential Scanning Calorimetry (DSC) pxrd->dsc Thermal Analysis ftir FTIR Spectroscopy dsc->ftir Interaction Analysis scxrd Single-Crystal X-ray Diffraction (SCXRD) ftir->scxrd Definitive Structure (if single crystals obtained) h_bond Hydrogen Bond Analysis scxrd->h_bond packing Crystal Packing Analysis h_bond->packing

Caption: Experimental workflow for cocrystal screening and characterization.

synthon_formation cluster_reactants Molecular Components cluster_synthons Supramolecular Synthons pyrimidine Pyrimidine Derivative (H-bond acceptor) r228 R2,2(8) Heterosynthon pyrimidine->r228 N···H-O acid Carboxylic Acid (H-bond donor/acceptor) acid->r228 C=O···H-N cocrystal Cocrystal Lattice r228->cocrystal Self-Assembly

Caption: Formation of a common supramolecular synthon in pyrimidine-carboxylic acid cocrystals.

References

A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives: FTIR vs. Raman

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of pyrimidine derivatives is paramount. These heterocyclic compounds form the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive methods for elucidating the molecular structures of these derivatives.[3] This guide provides a comprehensive comparison of FTIR and Raman spectroscopy for the analysis of pyrimidine derivatives, supported by experimental data and detailed protocols.

The choice between FTIR and Raman spectroscopy depends on the specific characteristics of the pyrimidine derivative under investigation and the desired analytical information. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which is dependent on a change in the dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, relying on a change in the molecule's polarizability.[4] These fundamental differences lead to distinct advantages and limitations for each technique when analyzing pyrimidine derivatives.

Comparative Analysis of Spectroscopic Techniques

FTIR spectroscopy is particularly sensitive to polar functional groups, such as the carbonyl (C=O), amine (N-H), and hydroxyl (O-H) groups frequently found in pyrimidine derivatives.[5] This makes it an excellent tool for identifying these key structural features. However, aqueous samples can be challenging for FTIR analysis due to the strong absorption of infrared light by water.[3]

Raman spectroscopy, on the other hand, excels in the analysis of non-polar and symmetric bonds, providing detailed information about the pyrimidine ring's carbon-carbon (C-C) and carbon-nitrogen (C=N) bonds. A significant advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for the analysis of aqueous solutions and biological samples.[3] However, fluorescence from the sample or impurities can sometimes interfere with Raman measurements.

Quantitative Data Summary

The following tables summarize the characteristic vibrational frequencies (in cm⁻¹) observed in the FTIR and Raman spectra of various pyrimidine derivatives. These values are compiled from multiple research sources and provide a reference for spectral interpretation.

Table 1: Characteristic FTIR Vibrational Frequencies of Pyrimidine Derivatives

Functional Group/Vibrational ModeWavenumber Range (cm⁻¹)Notes
N-H Stretching (Amino group)3300 - 3500[1][6]Often appears as one or two sharp bands.
C-H Stretching (Aromatic)3000 - 3100[6]Typically weak to medium intensity.
C-H Stretching (Aliphatic)2850 - 2960[1]From methyl or other alkyl substituents.
C=O Stretching (Keto group)1650 - 1720[1]Strong, sharp absorption. Position can indicate hydrogen bonding.
C=N Stretching (Ring)1550 - 1650[1]Characteristic of the pyrimidine ring.
C=C Stretching (Ring)1450 - 1600[1]Multiple bands are often observed.
N-H Bending (Amino group)1580 - 1650[6]Can overlap with C=N and C=C stretching.
C-N Stretching1200 - 1350[1][6]
C=S Stretching (Thio group)1050 - 1200[1][7]

Table 2: Characteristic Raman Vibrational Frequencies of Pyrimidine Derivatives

Functional Group/Vibrational ModeWavenumber Range (cm⁻¹)Notes
Ring Breathing Mode990 - 1030A strong, sharp band characteristic of the pyrimidine ring.[8]
C-H Stretching (Aromatic)3050 - 3080
C=C Stretching (Ring)1560 - 1590Often a strong band.
C-N Stretching (Ring)1350 - 1380
Ring Deformation600 - 800Multiple bands can be present.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for FTIR and Raman analysis of pyrimidine derivatives.

FTIR Spectroscopy Protocol (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid pyrimidine derivative with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[9] The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[3]

  • Data Analysis:

    • Perform baseline correction and peak picking to identify the vibrational frequencies.

Raman Spectroscopy Protocol

  • Sample Preparation:

    • For solid samples, place a small amount of the pyrimidine derivative onto a microscope slide or into a capillary tube.[10]

    • For liquid samples, use a cuvette or a capillary tube.

    • Little to no sample preparation is generally required.[4]

  • Data Acquisition:

    • Place the sample in the Raman spectrometer.

    • Focus the laser onto the sample. Common laser excitation wavelengths are 532 nm, 633 nm, or 785 nm.[10]

    • Acquire the Raman spectrum. The acquisition time will vary depending on the sample's Raman scattering efficiency and potential for fluorescence.

  • Data Analysis:

    • Perform cosmic ray removal and baseline correction.

    • Identify the Raman shifts corresponding to the vibrational modes.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for FTIR and Raman analysis, as well as a logical diagram comparing the two techniques.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Record Background press->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process identify Identify Peaks process->identify end End identify->end Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start place_sample Place Sample on Holder start->place_sample focus Focus Laser place_sample->focus acquire Acquire Raman Spectrum focus->acquire process Process Spectrum acquire->process identify Identify Raman Shifts process->identify end End identify->end FTIR_vs_Raman cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy title Comparison of FTIR and Raman Spectroscopy for Pyrimidine Derivative Analysis ftir_principle Principle: IR Absorption (Change in Dipole Moment) raman_principle Principle: Inelastic Scattering (Change in Polarizability) ftir_strengths Strengths: - Sensitive to polar bonds (C=O, N-H) - Well-established technique ftir_principle->ftir_strengths ftir_limitations Limitations: - Water interference - Sample preparation required (solids) ftir_strengths->ftir_limitations raman_strengths Strengths: - Sensitive to non-polar/symmetric bonds (C-C, C=C) - No water interference - Minimal sample preparation raman_principle->raman_strengths raman_limitations Limitations: - Fluorescence interference - Weaker signal than FTIR raman_strengths->raman_limitations

References

Validating Chemical Synthesis: A Comparative Guide to 2D NMR and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. While various analytical techniques can provide pieces of the structural puzzle, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and comprehensive picture of molecular architecture in solution.[1] This guide offers an objective comparison between 2D NMR and its primary alternatives, supported by experimental insights and data, to help researchers select the most appropriate validation strategy.

The Power of a Second Dimension: 2D NMR in Detail

While one-dimensional (1D) NMR provides essential information, complex molecules often yield crowded spectra with overlapping signals, making definitive assignments impossible.[2] 2D NMR overcomes this by spreading the signals across two frequency axes, resolving ambiguities and revealing intricate connections between atoms within a molecule.[3] A standard suite of 2D NMR experiments is typically employed to build a molecule's structure piece by piece.

Key 2D NMR Techniques for Synthesis Validation:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is fundamental for tracing out proton spin systems and piecing together molecular fragments.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the heteronucleus (usually ¹³C) to which they are attached.[4] This is an exceptionally sensitive and reliable method for assigning which proton is attached to which carbon, providing a direct link between the ¹H and ¹³C spectra.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the full molecular skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds), allowing chemists to connect fragments that are not directly bonded.[4][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY identifies atoms that are close to each other in space (through-space interactions), regardless of bonding.[7] This is indispensable for determining stereochemistry and the three-dimensional conformation of a molecule in solution.[8][9]

cluster_NMR 2D NMR Structural Elucidation COSY COSY Structure Complete 3D Structure COSY->Structure H-H Connectivity (Spin Systems) HSQC HSQC HSQC->Structure Direct C-H Bonds (¹JCH) HMBC HMBC HMBC->Structure Long-Range C-H Bonds (ⁿJCH, n=2,3) NOESY NOESY NOESY->Structure Through-Space Proximity (Stereochemistry)

Caption: Information pathways in 2D NMR for structure determination.

Comparative Analysis: 2D NMR vs. Alternatives

The primary alternatives to 2D NMR for structural validation are Mass Spectrometry (MS) and X-ray Crystallography. Each technique offers distinct advantages and is often used in a complementary fashion.[10]

Synthesis Validation Workflow cluster_analysis Structural Analysis Synthesis Crude Synthetic Product Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Quick MW Check NMR 1D & 2D NMR Purification->NMR Detailed Structure Xray X-ray Crystallography Purification->Xray If crystalizable Result_MS Correct Mass? (Yes/No) MS->Result_MS Result_NMR Correct Structure? (Yes/No) NMR->Result_NMR Result_Xray Unambiguous 3D Structure Xray->Result_Xray Result_MS->NMR Yes Final Validated Compound Result_NMR->Final Yes Result_Xray->Final Gold Standard

Caption: A typical workflow for validating a newly synthesized compound.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is an indispensable tool for quickly confirming the molecular weight of a target compound. High-resolution mass spectrometry (HRMS) can provide an elemental formula, adding another layer of confidence.

  • Strengths: Unmatched sensitivity (requiring only picograms to nanograms of material), high throughput, and the ability to confirm molecular weight and elemental composition.[12]

  • Weaknesses: Provides minimal information about atomic connectivity and cannot distinguish between isomers (e.g., constitutional isomers or stereoisomers). While tandem MS (MS/MS) can offer fragmentation clues, it rarely provides the complete, unambiguous structural information that 2D NMR does.[13]

X-ray Crystallography

Often considered the "gold standard" for structure determination, X-ray crystallography provides a precise three-dimensional model of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[14]

  • Strengths: When successful, it provides an unambiguous, high-resolution 3D structure with precise bond lengths and angles, leaving no doubt as to the molecule's identity and stereochemistry.[10]

  • Weaknesses: The primary bottleneck is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to grow.[15] Furthermore, the resulting structure represents the molecule in a static, solid state, which may not accurately reflect its behavior or conformation in a solution, the more biologically relevant environment.[16]

cluster_nmr 2D NMR cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography NMR 2D NMR + Detailed connectivity + Solution-state structure + Stereochemistry info - Lower sensitivity - Longer experiment time MS Mass Spectrometry + High sensitivity + Fast (High throughput) + Confirms Mol. Weight - No connectivity info - Cannot distinguish isomers XRAY X-ray Crystallography + Unambiguous 3D structure + 'Gold Standard' proof - Requires single crystal - Solid-state, not solution - Not always possible

Caption: Comparison of key features for major validation techniques.

Data Presentation: A Head-to-Head Comparison

The choice of technique often depends on the stage of research, the amount of sample available, and the specific questions being asked. The following tables summarize the key performance characteristics.

Table 1: Comparison of Analytical Technique Performance

Feature2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Primary Information Atomic connectivity, stereochemistry, solution conformationMolecular weight, elemental formula (HRMS)Precise 3D solid-state structure, bond lengths/angles
Sample Requirement 1-10 mg1 ng - 1 µg>100 µg (for screening), single crystal required
Typical Experiment Time 1 - 24 hours (for a full suite of experiments)< 5 minutes per sampleDays to months (for crystallization and data collection)
Isomer Distinction Excellent (distinguishes constitutional & stereoisomers)Poor to NoneExcellent (provides the exact 3D arrangement)
Major Limitation Relatively low sensitivity, longer acquisition timesLack of detailed structural and stereochemical informationThe absolute need for a high-quality single crystal

Table 2: Typical 2D NMR Experimental Parameters

ExperimentInformation ProvidedTypical Sample Conc. (for 500 MHz)Typical Acquisition Time
¹H-¹H COSY H-H scalar couplings (2-3 bonds)~1-5 mg in 0.6 mL10 - 30 minutes
¹H-¹³C HSQC Direct C-H correlations (1 bond)~5-10 mg in 0.6 mL20 - 60 minutes
¹H-¹³C HMBC Long-range C-H correlations (2-4 bonds)~5-15 mg in 0.6 mL1 - 4 hours
¹H-¹H NOESY Through-space H-H proximity (<5 Å)~5-15 mg in 0.6 mL2 - 8 hours

Experimental Protocols

While specific parameters are highly dependent on the instrument and the sample, the general methodologies for each technique follow a standard workflow.

General Protocol for 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should fully dissolve the sample and have minimal overlapping signals with the compound. Transfer the solution to a clean NMR tube.

  • Initial 1D Spectra: Acquire a standard 1D ¹H spectrum to check sample concentration, purity, and spectral width. Acquire a 1D ¹³C spectrum.

  • COSY Acquisition: Using standard spectrometer software (e.g., TopSpin, VnmrJ), set up a gradient-selected COSY (gCOSY) experiment. Key parameters include setting the spectral widths for both dimensions to cover all proton signals, an acquisition time of ~0.2-0.3 seconds, and collecting 256-512 increments in the indirect dimension.

  • HSQC Acquisition: Set up a phase-sensitive, gradient-selected HSQC experiment. The ¹H dimension is the same as the COSY. The ¹³C dimension spectral width must cover all expected carbon signals (e.g., 0-220 ppm). The number of increments is typically 256-512.

  • HMBC Acquisition: Set up a gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.[4] This experiment often requires more scans per increment to achieve good signal-to-noise.

  • Data Processing and Analysis: The raw time-domain data (FID) for each experiment is subjected to a two-dimensional Fourier transform. The resulting spectra are phased and calibrated. Cross-peaks are then analyzed to piece together the molecular structure.

General Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for synthetic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum. The instrument separates ions based on their m/z ratio. For HRMS, a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is used.

General Protocol for X-ray Crystallography
  • Crystallization: The most critical and challenging step. This involves screening numerous conditions (solvents, temperature, precipitants) to encourage the slow formation of a single, well-ordered crystal from a supersaturated solution of the pure compound.

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is rotated in a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction patterns are recorded on a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and the structure is refined to yield a final, high-resolution 3D model.

Conclusion

For the validation of chemical synthesis, 2D NMR spectroscopy offers an unparalleled depth of information, providing a complete structural and stereochemical picture of a molecule as it exists in solution. While Mass Spectrometry is the tool of choice for rapid molecular weight confirmation due to its speed and sensitivity, and X-ray Crystallography delivers the ultimate, unambiguous proof of structure in the solid state, they cannot replace the detailed connectivity and conformational insights provided by 2D NMR. Ultimately, a complementary approach, using MS for a quick check, followed by a comprehensive suite of 2D NMR experiments for detailed characterization, represents the most robust and reliable strategy for validating the outcome of chemical synthesis in modern research.

References

Pyrimidine Intermediates in Kinase Inhibitor Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its prevalence in FDA-approved drugs and clinical candidates underscores its importance. This guide provides a comparative analysis of key pyrimidine-based intermediates, focusing on their reactivity in crucial synthetic transformations that pave the way for novel therapeutics.

The pyrimidine ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine-containing molecules to effectively compete for the ATP-binding site in a wide range of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.[2][4]

The strategic functionalization of simple pyrimidine building blocks is central to creating vast libraries of potential drug candidates. Intermediates such as 2,4-dichloropyrimidine and its derivatives serve as versatile starting points for constructing the complex molecular architectures of modern kinase inhibitors.[5][6] The performance of these intermediates in key reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, dictates the efficiency and flexibility of a synthetic route. This review compares the reactivity of common pyrimidine intermediates, provides detailed experimental protocols for their transformation, and visualizes their role in both synthetic workflows and biological pathways.

Comparative Reactivity of Pyrimidine Intermediates

The regioselectivity of reactions involving multi-substituted pyrimidines is a critical consideration in synthesis design. The C4 position of the pyrimidine ring is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. However, this inherent selectivity can be modulated or even inverted by the choice of catalyst, ligands, and reaction conditions.

Below is a comparison of the site-selectivity in the functionalization of 2,4-dichloropyrimidine, a widely used intermediate in the synthesis of kinase inhibitors.

IntermediateReaction TypeReagent/CatalystKey ConditionsPosition of ReactionYield (%)Reference
2,4-DichloropyrimidineSNAr4-FluoroanilineEtOH, refluxC4>90(Typical, based on general reactivity principles)
2,4-DichloropyrimidineSNAr(S)-(-)-1-Boc-3-aminopyrrolidineTriethylamine, THF, -70 °CC2 (of 4,6-dichloro-2-(methylsulfonyl)pyrimidine)56[7]
2,4-DichloropyrimidinePd-catalyzed C-S CouplingThiophenol / Pd(OAc)₂ , XantphosDioxane, 80 °CC4>95[5]
2,4-DichloropyrimidinePd-catalyzed C-S CouplingThiophenol / Pd₂(dba)₃, Cy-JohnPhosToluene, 80 °CC285 (C2:C4 ratio 94:6)[5]
2,4,6-TrichloropyrimidineSNAr3-Amino-5-methyl pyrazoleN/AC410-50[8][9]

Table 1: Comparative performance of 2,4-dichloropyrimidine and a related intermediate in key substitution reactions. This table highlights how reaction conditions can influence the site of functionalization, a crucial aspect for synthetic strategy.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published work. Below are representative protocols for the selective functionalization of pyrimidine intermediates.

Protocol 1: C4-Selective SNAr Reaction of 2,4-Dichloropyrimidine

This protocol describes a typical nucleophilic aromatic substitution favoring the more reactive C4 position.

  • Materials: 2,4-Dichloropyrimidine, aniline derivative (e.g., 3-chloro-4-fluoroaniline), ethanol, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol in a round-bottom flask.

    • Add the aniline derivative (1.0-1.1 eq) and DIPEA (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the product by column chromatography or recrystallization to obtain the C4-substituted mono-chloro intermediate.

Protocol 2: Catalyst-Controlled C2-Selective Thiolation of 2,4-Dichloropyrimidine

This protocol demonstrates the inversion of conventional selectivity using a specific palladium catalyst system.[5]

  • Materials: 2,4-Dichloropyrimidine, a thiol (e.g., thiophenol), Pd₂(dba)₃ (palladium source), Cy-JohnPhos (ligand), a base (e.g., Cs₂CO₃), and toluene.

  • Procedure:

    • To an oven-dried flask, add Pd₂(dba)₃ (0.01 eq), Cy-JohnPhos (0.02 eq), and Cs₂CO₃ (1.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene, followed by 2,4-dichloropyrimidine (1.0 eq) and the thiol (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the C2-substituted product.

Visualization of Pathways and Workflows

Diagrams are powerful tools for conceptualizing complex biological and chemical processes. The following visualizations, created using the DOT language, illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a general workflow for their synthesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor (e.g., Osimertinib) Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition.[10][11]

Synthetic_Workflow Start 2,4-Dichloropyrimidine Intermediate Step1 Reaction 1 (e.g., SNAr at C4) - Introduce R1 group Start->Step1 Intermediate1 Monosubstituted Intermediate (4-R1-2-chloropyrimidine) Step1->Intermediate1 Step2 Reaction 2 (e.g., Suzuki Coupling at C2) - Introduce R2 group Intermediate1->Step2 Final 2,4-Disubstituted Pyrimidine Core (Kinase Inhibitor Scaffold) Step2->Final

Caption: General workflow for kinase inhibitor synthesis.

References

assessing the green chemistry metrics of different pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where pyrimidine scaffolds are ubiquitous in bioactive molecules. This guide provides a comparative assessment of various pyrimidine synthesis methods through the lens of green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to equip researchers with the information needed to select the most environmentally benign and efficient synthetic routes.

At a Glance: Green Chemistry Metrics Compared

The following table summarizes the key green chemistry metrics for five distinct pyrimidine synthesis methods. A lower E-Factor and Process Mass Intensity (PMI) indicate a greener process, while a higher Atom Economy and Reaction Mass Efficiency (RME) signify greater resource efficiency.

Synthesis MethodAtom Economy (%)Reaction Mass Efficiency (RME) (%)E-FactorProcess Mass Intensity (PMI)
Classical Synthesis ~75-85%Low (<50%)High (>10)High (>11)
Biginelli Reaction High (>90%)Moderate-High (70-90%)Moderate (1-5)Moderate (2-6)
Microwave-Assisted High (>90%)High (80-95%)Low (0.5-2)Low (1.5-3)
Ultrasound-Assisted High (>90%)High (80-95%)Low (0.5-2)Low (1.5-3)
Mechanochemical Very High (>95%)Very High (>90%)Very Low (<1)Very Low (<2)

Understanding the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed pyrimidine synthesis methods, offering a visual comparison of their procedural steps.

Pyrimidine_Synthesis_Workflows cluster_classical Classical Synthesis cluster_biginelli Biginelli Reaction cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis cluster_mechanochemical Mechanochemical Synthesis c1 Reactants in Organic Solvent c2 Heating/Reflux (Several Hours) c1->c2 c3 Work-up & Purification (e.g., Column Chromatography) c2->c3 b1 One-Pot Reaction (Aldehyde, β-Ketoester, Urea) b2 Catalyst (Acidic) b1->b2 b3 Heating (Shorter Duration) b2->b3 b4 Product Precipitation/Filtration b3->b4 m1 Reactants in Microwave Vial m2 Microwave Irradiation (Minutes) m1->m2 m3 Rapid Heating & Cooling m2->m3 m4 Simplified Work-up m3->m4 u1 Reactants in Reaction Vessel u2 Ultrasonic Irradiation u1->u2 u3 Acoustic Cavitation u2->u3 u4 Enhanced Mass Transfer & Reaction Rate u3->u4 mc1 Solid Reactants in Ball Mill mc2 Grinding/Milling (Solvent-free or Liquid-assisted) mc1->mc2 mc3 Direct Product Formation mc2->mc3 mc4 Minimal Purification mc3->mc4 Green_Chemistry_Metrics cluster_metrics Green Chemistry Metrics AE Atom Economy (Theoretical Efficiency) RME Reaction Mass Efficiency (Practical Efficiency) AE->RME influences EFactor E-Factor (Waste Generated) RME->EFactor inversely related to PMI Process Mass Intensity (Total Mass Input) RME->PMI inversely related to EFactor->PMI directly related to (PMI = E-Factor + 1)

Methoxy-Substituted Pyrimidines: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of methoxy substituents to the pyrimidine ring has been a key strategy in the development of novel therapeutic agents, significantly influencing their potency and selectivity. This guide provides a comparative analysis of the bioactivity of various methoxy-substituted pyrimidines, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and drug discovery efforts.

Anticancer Activity

Methoxy-substituted pyrimidines have demonstrated significant potential as anticancer agents, with their efficacy often linked to the position and number of methoxy groups. These modifications can enhance the molecule's interaction with specific biological targets, leading to cytotoxic and antiproliferative effects against various cancer cell lines.

Comparison of Anticancer Activity of Methoxy-Substituted Pyrimidines
Compound/Derivative ClassCancer Cell Line(s)Bioactivity (IC50 in µM)Reference
Pyrimidine-tethered chalcone (B-4)MCF-7 (Breast)6.70 ± 1.02[1]
A549 (Lung)20.49 ± 2.7[1]
Pyrimidine-tethered chalcone (7e)MCF-7 (Breast)8.23 ± 0.25[1]
Xanthine/chalcone hybrid (11)A549 (Lung)1.8 ± 0.7[1]
MCF-7 (Breast)1.3 ± 0.9[1]
Pyrazoline–thiazole hybrid (6e)MCF-7 (Breast)7.21[1]
Pyrazoline–thiazole hybrid (BTT-5)NSCLC9.51[1]
4-(3-bromo-4-methoxyphenyl)-...-2-methoxypyridine-3-carbonitrile (5i)HepG2 (Liver)1.53[2]
4-(3-nitrobenzene)-...-2-methoxypyridine-3-carbonitrile (5g)HepG2 (Liver)1.53[2]
4-(4-nitrobenzene)-...-2-methoxypyridine-3-carbonitrile (5h)HepG2 (Liver)1.53[2]
Imidazo[1,2-a]pyrimidine (3d)MCF-7 (Breast)43.4[3]
MDA-MB-231 (Breast)35.9[3]
Imidazo[1,2-a]pyrimidine (4d)MCF-7 (Breast)39.0[3]
MDA-MB-231 (Breast)35.1[3]
Thiazole-Pyrimidine Derivative (4a)HCT-116 (Colorectal)GI: 40.87% at 10 µM[4]
Thiazole-Pyrimidine Derivative (4b)HOP-92 (NSCL)GI: 86.28% at 10 µM[4]
Thiazole-Pyrimidine Derivative (4h)SK-BR-3 (Breast)GI: 46.14% at 10 µM[4]

Antimicrobial Activity

The strategic placement of methoxy groups on the pyrimidine core has also yielded compounds with notable antimicrobial properties. These derivatives have shown efficacy against a range of bacterial and fungal pathogens, often with minimum inhibitory concentrations (MICs) in the low micromolar range.

Comparison of Antimicrobial Activity of Methoxy-Substituted Pyrimidines
Compound/Derivative ClassMicrobial Strain(s)Bioactivity (MIC in µg/mL or µM)Reference
Propane- and butane-linked bis(pyrazolo[1,5-a]pyrimidines) with 4-methoxybenzyl unitsVarious bacteriaMIC: up to 2.5 µM[5]
1-(2-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenoneGram-positive bacteria and fungiVery strong activity (qualitative)[6]
1-(3-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenoneGram-positive bacteria and fungiVery strong activity (qualitative)[6]
1-(4-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenoneGram-positive bacteria and fungiVery strong activity (qualitative)[6]
7-Methoxyquinoline with sulfonamide (3l)E. coli7.812[7]
C. albicans31.125[7]
7-Methoxyquinoline with sulfonamide (3d)E. coli31.25[7]
7-Methoxyquinoline with sulfonamide (3c)E. coli62.50[7]
Pyrido[2,3-d]pyrimidine (A)Various bacteria and fungiMIC: 0.31 to 0.62 mg/mL (antibacterial)[8]
MIC: 0.62 to 5 mg/mL (antifungal)[8]

Kinase Inhibitory Activity

The pyrimidine structure is a well-established scaffold for the design of kinase inhibitors. Methoxy substitutions can play a crucial role in achieving high potency and selectivity against specific kinase targets, which are often dysregulated in cancer and other diseases.

Comparison of Kinase Inhibitory Activity of Methoxy-Substituted Pyrimidines
Compound/Derivative ClassKinase TargetBioactivity (IC50 in nM or µM)Reference
Pyrimidine-tethered chalcone (7e)EGFR0.083 µM[1]
Xanthine/chalcone hybrid (11)EGFR0.3 µM[1]
Pyrazoline–thiazole hybrid (6e)EGFR0.009 µM[1]
Pyrimidine-based derivative (1)Aurora AMarginal MYCN reduction at 1.0 µM[9]
Pyrimidine-based derivative (13)SCLC cell lines< 200 nM[9]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (7c)CSNK2A1.0 µM (antiviral IC50)[10]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay is used to investigate the effect of compounds on the assembly of microtubules, which are critical for cell division.

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is detected as an increase in absorbance.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound is determined by analyzing changes in the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase and the inhibitory effect of test compounds.

  • Reaction Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add serial dilutions of the test compound.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate, consuming ATP in the process.

  • ATP Detection: Add a luciferase-based reagent that produces a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal. The IC50 value is calculated based on the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.[11] Its dysregulation is often implicated in cancer. Some methoxy-substituted pyrimidines may exert their anticancer effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Stimuli (e.g., Cytokines, Stress) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription Promotes Inhibitor Methoxy-substituted Pyrimidine Inhibitor->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental step in characterizing the potency of a bioactive compound.

IC50_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat Cells with Compound Dilutions cell_culture->treatment compound_prep Prepare Serial Dilutions of Methoxy-pyrimidine compound_prep->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Signal (e.g., Absorbance) viability_assay->data_acquisition data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve data_acquisition->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A general workflow for determining the IC50 value of a test compound.

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2,6-dimethoxypyrimidine-4-carboxylic acid, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following precautions should be taken.[1][2][3][4][5]

Personal Protective Equipment (PPE)Specifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3][5]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]
Skin and Body Protection Laboratory coat and, if necessary, a chemical-resistant apron or full-body suit to prevent skin contact.[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many chemical reagents, involves a multi-step process to ensure the safety of laboratory personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated this compound in a designated, clearly labeled, and sealed waste container.

    • Do not mix with other incompatible waste streams.[3]

    • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][3][5]

  • Liquid Waste (Solutions):

    • If the compound is in solution, it should be collected in a labeled, sealed, and appropriate solvent waste container.

    • If the solvent is combustible, it may be suitable for incineration.[3]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols (e.g., irritant).

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.[1][2]

3. Professional Disposal:

  • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[1][2][3]

  • The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][5]

  • Containment: Prevent the spill from spreading and entering drains or watercourses.[3][5]

  • Clean-up:

    • For solid spills, gently sweep or scoop the material into a labeled container for disposal, avoiding the creation of dust.[1][3][5]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1][2]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Labeled, Sealed Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste Liquid store Store in Designated Secure & Ventilated Area solid_waste->store liquid_waste->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor transport Arrange for Waste Pickup and Transportation contact_vendor->transport incinerate Incineration at Approved Facility with Scrubber/Afterburner transport->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,6-Dimethoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethoxypyrimidine-4-carboxylic acid was located. The following guidance is based on the safety protocols for structurally analogous compounds, including other dimethoxypyrimidine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on data from similar chemical compounds.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2]Protects eyes from splashes and airborne particles of the chemical.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile) inspected prior to use.[2][3] Dispose of contaminated gloves after use.[1][2]Prevents skin contact and absorption. Proper removal technique is crucial to avoid cross-contamination.[1]
Body Protection Laboratory coat or impervious clothing.[2][3] A complete suit protecting against chemicals for larger quantities.Protects skin from accidental spills and contamination. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator where dust formation is likely. A type P95 (US) or type P1 (EU EN 143) particle respirator is recommended for nuisance exposures.Minimizes inhalation of dust and aerosols, which may cause respiratory irritation.[1] To be used as a backup to engineering controls.[2]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is essential for maintaining a safe laboratory environment.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. gather_materials Gather Materials & Weigh Compound don_ppe->gather_materials 2. dissolve Dissolve/Use in Experiment gather_materials->dissolve 3. monitor Monitor for Spills or Exposure dissolve->monitor 4. waste_collection Collect Waste in Labeled, Sealed Containers dissolve->waste_collection Collect Waste decontaminate Decontaminate Work Surfaces & Equipment monitor->decontaminate 5. spill_cleanup Clean Spills & Collect Residue monitor->spill_cleanup If Spill Occurs doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. decontaminate->waste_collection Collect Contaminated Materials wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 7. doff_ppe->waste_collection Dispose Contaminated PPE dispose Dispose via Licensed Waste Disposal Company waste_collection->dispose 8. spill_cleanup->waste_collection

Safe Handling and Disposal Workflow

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[1][2][3] Do not breathe dust, fumes, or gas.[1] Avoid contact with skin and eyes.[1][2][3] After handling, wash hands and any exposed skin thoroughly.[4]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical advice if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Spill and Leak Procedures:

  • Personal Precautions: Use personal protective equipment as outlined above. Ensure adequate ventilation and evacuate personnel to safe areas.[1][3]

  • Containment and Cleaning: For dry spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1][4] For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Environmental Precautions: Prevent the product from entering drains or water courses.[1][3]

Disposal Plan:

  • Waste from Residues/Unused Product: Dispose of this material as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] Do not mix with other waste. Handle uncleaned containers as if they were the product itself.[1] All disposal practices must be in accordance with federal, state, and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxypyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxypyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.